molecular formula C20H14FNO4S B2637207 AJM 290

AJM 290

Cat. No.: B2637207
M. Wt: 383.4 g/mol
InChI Key: NUKLBNRXGJLHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AJM 290 is a useful research compound. Its molecular formula is C20H14FNO4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKLBNRXGJLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARA 290 (Cibinetide)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B surface region of the erythropoietin (EPO) molecule[1][2]. It was specifically designed to isolate the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects[3][4]. The primary mechanism of action of ARA 290 is the selective activation of the Innate Repair Receptor (IRR), a heterodimeric complex that is upregulated in response to tissue injury, inflammation, or metabolic stress[1][5][6][7]. By targeting the IRR, ARA 290 initiates a cascade of signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue regeneration, particularly of small nerve fibers[1][5][8]. This targeted action, devoid of the hematopoietic side effects associated with EPO, positions ARA 290 as a promising therapeutic agent for chronic inflammatory conditions and neuropathic pain[6][9][10].

Core Mechanism: Selective Agonism of the Innate Repair Receptor (IRR)

The central mechanism of ARA 290 revolves around its selective interaction with the Innate Repair Receptor (IRR).

  • Receptor Composition: The IRR is not a standalone receptor but a heterocomplex formed by the co-localization of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131)[5][6][11][12].

  • Selective Activation: Unlike native EPO, which can bind to and activate both the classical EPOR homodimer (leading to erythropoiesis) and the IRR, ARA 290 is engineered to selectively bind to and activate only the IRR complex[1][3][4][8]. This selectivity is the key to its safety profile, as it avoids the risks of polycythemia, hypertension, and thrombosis associated with stimulating red blood cell production[3][8].

  • Upregulation upon Injury: The IRR is typically expressed at low levels in healthy tissue. Its expression is significantly upregulated in tissues under stress from injury, ischemia, or inflammation, making it a highly specific target for therapeutic intervention in pathological states[6][8].

cluster_2 Downstream Effects ARA290 ARA 290 (Cibinetide) IRR Innate Repair Receptor (IRR) (EPOR + CD131 Heterodimer) ARA290->IRR AntiInflammation Anti-Inflammation IRR->AntiInflammation TissueProtection Tissue Protection (Anti-Apoptosis) IRR->TissueProtection NerveRepair Nerve Repair & Regeneration IRR->NerveRepair EPO Erythropoietin (EPO) EPOR_homo EPOR Homodimer EPO->EPOR_homo Activates IRR_EPO Innate Repair Receptor (IRR) (EPOR + CD131 Heterodimer) EPO->IRR_EPO Activates Erythropoiesis Erythropoiesis (Red Blood Cell Production) EPOR_homo->Erythropoiesis IRR_EPO->AntiInflammation IRR_EPO->TissueProtection

Caption: Comparative receptor activation pathways of ARA 290 and EPO.

Downstream Signaling Pathways and Cellular Effects

Activation of the IRR by ARA 290 initiates a multi-faceted signaling cascade that reprograms a pro-inflammatory, tissue-damaging environment into one of healing and repair[5][12].

Anti-Inflammatory and Immunomodulatory Effects

ARA 290 exerts potent anti-inflammatory effects by modulating key signaling pathways and cytokine production.

  • Suppression of Pro-inflammatory Cytokines: IRR activation leads to the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1][2][4]. This is achieved in part through the modulation of macrophage and microglial activity[4].

  • Inhibition of NF-κB Pathway: The mechanism involves dampening the expression of genes targeted by the master inflammatory transcription factor, NF-κB[1].

  • TRPV1 Channel Inhibition: Recent evidence suggests that ARA 290 can inhibit the activity of the capsaicin-evoked TRPV1 channel in dorsal root and trigeminal ganglion cells, which contributes to its analgesic effects[5].

Tissue Protection and Pro-Survival Signaling

ARA 290 promotes cell survival and protects tissues from damage through several mechanisms.

  • Anti-Apoptotic Pathways: IRR signaling enhances cytoprotective networks by shifting the balance from pro-apoptotic proteins (e.g., Caspase-3, Bax) towards anti-apoptotic proteins (e.g., Bcl-2)[1].

  • Reduction of Oxidative Stress: In preclinical models, ARA 290 administration has been shown to reduce markers of oxidative stress (e.g., malondialdehyde) and increase the activity of antioxidant enzymes like superoxide dismutase and catalase[1].

  • Mitochondrial Protection: In models of cardiac aging, ARA 290 has been reported to enhance mitochondrial quality control and autophagic processes, preserving cellular function[1].

Nerve Regeneration and Neuropathic Pain Relief

A primary therapeutic focus for ARA 290 is the treatment of small fiber neuropathy (SFN)[5].

  • Stimulation of Nerve Regrowth: Clinical studies have demonstrated that treatment with ARA 290 can initiate the regrowth of small nerve fibers[5][7]. This has been visualized and quantified in patients by observing an increased density of corneal nerve fibers using corneal confocal microscopy[5][13].

  • Alleviation of Neuropathic Symptoms: By reducing the underlying inflammation and promoting nerve repair, ARA 290 provides long-term relief from neuropathic pain and allodynia, rather than acting as a simple analgesic[6][7].

cluster_effects Cellular and Physiological Outcomes ARA290 ARA 290 IRR Innate Repair Receptor (EPOR + CD131) ARA290->IRR Binds & Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) IRR->Cytokines Modulates Immune Response Apoptosis ↓ Apoptosis (↑ Bcl-2 / ↓ Bax, Caspase-3) IRR->Apoptosis Promotes Cell Survival OxidativeStress ↓ Oxidative Stress IRR->OxidativeStress Enhances Antioxidant Defenses NerveRegen ↑ Small Nerve Fiber Regeneration IRR->NerveRegen Stimulates Repair PainRelief ↓ Neuropathic Pain & Allodynia Cytokines->PainRelief NerveRegen->PainRelief

Caption: Downstream signaling cascade following ARA 290 activation of the IRR.

Experimental Evidence and Methodologies

The mechanism of ARA 290 has been elucidated through a combination of preclinical animal models and human clinical trials.

Preclinical Validation
  • Experimental Protocol: Key preclinical studies utilized a spared nerve injury (SNI) model in rodents to induce neuropathic pain. To confirm the receptor target, experiments were replicated in β-common receptor knockout (βcR-/-) mice alongside wild-type controls[5][6][9].

  • Key Findings: ARA 290 produced rapid and long-term relief of mechanical and cold allodynia in normal mice. In stark contrast, the peptide had no effect in the βcR-/- knockout mice, definitively implicating the β-common receptor (and thus the IRR) as the essential site of action for its therapeutic effects[5][6][9].

Clinical Trial Methodologies

Phase II clinical trials have evaluated the safety and efficacy of ARA 290 in patients with SFN associated with sarcoidosis and type 2 diabetes[5][7].

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Dosing and Administration: A common protocol involves daily subcutaneous self-administration of 4 mg ARA 290 or placebo for a 28-day period[7][13].

  • Efficacy Endpoints:

    • Symptom Assessment: Patient-reported outcomes are measured using validated questionnaires such as the Small Fiber Neuropathy Screening List (SFNSL) and the PainDetect questionnaire[5][7].

    • Nerve Fiber Quantification: Corneal Confocal Microscopy (CCM) is used as a non-invasive method to visualize and quantify the density of small nerve fibers in the cornea, serving as a surrogate marker for systemic SFN and its response to treatment[5][7].

    • Metabolic Assessment: In trials involving diabetic patients, metabolic parameters such as Hemoglobin A1c (HbA1c) and lipid profiles are monitored[7].

cluster_treatment 28-Day Treatment Period cluster_endpoints Key Assessments PatientRecruitment Patient Recruitment (e.g., Sarcoidosis or T2D with Small Fiber Neuropathy) Randomization Randomization PatientRecruitment->Randomization ARA290_Arm ARA 290 Arm (4 mg daily subcutaneous injection) Randomization->ARA290_Arm Group 1 Placebo_Arm Placebo Arm (Daily subcutaneous injection) Randomization->Placebo_Arm Group 2 Endpoint Primary & Secondary Endpoint Analysis (Baseline vs. Post-Treatment) ARA290_Arm->Endpoint Placebo_Arm->Endpoint Symptoms Symptom Scores (PainDetect, SFNSL) Endpoint->Symptoms NerveDensity Corneal Nerve Fiber Density (Confocal Microscopy) Endpoint->NerveDensity Metabolic Metabolic Markers (HbA1c, Lipids) Endpoint->Metabolic

Caption: Generalized workflow for a Phase II clinical trial of ARA 290.

Quantitative Data Summary

While detailed pharmacokinetic and pharmacodynamic data like binding affinities (Kd) and EC50 values are not extensively detailed in the provided literature, key quantitative data from clinical and preclinical use are summarized below.

ParameterValue / ObservationContextSource
Molecular Weight ~1257 - 1382 DaChemical property of the 11-amino acid peptide.[3][4][14]
Clinical Dosage 2 - 4 mgDaily or 3x weekly subcutaneous/intravenous injections in Phase II trials.[5][7][8]
Treatment Duration 28 daysStandard treatment period in key Phase II clinical trials.[5][7][13]
Pain Reduction ~40% average reductionReported in sarcoidosis-associated neuropathy.[3]
Efficacy Endpoint Significant improvementIn neuropathic symptoms (PainDetect, SFNSL scores) vs. placebo.[5][7]
Nerve Regeneration Significant increaseIn corneal nerve fiber density in patients with baseline reductions.[5][7][13]
Metabolic Control Significant improvementIn Hemoglobin A1c (HbA1c) and lipid profiles in T2D patients.[7]
Bioavailability (SC) >85%Following subcutaneous injection.[3]
Half-life ~6-8 hoursFollowing subcutaneous administration.[3]

Conclusion

The mechanism of action of ARA 290 is a targeted and sophisticated process centered on the selective activation of the Innate Repair Receptor. By engaging this receptor, which is naturally upregulated during cellular stress, ARA 290 orchestrates a powerful anti-inflammatory, pro-survival, and regenerative response without inducing the hematopoietic effects of its parent molecule, EPO. This selective action effectively reprograms the local tissue environment from a state of chronic damage to one of active repair. The robust preclinical data, particularly from β-common receptor knockout models, combined with positive Phase II clinical trial results in neuropathic and metabolic diseases, validate this mechanism and underscore the significant therapeutic potential of ARA 290 for a range of challenging inflammatory and degenerative conditions.

References

The Innate Repair Receptor: A Key Mediator of ARA 290's Therapeutic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARA 290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), represents a significant advancement in the development of tissue-protective and anti-inflammatory therapeutics. Unlike its parent molecule, ARA 290 does not stimulate erythropoiesis, thereby avoiding the associated adverse cardiovascular effects. Its therapeutic actions are mediated through the selective activation of the innate repair receptor (IRR), a heterodimeric complex of the EPO receptor (EPOR) and the β-common receptor (CD131). This technical guide provides a comprehensive overview of the role of the IRR in ARA 290 signaling, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

Introduction to ARA 290 and the Innate Repair Receptor

ARA 290, also known as Cibinetide, was engineered to harness the tissue-protective properties of EPO without its hematopoietic effects.[1][2][3][4] The peptide's specificity is conferred by its selective binding to the innate repair receptor (IRR).[3][5][6][7][8] The IRR is a unique receptor complex that is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[3][9] This targeted expression makes the IRR an attractive therapeutic target for a variety of pathological conditions.

The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[3][10][11] Upon binding of ARA 290, the IRR initiates a cascade of intracellular signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue repair and regeneration.[1][3][5][6][8]

The ARA 290 Signaling Pathway

Activation of the IRR by ARA 290 triggers a multi-faceted signaling cascade that modulates key cellular processes involved in inflammation and cell survival. The primary downstream pathways affected include the NF-κB and Akt signaling pathways.

Modulation of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to tissue injury or stress, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ARA 290, through IRR activation, has been shown to suppress the activation of NF-κB.[7][12] This inhibitory action leads to a downstream reduction in the production of these key inflammatory mediators, thereby dampening the inflammatory cascade.[2][8][12]

Activation of the Akt Survival Pathway

The protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins. ARA 290 binding to the IRR leads to the phosphorylation and activation of Akt.[13] Activated Akt, in turn, influences the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[7][14] This shift in the Bax/Bcl-2 ratio ultimately inhibits caspase-3 activation and reduces apoptotic cell death.[7][14]

ARA_290_Signaling_Pathway ARA 290 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_akt Pro-Survival Pathway cluster_nfkb Anti-inflammatory Pathway ARA_290 ARA 290 IRR Innate Repair Receptor (EPOR/CD131) ARA_290->IRR Binds and Activates Akt Akt IRR->Akt Activates NFkB NF-κB IRR->NFkB Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Downregulates Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines Transcription Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: ARA 290 Signaling Cascade

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the efficacy of ARA 290.

Preclinical Dose-Response Data in a Rat Model of Neuropathic Pain
Dose of ARA 290 (µg/kg)Outcome MeasureResultReference
3, 10, 30, 60Mechanical AllodyniaDose-dependent reduction[15]
3, 10, 30, 60Cold AllodyniaSignificant reduction at all doses[15]
10, 30Spinal Microglia Activation (Iba-1)Dose-dependent suppression[15]
Clinical Trial Data in Patients with Sarcoidosis-Associated Small Fiber Neuropathy
Dose of ARA 290Outcome MeasureResultReference
2 mg (IV, 3x/week for 4 weeks)Small Fiber Neuropathy Screening List (SFNSL) ScoreSignificant improvement (Δ -11.5 vs. -2.9 for placebo)[1]
2 mg (IV, 3x/week for 4 weeks)SF-36 Pain DimensionSignificant improvement (Δ -23.4 from baseline)[1]
2 mg (IV, 3x/week for 4 weeks)SF-36 Physical FunctioningSignificant improvement (Δ -14.6 from baseline)[1]
4 mg (SC, daily for 28 days)SFNSL ScoreSignificant improvement (~28% reduction vs. ~9% for placebo)[5]
4 mg (SC, daily for 28 days)Corneal Nerve Fiber DensitySignificant increase[5]
Clinical Trial Data in Patients with Type 2 Diabetes and Neuropathic Symptoms
Dose of ARA 290Outcome MeasureResultReference
4 mg (SC, daily for 28 days)PainDetect ScoreSignificant improvement (Δ -3.3 vs. -1.1 for placebo)[16]
4 mg (SC, daily for 28 days)Corneal Nerve Fiber Density (in patients with reduced baseline)Significant increase (Δ +2.6 fibers/mm²)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ARA 290 and the innate repair receptor.

Spared Nerve Injury (SNI) Model in Rats

This surgical model is used to induce persistent peripheral neuropathic pain.

SNI_Workflow Spared Nerve Injury (SNI) Workflow Anesthesia 1. Anesthetize Rat Incision 2. Incision on Lateral Thigh Anesthesia->Incision Exposure 3. Expose Sciatic Nerve and its Branches Incision->Exposure Ligation 4. Ligate Tibial and Common Peroneal Nerves Exposure->Ligation Transection 5. Transect Ligated Nerves Ligation->Transection Suture 6. Suture Muscle and Skin Transection->Suture Recovery 7. Post-operative Recovery Suture->Recovery

Caption: Spared Nerve Injury (SNI) Workflow

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[1][9]

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture.[1][9] Distal to the ligation, transect these two nerves, removing a small section to prevent regeneration.[1][9] The sural nerve is left intact.[1][9]

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animal for signs of distress.

Immunohistochemistry for Iba-1 in Rat Spinal Cord

This protocol is used to visualize and quantify the activation of microglia in the spinal cord, a hallmark of neuroinflammation.

Protocol:

  • Tissue Preparation: Perfuse the rat with 4% paraformaldehyde in phosphate-buffered saline (PBS).[5] Dissect the lumbar spinal cord and post-fix in the same fixative. Cryoprotect the tissue in a sucrose solution.

  • Sectioning: Cut transverse sections of the spinal cord (typically 20-40 µm) using a cryostat.

  • Antigen Retrieval: For some protocols, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.[15]

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[5][17]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.[5][17]

  • Secondary Antibody Incubation: After washing in PBS, incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature.[17]

  • Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.

Quantitative Sensory Testing (QST)

QST is a non-invasive method used to assess the function of different types of nerve fibers by measuring the perception of various sensory stimuli.

Protocol: The comprehensive QST protocol developed by the German Research Network on Neuropathic Pain (DFNS) is often utilized.[13][18] This involves the following tests:

  • Thermal Testing:

    • Cold and Warm Detection Thresholds (CDT, WDT): Determine the temperature at which the subject first perceives a cold or warm sensation.

    • Thermal Sensory Limen (TSL): Assess the ability to detect temperature changes around a baseline temperature.

    • Paradoxical Heat Sensation (PHS): Test for the perception of heat during a cold stimulus.

    • Cold and Heat Pain Thresholds (CPT, HPT): Determine the temperature at which a cold or warm stimulus becomes painful.

  • Mechanical Testing:

    • Mechanical Detection Threshold (MDT): Use von Frey filaments to determine the lowest force that can be perceived as a touch.

    • Mechanical Pain Threshold (MPT): Use weighted pinprick stimuli to determine the lowest force that elicits a painful sensation.

    • Stimulus-Response Function: Assess the perceived intensity of a series of pinprick stimuli of increasing force.

    • Dynamic Mechanical Allodynia (DMA): Test for pain in response to light touch with a cotton wisp or brush.

    • Vibration Detection Threshold (VDT): Determine the lowest amplitude of vibration that can be perceived.

Corneal Confocal Microscopy (CCM)

CCM is a non-invasive imaging technique used to visualize and quantify the density and morphology of small nerve fibers in the cornea.[2][17][19][20][21]

Protocol:

  • Patient Preparation: Anesthetize the cornea with a drop of topical anesthetic.

  • Image Acquisition: A drop of sterile gel is applied to the tip of the microscope objective. The objective is then brought into contact with the cornea. A series of images of the sub-basal nerve plexus are captured.[20]

  • Image Analysis: The captured images are analyzed using specialized software to quantify various parameters, including:[21]

    • Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter.

    • Corneal Nerve Branch Density (CNBD): The number of branches emanating from the major nerves per square millimeter.

    • Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in millimeters per square millimeter.

Western Blot for Phospho-Akt (Ser473)

This technique is used to detect and quantify the phosphorylation of Akt at serine 473, a key indicator of its activation.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific antibody binding by incubating the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[22][23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., rabbit anti-p-Akt (Ser473), 1:1000 dilution) overnight at 4°C.[22][24][25][26]

  • Secondary Antibody Incubation: After washing in TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Luminex Multiplex Cytokine Assay

This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines in a single sample.[27][28][29][30]

Luminex_Workflow Luminex Multiplex Cytokine Assay Workflow SamplePrep 1. Prepare Samples and Standards AddBeads 2. Add Antibody-Coupled Beads to Plate SamplePrep->AddBeads AddSample 3. Add Samples and Standards to Plate AddBeads->AddSample Incubate1 4. Incubate and Wash AddSample->Incubate1 AddDetectionAb 5. Add Biotinylated Detection Antibodies Incubate1->AddDetectionAb Incubate2 6. Incubate and Wash AddDetectionAb->Incubate2 AddSAPE 7. Add Streptavidin-PE Incubate2->AddSAPE Incubate3 8. Incubate and Wash AddSAPE->Incubate3 ReadPlate 9. Read Plate on Luminex Analyzer Incubate3->ReadPlate

References

ARA 290: A Technical Guide to a Novel Peptide for Tissue Repair and Inflammation Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO). Engineered to selectively activate the innate repair receptor (IRR), ARA 290 harnesses the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thereby mitigating the risks associated with traditional erythropoiesis-stimulating agents. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of ARA 290, with a focus on preclinical and clinical data in neuropathic pain and metabolic disease. Detailed experimental protocols and signaling pathways are presented to support further research and development efforts in this promising therapeutic area.

Introduction: The Genesis of a Tissue-Protective Peptide

The development of ARA 290 arose from the need to separate the tissue-protective effects of erythropoietin from its hematopoietic actions.[1][2] While EPO was observed to have cytoprotective and anti-inflammatory benefits in injured tissues, its therapeutic use was hampered by the risk of increased blood viscosity, hypertension, and thrombosis due to elevated red blood cell counts.[1] Researchers at Araim Pharmaceuticals isolated an 11-amino acid sequence from the helix-B domain of EPO responsible for its cytoprotective signaling.[1][2][3] This led to the synthesis of ARA 290, a peptide that selectively binds to the Innate Repair Receptor (IRR).[1][3]

The IRR is a heterodimer composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3][4] This receptor complex is upregulated in tissues under stress from injury, inflammation, or ischemia.[2] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory and pro-survival signals, making it a promising candidate for treating a range of conditions characterized by chronic inflammation and tissue damage.[2][5]

Mechanism of Action: The Innate Repair Receptor Signaling Pathway

ARA 290 exerts its therapeutic effects by selectively activating the Innate Repair Receptor (IRR).[2][4] Unlike EPO, which can activate both the IRR and the EPO receptor homodimer responsible for erythropoiesis, ARA 290's action is specific to the tissue-protective pathway.[2]

Upon binding of ARA 290 to the IRR, a downstream signaling cascade is initiated, leading to:

  • Suppression of Pro-inflammatory Cytokines: Activation of the IRR leads to the downregulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] This modulation of the immune response helps to reduce chronic inflammation.

  • Promotion of Anti-Apoptotic Signaling: ARA 290 promotes cell survival by activating anti-apoptotic pathways, which helps to prevent cell death in damaged tissues.[3]

  • Tissue Protection and Repair: The signaling cascade initiated by ARA 290 stimulates cellular survival pathways, reduces oxidative stress, and promotes tissue regeneration, particularly the regrowth of small nerve fibers.[2]

The signaling pathway is visualized in the diagram below:

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ARA290 ARA 290 IRR Innate Repair Receptor (EPOR/CD131) ARA290->IRR Binds and Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) IRR->Pro_inflammatory Downregulates Anti_apoptotic Anti-apoptotic Pathways (e.g., Akt activation) IRR->Anti_apoptotic Activates Tissue_Repair Tissue Repair Mechanisms (e.g., Nerve Regeneration) Anti_apoptotic->Tissue_Repair Promotes

ARA 290 Signaling Pathway

Preclinical Development: Dose-Response Studies in Neuropathic Pain

Early preclinical evaluation of ARA 290 focused on its efficacy in animal models of neuropathic pain. A key study investigated the dose-response effect of ARA 290 in a rat model of chronic neuropathic pain induced by spared nerve injury (SNI).[5]

Experimental Protocol: Spared Nerve Injury (SNI) Model in Rats

The spared nerve injury model is a widely used method to induce persistent neuropathic pain in rodents. The protocol involves the surgical ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.[6]

Workflow for the Spared Nerve Injury (SNI) Model and ARA 290 Treatment:

SNI_Workflow cluster_surgery Surgical Procedure cluster_treatment ARA 290 Administration cluster_assessment Behavioral Testing Anesthesia Anesthetize Rat Incision Incision to Expose Sciatic Nerve Anesthesia->Incision Ligation Ligate and Transect Tibial and Peroneal Nerves Incision->Ligation Suture Suture Muscle and Skin Ligation->Suture Randomization Randomize to Treatment Groups Suture->Randomization Dosing Administer ARA 290 or Vehicle (Days 1, 3, 6, 8, 10 post-SNI) Randomization->Dosing Mechanical Mechanical Allodynia Assessment (von Frey filaments) Dosing->Mechanical Cold Cold Allodynia Assessment

Spared Nerve Injury (SNI) Experimental Workflow
Quantitative Data: Dose-Dependent Effects on Allodynia

In the SNI rat model, ARA 290 demonstrated a significant and dose-dependent reduction in both mechanical and cold allodynia.[5] The treatment was administered on days 1, 3, 6, 8, and 10 following the nerve injury.[5]

Dose of ARA 290 (µg/kg)Reduction in Mechanical Allodynia (up to 20 weeks)Reduction in Cold Allodynia (up to 20 weeks)
3SignificantSignificant
10SignificantSignificant
30SignificantSignificant
60SignificantSignificant
Table 1: Dose-Response Effects of ARA 290 in a Rat Model of Neuropathic Pain. Data sourced from[5].

Clinical Development: Phase II Trials

Following promising preclinical results, ARA 290 advanced to Phase II clinical trials to evaluate its safety and efficacy in human populations.

Sarcoidosis-Associated Small Fiber Neuropathy

A double-blind, placebo-controlled exploratory trial assessed the efficacy of ARA 290 in patients with sarcoidosis and symptoms of small fiber neuropathy.[7]

  • Study Design: Double-blind, placebo-controlled.[7]

  • Participants: 22 patients with a diagnosis of sarcoidosis and a spontaneous pain score of >5 on the Brief Pain Inventory (BPI).[7]

  • Intervention: Intravenous administration of ARA 290 (2 mg; n=12) or placebo (n=10) three times weekly for 4 weeks.[7]

  • Primary Endpoints: Changes in pain intensity, Small Fiber Neuropathy Screening List (SFNSL) score, and quality of life (SF-36).[7]

Outcome MeasureARA 290 Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
SFNSL Score-11.5 ± 3.04-2.9 ± 3.34< 0.05
SF-36 Pain Dimension-23.4 ± 5.5Not reportedSignificant
SF-36 Physical Functioning-14.6 ± 3.9Not reportedSignificant
Table 2: Efficacy of ARA 290 in Patients with Sarcoidosis-Associated Neuropathy. Data are presented as mean change ± SEM. Data sourced from[7].
Type 2 Diabetes and Painful Neuropathy

A Phase 2 study evaluated the potential of ARA 290 to improve metabolic control and neuropathic symptoms in patients with type 2 diabetes.[8]

  • Study Design: Double-blind, placebo-controlled.[8]

  • Participants: Patients with type 2 diabetes and painful neuropathy.[8]

  • Intervention: Daily subcutaneous self-administration of ARA 290 (4 mg) or placebo for 28 days, with a 28-day follow-up period.[8]

  • Primary Endpoints: Safety, changes in hemoglobin A1c (HbA1c), lipid profiles, and neuropathic symptoms assessed by the PainDetect questionnaire.[8]

Outcome MeasureARA 290 GroupPlacebo Group
Change in HbA1c Significant improvementNo significant change
Change in Lipid Profile Improvement in cholesterol-HDL ratioNo significant change
PainDetect Score Significant improvementNo significant change
Corneal Nerve Fiber Density (in subjects with initial reduction) Significant increaseNo change
Table 3: Efficacy of ARA 290 in Patients with Type 2 Diabetes and Neuropathy. Data sourced from[8].

Future Directions and Conclusion

The discovery and development of ARA 290 represent a significant advancement in the field of tissue-protective therapeutics. By selectively targeting the innate repair receptor, ARA 290 offers a novel approach to treating conditions characterized by inflammation and tissue damage, such as neuropathic pain and complications of diabetes. The preclinical and Phase II clinical data presented in this guide demonstrate its potential as a safe and effective therapeutic agent.

Further research is warranted to fully elucidate the long-term efficacy and safety of ARA 290 in larger patient populations. Ongoing and future clinical trials will be crucial in defining its role in the clinical management of a variety of inflammatory and neuropathic disorders. The detailed methodologies and data provided herein are intended to serve as a valuable resource for researchers and clinicians working to advance this promising area of drug development.

References

ARA 290: A Non-Erythropoietic EPO Derivative for Tissue Protection and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B domain of erythropoietin (EPO). It represents a significant advancement in the development of tissue-protective and anti-inflammatory therapeutics by selectively activating the innate repair receptor (IRR) without inducing erythropoiesis. This selective mechanism of action avoids the adverse cardiovascular and thrombotic risks associated with EPO administration while retaining its beneficial cytoprotective properties. Preclinical and clinical studies have demonstrated the potential of ARA 290 in treating a range of conditions, most notably neuropathic pain associated with small fiber neuropathy in diseases such as diabetes and sarcoidosis. This technical guide provides a comprehensive overview of ARA 290, including its mechanism of action, signaling pathways, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols for methodologies frequently used in its evaluation.

Introduction: The Evolution from Erythropoietin

Erythropoietin is a well-known hematopoietic cytokine that stimulates the production of red blood cells.[1] Beyond this primary function, EPO has been shown to possess significant tissue-protective, anti-inflammatory, and regenerative properties in various preclinical models of injury and disease.[2] However, the clinical utility of EPO for these non-hematopoietic effects is limited by its potent erythropoietic activity, which can lead to serious adverse events such as hypertension, thrombosis, and polycythemia.[1]

This limitation spurred the development of non-erythropoietic EPO derivatives, with the goal of separating the tissue-protective functions from the hematopoietic effects.[1] Scientists identified that the helix-B domain of the EPO molecule is crucial for its tissue-protective and anti-inflammatory actions.[1] By isolating and modifying this region, ARA 290 was created as a selective agonist for the innate repair receptor (IRR), the receptor responsible for mediating these protective effects, without activating the classical EPO receptor that drives red blood cell production.[1][2]

Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

ARA 290 exerts its therapeutic effects through selective activation of the Innate Repair Receptor (IRR).[3] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress or injury.[1]

Upon binding of ARA 290 to the IRR, a cascade of intracellular signaling pathways is initiated, leading to a multi-faceted cellular response that promotes tissue protection and repair.[5] This is in contrast to EPO, which primarily activates the homodimeric EPO receptor to stimulate erythropoiesis.[1]

Signaling Pathways

The activation of the IRR by ARA 290 triggers several key downstream signaling pathways:

  • Anti-inflammatory Signaling: ARA 290 has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3] This is achieved, in part, through the reduction of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor in the inflammatory response.[2][3] Furthermore, ARA 290 can modulate microglial activation, a critical component of neuroinflammation.[3]

  • Cytoprotective and Pro-survival Pathways: The binding of ARA 290 to the IRR is believed to activate pro-survival signaling cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are involved in inhibiting apoptosis (programmed cell death) and promoting cellular survival in the face of injury or stress.

  • Neuroregeneration: In the context of neuropathic pain, ARA 290 has been demonstrated to promote the regeneration of small nerve fibers.[1][7] This is a crucial aspect of its potential as a disease-modifying therapy for conditions like small fiber neuropathy.

Below is a diagram illustrating the proposed signaling pathway of ARA 290.

ARA290_Signaling_Pathway ARA 290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131) ARA 290->IRR PI3K PI3K IRR->PI3K MAPK MAPK IRR->MAPK NFkB_Inhib Inhibition of NF-κB Activation IRR->NFkB_Inhib Akt Akt PI3K->Akt Apoptosis_Inhib Inhibition of Apoptosis Akt->Apoptosis_Inhib Cell_Survival Promotion of Cell Survival Akt->Cell_Survival MAPK->Cell_Survival Cytokine_Red Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhib->Cytokine_Red Nerve_Regen Nerve Fiber Regeneration Cell_Survival->Nerve_Regen

ARA 290 Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies of ARA 290.

Table 1: Preclinical Studies of ARA 290 in Neuropathic Pain Models
Animal ModelSpeciesARA 290 DoseDosing RegimenKey FindingsReference
Spared Nerve Injury (SNI)Rat30 µg/kg5 intraperitoneal injections at 2-day intervals, followed by weekly maintenanceEffective, long-term relief of tactile and cold allodynia for up to 15 weeks (P < 0.001 vs. vehicle).[8]
Spared Nerve Injury (SNI)Mouse (Wild-type)30 µg/kg5 intraperitoneal injections at 2-day intervals, followed by weekly maintenanceSignificant relief of allodynia.[8]
Spared Nerve Injury (SNI)Mouse (βcR-/-)30 µg/kg5 intraperitoneal injections at 2-day intervals, followed by weekly maintenanceNo effect on allodynia, confirming the role of the β-common receptor.[8]
Sciatic Nerve InjuryRatNot specifiedIntraperitoneal injectionsDelayed development of spontaneous pain, allodynia, and hyperalgesia by at least 90 days.[9]
Table 2: Clinical Trials of ARA 290 in Patients with Small Fiber Neuropathy (SFN)
Clinical Trial PopulationStudy DesignARA 290 Dose & AdministrationTreatment DurationKey Efficacy Endpoints & ResultsReference
Sarcoidosis patients with SFN symptomsRandomized, double-blind, placebo-controlled pilot study2 mg, intravenous, 3 times weekly4 weeksSFNSL Score: Significant improvement in ARA 290 group vs. placebo (Δ -11.5 ± 3.04 vs. Δ -2.9 ± 3.34; p < 0.05).SF-36 (Pain): Significant change from baseline (Δ -23.4 ± 5.5).SF-36 (Physical Functioning): Significant change from baseline (Δ -14.6 ± 3.9).[10]
Type 2 Diabetes patients with painful neuropathyRandomized, double-blind, placebo-controlled Phase 2 study4 mg, subcutaneous, daily28 daysPainDetect Questionnaire: Significant improvement in neuropathic symptoms in the ARA 290 group.HbA1c & Lipid Profiles: Improvement observed throughout the 56-day observation period.Corneal Nerve Fiber Density (CNFD): Significant increase in subjects with abnormal baseline CNFD.[7][11]
Sarcoidosis patients with SFNOpen-label initial studyIntravenous doses over one week1 week~50% improvement in neuropathic pain.[12]
Sarcoidosis patients with SFNFollow-up trial to open-label studyIntravenous, 3 times weekly4 weeksSignificant improvement in SFNSL and RAND-36 (pain and well-being components).[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in ARA 290 research.

Preclinical Model: Spared Nerve Injury (SNI) in Rats

The SNI model is a widely used preclinical model to induce chronic neuropathic pain.[13][14]

Objective: To create a reproducible model of peripheral nerve injury that results in long-lasting mechanical and thermal hypersensitivity.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the surgical area.

  • Incision: Make a small incision through the skin and fascia over the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[15]

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 6-0 silk).[13] Transect the nerves distal to the ligation, removing a 1-2 mm piece of the distal nerve stump.[15] Extreme care should be taken to avoid any contact with or stretching of the intact sural nerve.[16]

  • Closure: Close the muscle layer and skin with appropriate sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery.

The following diagram outlines the workflow for the Spared Nerve Injury (SNI) model and subsequent behavioral testing.

SNI_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_testing Behavioral Testing Anesthesia Anesthetize Rat Incision Incision and Muscle Dissection Anesthesia->Incision Nerve_Exposure Expose Sciatic Nerve Branches Incision->Nerve_Exposure Ligation Ligate and Transect Common Peroneal and Tibial Nerves Nerve_Exposure->Ligation Sural_Sparing Spare Sural Nerve Ligation->Sural_Sparing Closure Suture Muscle and Skin Sural_Sparing->Closure Recovery Recovery and Analgesia Closure->Recovery ARA290_Admin ARA 290 Administration Recovery->ARA290_Admin Mechanical_Allodynia Assess Mechanical Allodynia (von Frey filaments) ARA290_Admin->Mechanical_Allodynia Cold_Allodynia Assess Cold Allodynia (Acetone test) ARA290_Admin->Cold_Allodynia

Spared Nerve Injury (SNI) Experimental Workflow
Clinical Assessment: Corneal Confocal Microscopy (CCM)

CCM is a non-invasive imaging technique used to quantify small nerve fiber density in the cornea, serving as a surrogate marker for small fiber neuropathy.[17][18]

Objective: To visualize and quantify the density and morphology of sub-basal corneal nerve fibers.

Procedure:

  • Patient Preparation: Instill a topical anesthetic into the eye to be examined.

  • Microscope Preparation: Use a Heidelberg Retina Tomograph (HRT) with a Rostock Cornea Module. Apply a drop of sterile gel to the tip of the objective lens and cover it with a sterile disposable cap.

  • Image Acquisition: Gently bring the tip of the objective lens into contact with the central cornea. Acquire a series of digital images of the sub-basal nerve plexus.

  • Image Analysis: Use specialized software to analyze the acquired images. The primary parameters of interest are:

    • Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter.

    • Corneal Nerve Branch Density (CNBD): The number of branches originating from the major nerves per square millimeter.

    • Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches per square millimeter.

Clinical Assessment: Quantitative Sensory Testing (QST)

QST is a psychophysical method used to quantify sensory perception in response to controlled thermal and mechanical stimuli. The German Research Network on Neuropathic Pain (DFNS) has established a standardized protocol for QST.[6][19][20][21][22]

Objective: To obtain a comprehensive profile of a patient's sensory function, including detection and pain thresholds for various stimuli.

Procedure: The DFNS QST protocol includes the following tests, typically performed on the affected and a contralateral, unaffected body site:

  • Thermal Testing:

    • Cold Detection Threshold (CDT): The temperature at which a cooling stimulus is first perceived.

    • Warm Detection Threshold (WDT): The temperature at which a warming stimulus is first perceived.

    • Thermal Sensory Limen (TSL): The difference between CDT and WDT.

    • Paradoxical Heat Sensation (PHS): The perception of a warming sensation in response to a cooling stimulus.

    • Cold Pain Threshold (CPT): The temperature at which a cooling stimulus becomes painful.

    • Heat Pain Threshold (HPT): The temperature at which a warming stimulus becomes painful.

  • Mechanical Testing:

    • Mechanical Detection Threshold (MDT): The lowest force of a von Frey filament that is perceived.

    • Mechanical Pain Threshold (MPT): The lowest force of a pinprick stimulus that is perceived as painful.

    • Mechanical Pain Sensitivity (MPS): The perceived pain intensity in response to a series of pinprick stimuli of increasing force.

    • Dynamic Mechanical Allodynia (DMA): The perception of pain in response to a light touch stimulus (e.g., a cotton wisp or brush).

    • Vibration Detection Threshold (VDT): The lowest amplitude of a vibrating stimulus that is perceived.

Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP)

Immunohistochemistry is used to visualize the presence and activation of microglia and astrocytes in spinal cord tissue, which are key indicators of neuroinflammation.[23][24][25]

Objective: To detect and quantify the expression of Ionized calcium-binding adapter molecule 1 (Iba1) in microglia and Glial Fibrillary Acidic Protein (GFAP) in astrocytes in rat spinal cord sections.

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the spinal cord and post-fix it in the same fixative.

    • Cryoprotect the tissue in a sucrose solution.

    • Section the spinal cord on a cryostat or microtome.[26]

  • Immunostaining:

    • Blocking: Incubate the tissue sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[26]

    • Secondary Antibody Incubation: Wash the sections and incubate them with fluorescently labeled secondary antibodies that recognize the primary antibodies.

    • Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize them using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity or the number of Iba1- and GFAP-positive cells in specific regions of the spinal cord (e.g., the dorsal horn).

The following diagram provides a logical workflow for the immunohistochemical analysis of spinal cord tissue.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Perfusion Perfusion and Fixation Dissection Spinal Cord Dissection Perfusion->Dissection Cryoprotection Cryoprotection in Sucrose Dissection->Cryoprotection Sectioning Sectioning (Cryostat/Microtome) Cryoprotection->Sectioning Blocking Blocking Non-specific Binding Sectioning->Blocking Primary_Ab Primary Antibody Incubation (anti-Iba1, anti-GFAP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently Labeled) Primary_Ab->Secondary_Ab Mounting Mounting with DAPI Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Quantification Quantification of Fluorescence Intensity/Cell Count Imaging->Quantification

Immunohistochemistry Workflow

Conclusion

ARA 290 represents a promising therapeutic candidate for a variety of conditions characterized by inflammation and tissue damage, particularly neuropathic pain. Its selective activation of the innate repair receptor allows for the harnessing of the beneficial non-hematopoietic effects of erythropoietin without the associated risks. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the current knowledge of ARA 290, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to aid researchers and drug development professionals in their ongoing investigation of this novel therapeutic peptide. Further large-scale clinical trials are warranted to fully elucidate the efficacy and safety of ARA 290 and to establish its place in the clinical management of neuropathic pain and other inflammatory disorders.

References

A Comprehensive Technical Review of Preclinical Studies on the Safety and Efficacy of Cibinetide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide engineered from the helix-B domain of erythropoietin (EPO).[1][2] It was developed to harness the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects, thereby avoiding the associated risks of thrombosis and hypertension.[1][3] Preclinical research has extensively evaluated Cibinetide across a range of animal models, demonstrating its efficacy in conditions involving neuropathy, inflammation, and tissue injury. Its primary mechanism of action involves the selective activation of the Innate Repair Receptor (IRR), which modulates inflammatory responses and promotes cellular repair.[1][4] This document provides an in-depth summary of the key preclinical findings regarding Cibinetide's efficacy and safety, details the experimental protocols used in these studies, and visualizes the core biological pathways and experimental workflows.

Mechanism of Action: The Innate Repair Receptor (IRR)

Cibinetide exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β common receptor (CD131).[1][4] This receptor is typically expressed at low levels in healthy tissue but is significantly upregulated in response to injury, inflammation, or metabolic stress.[1][5]

Upon binding of Cibinetide, the IRR initiates a cascade of intracellular signaling events, primarily through the Janus kinase 2 (JAK2) pathway.[4] This leads to multiple downstream effects, including:

  • Inhibition of Pro-inflammatory Pathways: Activation of the IRR downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β and suppresses the NF-κB signaling pathway.[3][6][7][8]

  • Activation of Cellular Protection: The signaling cascade promotes cellular survival, reduces oxidative stress, and protects tissues from apoptotic cell death.[1]

  • Promotion of Tissue Repair: IRR activation stimulates processes of healing and regeneration, including the promotion of nerve fiber regrowth.[4][9]

Unlike native EPO, Cibinetide does not activate the classic EPOR homodimer responsible for stimulating red blood cell production, making it a targeted, non-hematopoietic therapeutic agent.[1][3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular and Physiological Outcomes Cibinetide Cibinetide (ARA 290) IRR Innate Repair Receptor (IRR) (EPOR + CD131) Cibinetide->IRR Selective Binding (in stressed/injured tissue) JAK2 JAK2 Activation Downstream Downstream Signaling Pathways (e.g., STAT, PI3K/Akt) JAK2->Downstream Nfkb NF-κB Pathway JAK2->Nfkb Inhibition Inflammation Reduced Inflammation (↓ TNF-α, ↓ IL-1β) Downstream->Inflammation Protection Tissue Protection (↓ Apoptosis, ↓ Oxidative Stress) Downstream->Protection Repair Tissue Repair & Regeneration (↑ Nerve Fiber Growth) Downstream->Repair

Caption: Cibinetide's selective activation of the IRR signaling pathway.

Preclinical Efficacy Studies

Cibinetide has demonstrated significant efficacy across a variety of preclinical models, targeting conditions driven by inflammation and tissue damage.

Neuropathy and Nerve Regeneration

A primary focus of preclinical research has been on Cibinetide's potential to treat neuropathy. Studies consistently show that it not only alleviates neuropathic pain but also promotes the regeneration of damaged nerve fibers.[9][10]

Animal Model Cibinetide Dosage Key Efficacy Endpoints Observed Outcome Citations
Streptozotocin (STZ)-Induced Diabetic Neuropathy (Mouse)Not specifiedCorneal Nerve Fiber Density, Neuronal DystrophyReversed neuronal dystrophy and promoted small nerve fiber regeneration.[4]
Various Neuropathy Models (Rodent)Not specifiedTactile & Cold Allodynia, Nerve Fiber RegrowthProvided sustained relief from neuropathic pain and stimulated nerve fiber regrowth from damaged axons.[9][10][11]

This protocol outlines a typical methodology for evaluating Cibinetide's neuroprotective effects in a model of diabetic complications.[7]

  • Animal Model: C57BL/6J mice are used.

  • Induction of Diabetes: Diabetes is induced via intraperitoneal injections of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

  • Treatment Groups: Animals are randomized into three groups: non-diabetic controls, diabetic mice receiving a vehicle control, and diabetic mice receiving Cibinetide.

  • Dosing Regimen: Cibinetide is administered via intraperitoneal injection at doses of 30 or 60 µg/kg for a duration of 12 weeks.[7]

  • Efficacy Assessment:

    • Structural Analysis: Retinal thinning and structure are assessed using Optical Coherence Tomography (OCT).

    • Functional Analysis: Neural retinal function (e.g., photoreceptor and bipolar cell activity) is measured using scotopic electroretinography (ERG).

    • Inflammatory Markers: Retinal tissue is analyzed for gene expression of pro- and anti-inflammatory cytokines (e.g., TNFα, IL-1β) via qPCR.

Anti-Inflammatory and Immunomodulatory Effects

Cibinetide has shown potent anti-inflammatory effects in models of autoimmune and inflammatory diseases by modulating immune cell function and cytokine production.[6]

Animal Model Key Efficacy Endpoints Observed Outcome Citations
Dextran Sodium Sulfate (DSS)-Colitis (Mouse)Disease Activity Index, Survival RateSignificantly improved disease activity and increased survival.[6]
Pristane-Induced & MRL/lpr Systemic Lupus Erythematosus (SLE) (Mouse)Systemic Inflammation Markers, Autoantibody Levels (ANA, anti-dsDNA), Kidney FunctionReduced systemic inflammation, decreased autoantibody titers, suppressed pro-inflammatory cytokines, and significantly improved kidney function.[6]

This protocol is a standard method for inducing and evaluating treatments for inflammatory bowel disease.[6]

  • Animal Model: Mice susceptible to DSS-induced colitis are used.

  • Induction of Colitis: Acute colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water for a defined period (e.g., 5-7 days).

  • Treatment: Following disease initiation, mice are treated with Cibinetide or a vehicle control.

  • Assessment:

    • Clinical Scoring: Disease activity is monitored daily by scoring weight loss, stool consistency, and bleeding.

    • Histological Analysis: At the end of the study, colonic tissue is collected for histological examination to assess inflammation, ulceration, and tissue damage.

    • Immunological Analysis: Lamina propria macrophages and other immune cells are isolated to assess IRR expression and inflammatory cytokine production.

Organ Protection and Systemic Health

Cibinetide's protective effects extend to multiple organ systems and general metabolic health, including benefits in models of cardiovascular disease, kidney injury, and aging.[1]

| Area of Study | Animal Model | Key Efficacy Endpoints | Observed Outcome | Citations | | :--- | :--- | :--- | :--- | | Cardiovascular & Aging | Aging Fischer 344 x Brown Norway Rats (18-33 months) | Heart Function (Ejection Fraction), Frailty Score, Blood Pressure | Slowed the decline in heart function, significantly lowered the frailty score, blunted age-associated blood pressure elevation, and preserved body weight. |[3][12][13] | | Diabetic Retinopathy | STZ-Induced Diabetes (Rodent) | Retinal Vascular Leakage, Capillary Dropout, Neuroglial Degeneration, Retinal Thinning | Inhibited vascular leakage, protected against vessel and neuroglial degeneration, and ameliorated retinal thinning. |[2][5][7] | | Kidney Protection | Diabetic and Ischemic Kidney Injury Models | Kidney Function Markers, Glomerular Injury | Demonstrated significant kidney-protective effects and improved indices of glomerular injury. |[1][2][14] | | Metabolic Control | Diet-Induced Metabolic Syndrome (Rodent) | Insulin Sensitivity, Glycemic Control (HbA1c), Lipid Profiles | Increased insulin sensitivity and improved glycemic control and lipid profiles. |[2][5][14] |

cluster_0 Treatment Phase start Preclinical Efficacy Study Start induction Disease Model Induction (e.g., STZ, DSS, Aging) start->induction baseline Baseline Assessment (e.g., Pain Threshold, Biomarkers) induction->baseline random Randomization baseline->random group1 Group 1: Cibinetide (Specified Dose & Route) random->group1 Test group2 Group 2: Vehicle Control random->group2 Control group3 Group 3: Naive/Healthy Control random->group3 Reference endpoint Endpoint Assessment (Functional, Histological, Molecular) group1->endpoint group2->endpoint group3->endpoint analysis Data Analysis & Comparison endpoint->analysis end Study Conclusion analysis->end cluster_0 Core IND-Enabling Toxicology Studies start Drug Candidate (Cibinetide) pharm Safety Pharmacology (CNS, CV, Respiratory) start->pharm pk Pharmacokinetics / ADME (Absorption, Distribution, Metabolism, Excretion) start->pk gen_tox General Toxicology (Single & Repeated Dose) start->gen_tox geno Genotoxicity start->geno ind Investigational New Drug (IND) Application Submission pharm->ind pk->ind gen_tox->ind geno->ind

References

ARA 290's Impact on Tissue Regeneration Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA 290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic agent in the field of tissue regeneration. Engineered to be non-erythropoietic, ARA 290 selectively activates the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), to orchestrate a multi-faceted response to tissue injury and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying ARA 290's regenerative effects, with a focus on its impact on key signaling pathways. We present a comprehensive summary of quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Introduction

Chronic inflammation and impaired tissue repair are hallmarks of a wide range of debilitating diseases, including diabetic neuropathy, sarcoidosis, and ischemic injuries. While traditional therapies often focus on symptom management, there is a growing need for interventions that target the underlying mechanisms of tissue damage and promote endogenous repair. ARA 290 represents a significant advancement in this area, offering a targeted approach to tissue protection and regeneration without the adverse effects associated with erythropoietin, such as thrombosis and hypertension.[1]

ARA 290's therapeutic potential stems from its specific interaction with the innate repair receptor (IRR).[1][2] The IRR is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[3][4] Upon binding to the IRR, ARA 290 initiates a cascade of intracellular signals that collectively suppress pro-inflammatory pathways, inhibit apoptosis, and promote cellular survival and regeneration.[5][6] This guide will dissect these pathways, providing the technical details necessary for researchers and drug development professionals to understand and potentially leverage the therapeutic capabilities of ARA 290.

Mechanism of Action: The Innate Repair Receptor and Downstream Signaling

The primary mechanism of action of ARA 290 is the activation of the Innate Repair Receptor (IRR).[1][2] This receptor complex is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2] Unlike the classical EPO receptor, which forms a homodimer to stimulate red blood cell production, the IRR's activation by ARA 290 triggers a distinct set of signaling pathways geared towards tissue protection and repair.

Upon ARA 290 binding, the IRR undergoes a conformational change that leads to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates several downstream targets, initiating multiple signaling cascades:

  • Anti-Inflammatory Pathway: A key effect of IRR activation is the potent suppression of pro-inflammatory signaling. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] ARA 290 has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5] This anti-inflammatory action is crucial in mitigating tissue damage in chronic inflammatory conditions.

  • Cell Survival and Anti-Apoptotic Pathway: ARA 290 promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7] Phosphorylated Akt, in turn, inhibits pro-apoptotic proteins and activates pro-survival factors, thereby protecting cells from programmed cell death in the face of injury or stress.

  • Tissue Regeneration Pathway: The activation of the IRR by ARA 290 also stimulates pathways involved in tissue repair and regeneration. This includes the promotion of nerve fiber regeneration, as evidenced by increased corneal nerve fiber density in clinical trials.[8][9][10] The precise mechanisms are still under investigation but are thought to involve the modulation of growth factors and the cellular microenvironment to favor repair processes.

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131) ARA290->IRR Binds JAK2 JAK2 IRR->JAK2 Activates PI3K PI3K JAK2->PI3K NFkB_I NF-κB (inactive) JAK2->NFkB_I Inhibits activation Akt Akt PI3K->Akt Activates Akt->NFkB_I Inhibits activation AntiApoptotic Anti-apoptotic & Pro-survival Genes Akt->AntiApoptotic Promotes transcription Regenerative Tissue Regeneration Genes Akt->Regenerative Promotes transcription NFkB_A NF-κB (active) ProInflammatory Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB_A->ProInflammatory Transcription Experimental_Workflow_SNI start Start surgery Spared Nerve Injury (SNI) Surgery in Rats start->surgery treatment Administer ARA 290 or Vehicle surgery->treatment behavioral Behavioral Testing (Mechanical & Cold Allodynia) treatment->behavioral Repeatedly tissue Tissue Collection (Spinal Cord) behavioral->tissue At study endpoint analysis Immunohistochemical Analysis tissue->analysis end End analysis->end

References

Foundational Research on Cibinetide and Small Fiber Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small Fiber Neuropathy (SFN) is a peripheral neuropathy characterized by the damage to small, unmyelinated C fibers and thinly myelinated Aδ nerve fibers.[1] These fibers are crucial for mediating autonomic functions, nociception, and thermal sensitivity.[1] Patients often experience debilitating symptoms, including neuropathic pain, dysesthesia, and autonomic dysfunction, for which current treatment options are often limited in efficacy and may carry significant side effects.[2][3] Cibinetide (also known as ARA 290) is an investigational therapeutic peptide that represents a novel, targeted approach to treating SFN.[4][5] Derived from the Helix-B domain of erythropoietin (EPO), Cibinetide is an 11-amino acid peptide engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production (erythropoiesis), thereby avoiding the associated hematological risks.[4][6][7] This guide provides an in-depth overview of the foundational research on Cibinetide, focusing on its mechanism of action, key experimental data, and the protocols used to evaluate its efficacy in SFN.

Mechanism of Action: The Innate Repair Receptor (IRR)

Cibinetide exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1][4][8] This receptor is a heterodimer composed of the EPO receptor (EPOR) and the β common receptor (CD131), which is expressed on tissues under stress or injury.[1][4] Unlike the homodimeric EPO receptor that mediates erythropoiesis, the IRR is a master regulator of tissue protection and repair.[9][10]

Upon binding of Cibinetide to the IRR, a downstream signaling cascade is initiated, primarily through the activation of Janus Kinase 2 (JAK2).[1] This leads to a multi-faceted response that collectively counteracts the pathology of small fiber neuropathy:

  • Anti-Inflammatory Signaling: IRR activation downregulates the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are known contributors to neuropathic pain.[4][10][11] It also modulates NF-kB signaling, a key pathway in the inflammatory process.[8]

  • Tissue Protection and Cellular Survival: The signaling pathway promotes cellular survival by activating anti-apoptotic mechanisms, reducing oxidative stress, and protecting cells from injury.[4][7]

  • Nerve Regeneration: Studies have shown that Cibinetide supports the regeneration and repair of small nerve fibers, a key disease-modifying effect in neuropathy.[1][4][12]

  • Nociceptive Modulation: Cibinetide has been shown to antagonize the transient receptor potential vanilloid-1 (TRPV1) ion channel, a key integrator of pain perception that is upregulated in neuropathic states.[1]

Cibinetide_Signaling_Pathway cluster_receptor Innate Repair Receptor (IRR) cluster_outcomes Therapeutic Outcomes EPOR EPOR JAK2 Activation of Janus Kinase 2 (JAK2) EPOR->JAK2 CD131 CD131 CD131->JAK2 Cibinetide Cibinetide (ARA 290) Cibinetide->EPOR Cibinetide->CD131 Binds to IRR Anti_Inflammation Anti-Inflammation (↓ TNF-α, IL-1β, IL-6) JAK2->Anti_Inflammation Downstream Signaling Tissue_Protection Tissue Protection (↓ Apoptosis, ↓ Oxidative Stress) JAK2->Tissue_Protection Nerve_Regeneration Small Fiber Nerve Regeneration JAK2->Nerve_Regeneration Pain_Modulation Pain Modulation (TRPV1 Antagonism) JAK2->Pain_Modulation

Caption: Cibinetide signaling pathway via the Innate Repair Receptor (IRR).

Quantitative Data from Clinical Research

The most robust clinical evidence for Cibinetide in SFN comes from a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial in patients with sarcoidosis-associated small fiber neuropathy.[13][14] This study provides key quantitative data on the drug's efficacy over a 28-day treatment period.

Table 1: Phase 2b Clinical Trial Design Summary [12][14][15]

Parameter Description
Study Population 64 patients with confirmed sarcoidosis, symptoms of SFN, and evidence of small nerve fiber loss.
Study Design Randomized, double-blind, placebo-controlled.
Treatment Arms 1. Placebo2. Cibinetide 1 mg/day3. Cibinetide 4 mg/day4. Cibinetide 8 mg/day
Administration Daily subcutaneous (SC) self-injection.
Duration 28 days.

| Primary Endpoint | Change from baseline in Corneal Nerve Fiber Area (CNFA) at Day 28, quantified by Corneal Confocal Microscopy (CCM). |

Table 2: Primary Efficacy Endpoint - Placebo-Corrected Change in Corneal Nerve Fiber Area (CNFA) at Day 28 [1][12][14][16]

Treatment Group Placebo-Corrected Mean Change in CNFA (μm²) 95% Confidence Interval (CI) P-Value
1 mg Cibinetide 109 -429, 647 NS
4 mg Cibinetide 697 159, 1236 0.012
8 mg Cibinetide 431 -130, 992 NS

A significant increase in corneal nerve fiber area was observed in the 4 mg dose group, corresponding to an approximate 23% increase from baseline.[13][15]

Table 3: Secondary Efficacy Endpoints at Day 28 [1][12][14]

Endpoint Measurement Result for 4 mg Cibinetide Group P-Value (vs. Placebo)
Skin Nerve Regeneration Change in regenerating intraepidermal nerve fiber length (GAP-43+) Significant Increase (1730.8 μm/mm²) 0.035
Functional Capacity Change in 6-Minute Walk Test (6MWT) +17.7 meters (vs. +1.2 m for placebo) 0.11
Pain Reduction Decrease in pain intensity (in patients with moderate-severe baseline pain) Clinically meaningful decrease 0.157

Notably, the change in CNFA showed a significant positive correlation with the change in regenerating skin nerve fibers (ρ = 0.575, P = 0.025) and functional capacity (ρ = 0.645, P = 0.009).[1][12][14]

Key Experimental Protocols

The evaluation of Cibinetide's efficacy relies on specialized, quantitative methodologies to assess the morphology and regeneration of small nerve fibers.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_arms cluster_assessment Phase 3: Assessment Recruitment Patient Recruitment (Sarcoidosis with SFN Symptoms) Baseline Baseline Assessments - Corneal Confocal Microscopy (CCM) - Distal Leg Skin Biopsy - 6-Minute Walk Test (6MWT) - Pain Questionnaires Recruitment->Baseline Randomization Randomization Baseline->Randomization P Placebo D1 1 mg D4 4 mg D8 8 mg Treatment 28-Day Treatment Period (Daily Subcutaneous Injection) Endpoint Endpoint Assessment (Day 28) - Repeat Baseline Measures Treatment->Endpoint P->Treatment D1->Treatment D4->Treatment D8->Treatment Analysis Data Analysis (Compare change from baseline across all groups) Endpoint->Analysis

Caption: General workflow for the Phase 2b Cibinetide clinical trial.

A. Corneal Confocal Microscopy (CCM)

CCM is a rapid, non-invasive ophthalmic imaging technique used to visualize and quantify the small nerve fibers in the sub-basal layer of the cornea.[17][18] It has emerged as a reliable surrogate endpoint for assessing damage and repair in peripheral neuropathies.[1][18][19]

  • Procedure: A topical anesthetic is applied to the eye. The patient places their chin on a chin rest, and the objective lens of the confocal microscope, coupled with a sterile gel, makes contact with the cornea.

  • Imaging: A series of high-resolution images of the sub-basal nerve plexus are captured from a defined area of the central cornea.

  • Quantification: Specialized software is used to analyze the images and calculate several metrics, with Corneal Nerve Fiber Area (CNFA) and Corneal Nerve Fiber Density (CNFD) being key parameters.[1][12] The automated analysis provides an objective and reproducible measure of small fiber status.[19]

B. Skin Biopsy and Immunohistochemistry

This protocol provides a direct histological assessment of small nerve fibers in the epidermis.[20]

  • Procedure: A 3-mm punch biopsy is taken from a standardized location on the distal lower limb (e.g., 10 cm above the lateral malleolus) after local anesthesia.

  • Processing: The tissue sample is fixed, sectioned, and mounted on slides.

  • Immunostaining:

    • PGP 9.5 Staining: Sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, to visualize all intraepidermal nerve fibers. The number of fibers crossing the dermal-epidermal junction is counted to determine the Intraepidermal Nerve Fiber Density (IENFD).

    • GAP-43 Staining: To specifically assess nerve regeneration, adjacent sections are stained with an antibody against Growth-Associated Protein 43 (GAP-43).[1] GAP-43 is expressed in growing and regenerating axons. The total length and area of GAP-43 positive (GAP-43+) fibers are quantified to measure the extent of active nerve repair.[1][12]

Safety and Tolerability

Across multiple clinical trials, Cibinetide has been shown to be generally safe and well-tolerated.[2][4][21]

  • Reported adverse effects are typically mild and may include headaches or injection site reactions.[4][6]

  • Crucially, and consistent with its mechanism of action, Cibinetide does not stimulate red blood cell production and is not associated with the risks of polycythemia, hypertension, or clotting seen with EPO.[4][12]

  • No significant safety issues were identified in the Phase 2b trial for SFN.[13][21]

The foundational research on Cibinetide provides compelling evidence for its potential as a disease-modifying therapy for small fiber neuropathy. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, allows it to simultaneously exert anti-inflammatory, tissue-protective, and neuroregenerative effects. Quantitative data from a rigorous Phase 2b clinical trial demonstrated that a 28-day course of 4 mg daily Cibinetide significantly increased small nerve fiber density in both the cornea and the skin.[1][12][14] These structural improvements were correlated with gains in functional capacity.[1][12] The use of advanced and objective experimental protocols, such as Corneal Confocal Microscopy and GAP-43 immunostaining, has been critical in substantiating these claims. While these results are promising, larger-scale Phase III studies are necessary to confirm these findings and fully establish Cibinetide's role in the treatment of small fiber neuropathy and other related conditions.[4]

References

Methodological & Application

ARA 290: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1] It is designed to selectively activate the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] This selective activation initiates tissue-protective, anti-inflammatory, and neuroregenerative pathways without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO administration.[2][4] These properties make ARA 290 a promising therapeutic candidate for a variety of conditions, including neuropathic pain, diabetes and its complications, and other inflammatory disorders.

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving ARA 290, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathway

ARA 290 exerts its therapeutic effects by binding to the Innate Repair Receptor (IRR), which is expressed on tissues under stress or injury. This interaction triggers a cascade of intracellular signaling events that collectively contribute to tissue protection and repair. The key signaling outcomes include:

  • Anti-inflammatory Effects: Downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulation of microglial activation.

  • Tissue Protection: Activation of cellular survival pathways, reduction of oxidative stress, and protection of organs from damage.

  • Nerve Repair: Promotion of small fiber nerve regeneration.

Signaling Pathway Diagram

ARA290_Signaling_Pathway cluster_receptor Innate Repair Receptor (IRR) cluster_effects Cellular Effects cluster_outcomes Downstream Outcomes EPOR EPO Receptor Anti_Inflammatory Anti-inflammatory Effects EPOR->Anti_Inflammatory Tissue_Protection Tissue Protection EPOR->Tissue_Protection Nerve_Repair Nerve Repair EPOR->Nerve_Repair CD131 βc Receptor (CD131) CD131->Anti_Inflammatory CD131->Tissue_Protection CD131->Nerve_Repair ARA290 ARA 290 ARA290->EPOR Binds to ARA290->CD131 Binds to Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Anti_Inflammatory->Cytokines Survival ↑ Cellular Survival Pathways Tissue_Protection->Survival Oxidative_Stress ↓ Oxidative Stress Tissue_Protection->Oxidative_Stress Nerve_Regen ↑ Small Fiber Nerve Regeneration Nerve_Repair->Nerve_Regen

ARA 290 Signaling Pathway

Quantitative Data Summary

The following tables summarize the dosages of ARA 290 used in various in vivo studies.

Preclinical Studies (Animal Models)
Animal ModelSpeciesARA 290 DoseRoute of AdministrationFrequencyKey FindingsReference
Spared Nerve InjuryRat3, 10, 30, 60 µg/kgIntraperitonealDays 1, 3, 6, 8, and 10 post-injuryDose-dependent reduction in mechanical and cold allodynia
Diabetic NeuropathyMouseNot SpecifiedNot SpecifiedNot SpecifiedReversal of autonomic nerve degeneration
Depression-like BehaviorMouse0.5 mg/kgDailyDuring chronic stress inductionAmeliorated depression-like behavior and reduced inflammation
Clinical Studies (Human Trials)
ConditionStudy PhaseARA 290 DoseRoute of AdministrationFrequencyDurationKey FindingsReference
Sarcoidosis with Small Fiber NeuropathyPhase 21, 4, 8 mgSubcutaneousDaily28 daysImproved neuropathic symptoms and increased corneal nerve fiber density
Type 2 Diabetes with NeuropathyPhase 24 mgSubcutaneousDaily28 daysImproved metabolic control and neuropathic symptoms
Diabetic Macular EdemaPhase 24 mgSubcutaneousDaily12 weeksTo assess beneficial effect on visual acuity and retinal thickness

Experimental Protocols

In Vivo Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model 1. Animal Model Induction (e.g., Spared Nerve Injury) Baseline 2. Baseline Behavioral Testing (e.g., von Frey, Acetone Test) Animal_Model->Baseline Randomization 3. Randomization into Groups (ARA 290 vs. Vehicle) Baseline->Randomization Administration 4. ARA 290/Vehicle Administration (e.g., Subcutaneous Injection) Randomization->Administration Behavioral 5. Post-treatment Behavioral Testing Administration->Behavioral Tissue 6. Tissue Collection (e.g., Spinal Cord) Behavioral->Tissue Analysis 7. Histological/Molecular Analysis (e.g., Immunohistochemistry) Tissue->Analysis

Typical In Vivo Experimental Workflow
Detailed Methodologies

The SNI model is a widely used model of neuropathic pain that involves the ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

  • Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a suture and transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Closure: Close the muscle and skin layers with sutures.

  • Sham Surgery: In sham-operated animals, expose the sciatic nerve without any nerve damage.

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain and is commonly assessed using von Frey filaments.

Protocol:

  • Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Withdrawal Threshold: The 50% withdrawal threshold is determined using the "up-down" method, where the filament force is increased or decreased based on the animal's response (paw withdrawal).

Cold allodynia is another common symptom of neuropathic pain and can be assessed by the acetone evaporation test.

Protocol:

  • Acclimation: Place the rat in the testing chamber as described for the von Frey test.

  • Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw.

  • Response Measurement: Record the duration or frequency of paw withdrawal, licking, or flinching in response to the cooling sensation produced by the evaporating acetone.

To assess the anti-inflammatory effects of ARA 290 in the central nervous system, immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia, can be performed on spinal cord sections.

Protocol:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Dissect the spinal cord and post-fix it in paraformaldehyde, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut transverse sections of the spinal cord (e.g., 30 µm) using a cryostat.

  • Staining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Block non-specific binding with a blocking solution (e.g., PBS with Triton X-100 and normal goat serum).

    • Incubate with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

    • Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Visualize and quantify the Iba-1 immunoreactivity using a fluorescence microscope. Changes in microglial morphology and density can be indicative of neuroinflammation.

In human trials, a key outcome measure for assessing nerve regeneration is the density of small nerve fibers in the cornea, which can be non-invasively visualized using corneal confocal microscopy.

Protocol:

  • Imaging: A corneal confocal microscope is used to capture images of the subbasal nerve plexus in the cornea.

  • Analysis: Specialized software is used to quantify various parameters of the corneal nerves, including:

    • Corneal Nerve Fiber Density (CNFD): The number of major nerves per unit area.

    • Corneal Nerve Branch Density (CNBD): The number of branches from the major nerve trunks.

    • Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches.

  • Comparison: Changes in these parameters from baseline are compared between the ARA 290 and placebo groups to assess the neuroregenerative effects of the treatment.

Conclusion

ARA 290 represents a novel therapeutic approach with a unique mechanism of action that separates tissue-protective and anti-inflammatory effects from erythropoietic activity. The protocols and data presented in these application notes provide a foundation for conducting in vivo research to further explore the therapeutic potential of ARA 290 in a variety of disease models. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible results in both preclinical and clinical investigations.

References

Application Notes and Protocols for ARA 290 in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2] Its therapeutic potential lies in its selective interaction with the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[3][4] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory, anti-apoptotic, and tissue-protective signaling pathways.[5] These properties make ARA 290 a compelling candidate for investigation in a variety of research settings, particularly those involving neuropathy, inflammation, and tissue injury.[1][6] This document provides detailed application notes and protocols for the administration of ARA 290 in a research context.

Mechanism of Action

ARA 290 exerts its effects by selectively binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is typically upregulated in tissues under stress or injury.[2] Upon activation, the IRR triggers a signaling cascade that leads to several beneficial downstream effects:

  • Anti-inflammatory Signaling: Activation of the IRR promotes the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of nuclear factor-kappa B (NF-κB).[6] This helps to mitigate inflammatory responses in autoimmune and chronic inflammatory conditions.

  • Tissue Protection: The signaling pathway initiated by ARA 290 stimulates cellular survival pathways, reduces oxidative stress, and protects organs like the kidneys, heart, and lungs from damage.[2]

  • Nerve Repair: Research has shown that ARA 290 supports the regeneration of small fiber nerves, making it a promising area of study for conditions like diabetic neuropathy.[1][6]

  • Apoptosis Inhibition: ARA 290 has been shown to modulate the balance of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, thereby preventing programmed cell death in injured tissues.

Crucially, ARA 290 does not activate the classical EPO receptor pathway responsible for red blood cell production, thus avoiding the risks of polycythemia, high blood pressure, and clotting associated with EPO administration.[2]

Signaling Pathway of ARA 290

ARA290_Signaling_Pathway ARA 290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR + CD131) ARA 290->IRR JAK2 JAK2 IRR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K Cytokine_reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) STAT3->Cytokine_reduction Tissue_protection ↑ Tissue Protection & Nerve Repair Akt Akt PI3K->Akt NFkB_inhibition Inhibition of NF-κB Activation Akt->NFkB_inhibition Apoptosis_inhibition ↓ Apoptosis (↑ Bcl-2, ↓ Bax, ↓ Caspase-3) Akt->Apoptosis_inhibition

ARA 290 signaling cascade initiated by binding to the IRR.

Data Presentation: Quantitative Summary of ARA 290 Administration

Table 1: Preclinical Administration of ARA 290 in Animal Models
Animal ModelConditionRoute of AdministrationDosageDosing ScheduleKey Outcomes
RatSpared Nerve Injury (Neuropathic Pain)Intraperitoneal3, 10, 30, 60 µg/kgDays 1, 3, 6, 8, and 10 post-injuryDose-dependent reduction in mechanical and cold allodynia; Suppression of spinal microglia response.[5]
MouseChronic Unpredictable Mild Stress (Depression)Intraperitoneal0.5 mg/kgDaily during stress inductionAmeliorated depression-like behavior; Reversed chronic stress-induced microglia activation.
RatCisplatin-induced NephrotoxicityNot SpecifiedNot SpecifiedNot SpecifiedReduced DNA damage; Decreased pro-inflammatory cytokines (TNFα, IL1β, IL6); Antagonized apoptosis.
MouseAlzheimer's Disease-like PathologyIntraperitoneal0.7 nmol/kgOnce a week for 5 weeksDecelerated Aβ pathology progression; Improved cognitive functions.
Table 2: Clinical Administration of ARA 290 in Human Trials
ConditionRoute of AdministrationDosageDosing ScheduleDurationKey Outcomes
Type 2 Diabetes with Neuropathic SymptomsSubcutaneous4 mgDaily28 daysImprovement in HbA1c and lipid profiles; Significant improvement in neuropathic symptoms.[1]
Sarcoidosis with Small Fiber Neuropathy SymptomsSubcutaneous1, 4, or 8 mgDaily28 daysDose-ranging safety assessment; Measurement of corneal nerve fiber density and neuropathic symptoms.
Sarcoidosis-induced Chronic Neuropathic PainIntravenous2 mg3 times weekly4 weeksImprovement in Small Fiber Neuropathy Screening List (SFNSL) score; Improved quality of life.
Diabetic Macular EdemaSubcutaneous4 mgDaily12 weeksAssessment of improvement in Best Corrected Visual Acuity (BCVA) and reduction in central subfield thickness.
General Neuropathic PainSubcutaneous2-4 mgDaily or every other dayVariesReduction in neuropathic pain symptoms.[4]

Experimental Protocols

Preparation and Administration of ARA 290

a. Reconstitution of Lyophilized ARA 290:

  • Materials: Lyophilized ARA 290 vial, bacteriostatic water for injection, sterile syringe, and alcohol swabs.

  • Procedure:

    • Bring the lyophilized ARA 290 vial and bacteriostatic water to room temperature.

    • Clean the rubber stoppers of both vials with an alcohol swab.

    • Using a sterile syringe, draw the required volume of bacteriostatic water. A common reconstitution is to add 2.0 mL of bacteriostatic water to a 16 mg vial to yield an 8 mg/mL solution.[7]

    • Slowly inject the bacteriostatic water down the side of the ARA 290 vial to avoid foaming.

    • Gently swirl the vial to dissolve the powder. Do not shake vigorously.[7]

    • The reconstituted solution should be clear and colorless.

b. Storage:

  • Lyophilized Powder: Store in a freezer at approximately -20°C for long-term stability (up to 3 years). Can be stored in a refrigerator for up to 2 years. Protect from light.[8]

  • Reconstituted Solution: Store in a refrigerator at 2-8°C. It is stable for up to 6 weeks. Avoid repeated freeze-thaw cycles and protect from light.[8]

c. Administration (Subcutaneous Injection):

  • Vehicle: The placebo in some clinical trials consisted of 20 mmol/L sodium phosphate buffer (pH 6.5), 1% sucrose, and 4% d-mannitol.[1] For research purposes, sterile saline or the vehicle used in published studies is appropriate.

  • Procedure:

    • Wash hands thoroughly.

    • Clean the injection site (e.g., abdomen, thigh) with an alcohol swab.

    • Draw the calculated dose of reconstituted ARA 290 into an insulin syringe.

    • Pinch the skin at the injection site and insert the needle at a 45- to 90-degree angle.

    • Inject the solution and withdraw the needle.

    • Dispose of the syringe in a sharps container.

In Vivo Model: Spared Nerve Injury (SNI) for Neuropathic Pain in Rats

This model is used to induce persistent peripheral neuropathic pain.[9][10][11]

  • Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure:

    • Shave the lateral surface of the left thigh and sterilize the skin.

    • Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Tightly ligate the common peroneal and tibial nerves with a 4-0 or 5-0 silk suture.

    • Section the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

    • Ensure the sural nerve remains intact and is not stretched or touched.

    • Close the muscle and skin layers with sutures.

  • Sham Control: Perform the same surgical procedure, exposing the sciatic nerve and its branches, but without ligation and transection.

  • Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for signs of distress.

  • Behavioral Testing: Assess for mechanical and thermal allodynia and hyperalgesia at various time points post-surgery using von Frey filaments and a hot/cold plate, respectively.

In Vitro Assay: Alkaline Comet Assay for Genotoxicity

This assay is used to detect DNA single-strand breaks, alkali-labile sites, and DNA cross-linking.[12][13][14][15]

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Slide Preparation:

    • Coat microscope slides with normal melting point agarose and allow them to dry.

    • Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Lysis:

    • Remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.

    • Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet" shape.

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software.

Ex Vivo Assay: Immunofluorescence for Microglia Activation (Iba1 Staining)

This protocol is for staining spinal cord sections to visualize microglia activation.[16][17][18]

  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix it in 4% PFA.

    • Cryoprotect the tissue in a sucrose solution.

    • Section the spinal cord into thin sections (e.g., 20-30 µm) using a cryostat.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).

    • Incubate the sections with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Wash the sections and mount them on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence or confocal microscope.

    • Quantify the Iba1 immunoreactivity (a measure of microglia activation) by analyzing the fluorescence intensity and morphology of the stained cells.

Quantification of Inflammatory Cytokines by ELISA

This is a general protocol for a sandwich ELISA to measure cytokine levels in samples like serum, plasma, or tissue homogenates.[19][20][21][22][23]

  • Plate Coating:

    • Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample and Standard Incubation:

    • Add standards (known concentrations of the cytokine) and samples to the wells.

    • Incubate for a specified time to allow the cytokine to bind to the capture antibody.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate Incubation:

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).

  • Substrate Addition and Signal Detection:

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow for ARA 290 in a Neuropathic Pain Model

ARA290_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: Data Collection & Analysis Animal_Acclimation Animal Acclimation SNI_Surgery Spared Nerve Injury (SNI) Surgery Animal_Acclimation->SNI_Surgery Baseline_Testing Baseline Behavioral Testing SNI_Surgery->Baseline_Testing Treatment_Groups Randomization to Treatment Groups (Vehicle vs. ARA 290) Baseline_Testing->Treatment_Groups ARA290_Admin ARA 290 Administration Treatment_Groups->ARA290_Admin Behavioral_Assessment Post-Treatment Behavioral Assessment ARA290_Admin->Behavioral_Assessment Tissue_Collection Tissue Collection (Spinal Cord, etc.) Behavioral_Assessment->Tissue_Collection IHC_Staining Immunohistochemistry (Iba1, GFAP) Tissue_Collection->IHC_Staining Cytokine_Analysis Cytokine Analysis (ELISA) Tissue_Collection->Cytokine_Analysis Data_Analysis Data Analysis & Interpretation IHC_Staining->Data_Analysis Cytokine_Analysis->Data_Analysis

A typical experimental workflow for evaluating ARA 290.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Cibinetide (also known as ARA 290) in preclinical animal models of neuropathy. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Cibinetide.

Introduction to Cibinetide

Cibinetide is an 11-amino acid synthetic peptide that is a structural analog of the helix-B surface domain of erythropoietin (EPO). It selectively binds to and activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor (EPOR) and the β-common receptor (CD131). Unlike EPO, Cibinetide does not stimulate erythropoiesis, thus avoiding the hematological side effects associated with EPO treatment. Activation of the IRR by Cibinetide triggers anti-inflammatory, tissue-protective, and neuroprotective signaling pathways, making it a promising therapeutic candidate for various forms of neuropathy.

Recommended Dosages of Cibinetide

The effective dosage of Cibinetide varies depending on the animal model and the specific neuropathy being studied. The following tables summarize the recommended dosages based on published preclinical studies.

Table 1: Recommended Dosage of Cibinetide in a Nerve Injury-Induced Neuropathy Model
Animal ModelSpecies/StrainNeuropathy InductionCibinetide Dosage RangeAdministration RouteDosing ScheduleOutcome
Spared Nerve Injury (SNI)RatLigation and transection of the tibial and common peroneal nerves3 - 60 µg/kgSubcutaneous (SC) or Intraperitoneal (IP)Days 1, 3, 6, 8, and 10 post-injuryDose-dependent reduction in mechanical and cold allodynia[1][2]
Table 2: Recommended Dosage of Cibinetide in a Diabetic Neuropathy Model
Animal ModelSpecies/StrainNeuropathy InductionCibinetide DosageAdministration RouteDosing ScheduleOutcome
Streptozotocin (STZ)-Induced DiabetesMouseSingle high-dose STZ injection30 µg/kgIntraperitoneal (IP)Daily for 2 weeksReversal of diabetes-induced autonomic nerve degeneration[3]

Note: While preclinical studies have shown Cibinetide's efficacy in diabetic neuropathy models, specific dose-ranging studies are not as extensively published as for nerve injury models.

Table 3: Rationale for Cibinetide Use in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

Currently, there is a lack of published studies directly investigating the efficacy of Cibinetide in animal models of CIPN. However, given that the parent molecule, erythropoietin (EPO), has shown neuroprotective effects in such models, it is hypothesized that Cibinetide may also be effective. The table below provides common induction protocols for CIPN, which can be adapted for studies with Cibinetide.

Animal ModelSpecies/StrainNeuropathy Induction ProtocolPotential Cibinetide Dosage Range (extrapolated)
Paclitaxel-Induced NeuropathyRat/Mouse4 intraperitoneal injections of 2 mg/kg paclitaxel on alternate days[4]10 - 60 µg/kg
Cisplatin-Induced NeuropathyRat/MouseIntraperitoneal injection of 2-3 mg/kg cisplatin once a week for 4-5 weeks[5][6]10 - 60 µg/kg

Experimental Protocols

Protocol 1: Spared Nerve Injury (SNI) Model in Rats

This protocol describes the surgical procedure to induce a reproducible peripheral neuropathic pain state.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and retractors

  • 5-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.

  • Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.

  • Distal to the ligation, perform a transection of these two nerves, removing a 2-4 mm segment.

  • Take great care to avoid any contact with or stretching of the intact sural nerve.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animal to recover in a warm, clean cage.

Post-Operative Care and Assessment:

  • Monitor the animals for signs of infection and distress.

  • Assess the development of mechanical and cold allodynia starting from day 3 post-surgery using von Frey filaments and the acetone test, respectively.

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Mice

This protocol details the induction of type 1 diabetes to study diabetic neuropathy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Blood glucose monitoring system

Procedure:

  • Fast the mice for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in ice-old citrate buffer. A common dose for inducing type 1 diabetes is a single intraperitoneal injection of 150-200 mg/kg.

  • Inject the STZ solution intraperitoneally.

  • Return the mice to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours.

  • Monitor blood glucose levels 48-72 hours after STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.

  • Neuropathic symptoms typically develop over several weeks and can be assessed by behavioral tests (e.g., von Frey, tail-flick test) and analysis of nerve fiber density.

Protocol 3: Paclitaxel-Induced Peripheral Neuropathy in Rats

This protocol outlines the induction of CIPN using paclitaxel.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Paclitaxel

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol in saline)

Procedure:

  • Prepare the paclitaxel solution in the appropriate vehicle. A commonly used dose is 2 mg/kg.

  • Administer the paclitaxel solution via intraperitoneal injection.

  • Repeat the injection on days 3, 5, and 7 (for a total of four injections).

  • Monitor the animals for signs of toxicity, such as weight loss.

  • Assess the development of neuropathic pain, typically starting from day 7 after the first injection, using behavioral tests for mechanical and cold allodynia.

Signaling Pathways and Visualizations

Cibinetide exerts its therapeutic effects by activating the Innate Repair Receptor (IRR). The binding of Cibinetide to the IRR initiates a downstream signaling cascade that ultimately leads to the suppression of inflammation and promotion of tissue repair.

Cibinetide_Signaling_Pathway Cibinetide Cibinetide IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) Cibinetide->IRR JAK2 JAK2 IRR->JAK2 Phosphorylation PI3K PI3K IRR->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene_Expression Gene Expression STAT3->Gene_Expression Transcription of anti-inflammatory & neuroprotective genes Akt Akt PI3K->Akt Activation NFkB_I NF-κB (inactive) Akt->NFkB_I Inhibition NFkB_A NF-κB (active) NFkB_A->Gene_Expression Transcription of pro-inflammatory genes

Caption: Cibinetide signaling pathway.

The diagram above illustrates the proposed signaling cascade following the activation of the IRR by Cibinetide. This leads to the activation of pro-survival and anti-inflammatory pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, while inhibiting pro-inflammatory transcription factors like NF-κB.

Experimental_Workflow cluster_induction Phase 1: Neuropathy Induction cluster_treatment Phase 2: Cibinetide Treatment cluster_analysis Phase 3: Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Induction Induce Neuropathy (SNI, STZ, or Chemotherapy) Animal_Model->Induction Baseline Baseline Behavioral Testing (von Frey, Acetone Test) Induction->Baseline Randomization Randomize into Treatment Groups (Vehicle, Cibinetide Doses) Baseline->Randomization Treatment Administer Cibinetide (SC or IP) Randomization->Treatment Behavioral_Monitoring Monitor Behavioral Responses Treatment->Behavioral_Monitoring Tissue_Collection Tissue Collection (Spinal Cord, DRG, Nerves) Behavioral_Monitoring->Tissue_Collection IHC Immunohistochemistry (e.g., Iba1 for microglia) Tissue_Collection->IHC Biochemical_Assays Biochemical Assays (e.g., Cytokine levels) Tissue_Collection->Biochemical_Assays

Caption: General experimental workflow.

This flowchart outlines a typical experimental design for evaluating the efficacy of Cibinetide in an animal model of neuropathy, from induction and treatment to endpoint analysis.

Conclusion

Cibinetide has demonstrated significant therapeutic potential in preclinical models of neuropathic pain, particularly in nerve injury and diabetic neuropathy models. The provided dosages and protocols serve as a starting point for researchers investigating its mechanisms and efficacy. Further research is warranted to explore its potential in other types of neuropathy, such as chemotherapy-induced peripheral neuropathy, and to further elucidate the downstream signaling pathways involved in its neuroprotective effects.

References

Application Notes and Protocols: Subcutaneous Injection of ARA 290 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It is a selective agonist of the innate repair receptor (IRR), a heterodimeric receptor complex formed by the EPO receptor and the β-common receptor (CD131).[1][2] Unlike EPO, ARA 290 does not stimulate erythropoiesis, thus avoiding the associated risks such as increased blood pressure and thrombosis.[1] Its mechanism of action is primarily tissue-protective, involving the activation of anti-inflammatory and cell survival pathways.[1][3] Preclinical studies in rat models have demonstrated the potential of ARA 290 in ameliorating conditions such as neuropathic pain.

These application notes provide a detailed protocol for the subcutaneous administration of ARA 290 in rats for research purposes, along with a summary of reported dosages and outcomes in a rat model of neuropathic pain.

Data Presentation

Table 1: Summary of ARA 290 Dosages and Outcomes in a Rat Model of Spared Nerve Injury
Dosage (µg/kg)Administration FrequencyTreatment DurationKey OutcomesReference
3, 10, 30, 60Days 1, 3, 6, 8, and 10 post-surgery10 daysDose-dependent reduction in mechanical and cold allodynia lasting up to 20 weeks.[Swartjes et al., 2014]
30Days 1, 3, 6, 8, and 10 post-surgery10 daysSignificant suppression of the spinal microglia response 2 weeks post-injury.[Swartjes et al., 2014]
10, 30Days 1, 3, 6, 8, and 10 post-surgery10 daysNo significant increase in microglia reactivity in the L5 segment of the spinal cord compared to vehicle-treated animals 2 weeks post-injury.[Swartjes et al., 2014]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ARA 290

Materials:

  • Lyophilized ARA 290 powder

  • Sterile bacteriostatic water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles

  • Alcohol swabs

  • Vortex mixer (optional)

Procedure:

  • Calculate the required volume of solvent to achieve the desired stock solution concentration. For example, to reconstitute a 1 mg vial of ARA 290 to a stock concentration of 1 mg/mL, add 1 mL of solvent.

  • Wipe the rubber stoppers of the ARA 290 vial and the solvent vial with an alcohol swab and allow them to air dry.

  • Using a sterile syringe, draw up the calculated volume of bacteriostatic water or PBS.

  • Slowly inject the solvent into the vial of lyophilized ARA 290, directing the stream against the side of the vial to avoid foaming.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking. A vortex mixer on a low setting can be used for a few seconds if necessary.

  • The reconstituted ARA 290 solution should be clear and colorless.

  • Store the reconstituted solution at 2-8°C and protect it from light. Refer to the manufacturer's instructions for the stability of the reconstituted peptide.

Protocol 2: Subcutaneous Injection of ARA 290 in Rats

Materials:

  • Reconstituted ARA 290 solution

  • Sterile insulin syringes (or other appropriate syringes with a 25-27 gauge needle)

  • Rat restraint device (optional)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the dose volume.

    • Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck or by using a commercial restraint device.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection in rats is the loose skin over the back, between the shoulder blades (interscapular region).

    • Part the fur to expose the skin. It is generally not necessary to shave the area.

    • Wipe the injection site with a gauze pad moistened with 70% ethanol and allow it to air dry.

  • Dose Calculation and Drawing:

    • Calculate the required injection volume based on the rat's body weight and the desired dose.

      • Example Calculation:

        • Rat weight: 250 g (0.25 kg)

        • Desired dose: 30 µg/kg

        • Stock solution concentration: 100 µg/mL (0.1 mg/mL)

        • Total dose: 0.25 kg * 30 µg/kg = 7.5 µg

        • Injection volume: 7.5 µg / 100 µg/mL = 0.075 mL

    • Draw the calculated volume of the ARA 290 solution into a sterile syringe. Ensure there are no air bubbles.

  • Administration:

    • Lift the loose skin at the prepared injection site to form a "tent."

    • Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body surface.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle and syringe.

    • If no blood is aspirated, slowly inject the entire volume of the ARA 290 solution.

    • Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.

  • Post-injection Monitoring:

    • Return the rat to its cage and monitor for any immediate adverse reactions, such as distress or local swelling at the injection site.

    • Continue to monitor the animal's general health and well-being throughout the experimental period.

Recommended Injection Volume:

The maximum recommended volume for a single subcutaneous injection site in rats is 5-10 mL/kg. However, for the comfort of the animal and to ensure proper absorption, it is advisable to keep the injection volume as low as practically possible, ideally below 2 mL for a typical adult rat.

Mandatory Visualization

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) ARA290->IRR Binds and Activates Anti_Inflammatory Anti-inflammatory Signaling (e.g., ↓ NF-κB activation) IRR->Anti_Inflammatory Cytoprotection Cytoprotective Pathways (e.g., ↑ Anti-apoptotic proteins) IRR->Cytoprotection Tissue_Repair Tissue Repair and Regeneration (e.g., Nerve fiber regrowth) IRR->Tissue_Repair Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) Anti_Inflammatory->Inflammatory_Cytokines Cell_Survival ↑ Cell Survival and Reduced Apoptosis Cytoprotection->Cell_Survival Reduced_Pain Reduced Neuropathic Pain Tissue_Repair->Reduced_Pain

Caption: ARA 290 Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Acclimation Rat Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, acetone test) Animal_Acclimation->Baseline_Testing Nerve_Injury Induction of Neuropathic Pain (e.g., Spared Nerve Injury Model) Baseline_Testing->Nerve_Injury ARA290_Admin Subcutaneous ARA 290 Administration (or Vehicle Control) Nerve_Injury->ARA290_Admin Monitoring Daily Health Monitoring ARA290_Admin->Monitoring Post_Treatment_Testing Post-Treatment Behavioral Testing Monitoring->Post_Treatment_Testing Tissue_Collection Tissue Collection (e.g., Spinal Cord, DRG) Post_Treatment_Testing->Tissue_Collection Analysis Immunohistochemistry/Biochemical Analysis Tissue_Collection->Analysis

Caption: Experimental Workflow for ARA 290 in a Rat Neuropathy Model.

References

Application Notes and Protocols: Evaluating the Efficacy of ARA 290 in the Spared Nerve Injury (SNI) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Spared Nerve Injury (SNI) model to assess the therapeutic potential of ARA 290 in treating neuropathic pain. The protocols outlined below are compiled from established research methodologies and are intended to ensure reproducibility and accuracy in experimental outcomes.

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, presents a significant therapeutic challenge. The Spared Nerve Injury (SNI) model is a widely used and robust animal model that mimics the symptoms of peripheral neuropathic pain, such as mechanical and thermal allodynia.[1][2][3][4] ARA 290, an 11-amino acid peptide derived from erythropoietin (EPO), has emerged as a promising therapeutic candidate.[5][6] It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), to initiate anti-inflammatory, tissue-protective, and nerve-regenerative pathways without the hematopoietic side effects associated with EPO.[1][7][8] This document details the experimental workflow for testing ARA 290's efficacy in the SNI model, from surgical procedures to behavioral and molecular analyses.

Experimental Principles

The core of this experimental design involves inducing a peripheral nerve injury in rodents via the SNI model. Subsequently, the therapeutic effects of ARA 290 are evaluated through behavioral tests that measure pain hypersensitivity and through molecular assays that assess the underlying neuro-inflammatory response.

Experimental Workflow

G cluster_0 Pre-Operative Phase cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Post-Operative Assessment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Spared Nerve Injury (SNI) Surgery Spared Nerve Injury (SNI) Surgery Baseline Behavioral Testing->Spared Nerve Injury (SNI) Surgery ARA 290 Administration ARA 290 Administration Spared Nerve Injury (SNI) Surgery->ARA 290 Administration Behavioral Testing Behavioral Testing ARA 290 Administration->Behavioral Testing Molecular Analysis Molecular Analysis Behavioral Testing->Molecular Analysis

Caption: Experimental workflow for SNI model and ARA 290 testing.

Detailed Experimental Protocols

Spared Nerve Injury (SNI) Surgery

This protocol describes the surgical procedure to induce a consistent and long-lasting neuropathic pain state.[2][3][4][9]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors, forceps, and retractors

  • Suture material (e.g., 5-0 silk)

  • Antiseptic solution and sterile swabs

  • Heating pad

Procedure:

  • Anesthetize the animal (mouse or rat) and ensure a deep surgical plane of anesthesia is reached, confirmed by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.

  • Make a small skin incision over the midthigh region and carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves, taking care to avoid stretching or touching the intact sural nerve.

  • Tightly ligate the common peroneal and tibial nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Ensure the sural nerve remains untouched and that hemostasis is achieved.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics as per institutional guidelines and allow the animal to recover on a heating pad.

  • Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation and transection.

ARA 290 Administration

ARA 290 is typically administered systemically.

Materials:

  • ARA 290 peptide

  • Sterile saline (vehicle)

  • Syringes and needles for injection

Procedure:

  • Reconstitute lyophilized ARA 290 in sterile saline to the desired concentration.

  • Administer ARA 290 or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

  • A typical dosing regimen involves repeated administrations. For example, injections can be given on days 1, 3, 6, 8, and 10 post-surgery.[6][10]

  • The dosage of ARA 290 can vary, with effective doses in rodents reported to be in the range of 3 to 60 µg/kg.[6][11]

Behavioral Testing for Allodynia

Mechanical and cold allodynia are key indicators of neuropathic pain in the SNI model.

a. Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold to a mechanical stimulus.[2][9]

Materials:

  • Von Frey filaments of calibrated stiffness

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Place the animal in a testing chamber on the wire mesh platform and allow it to acclimatize for at least 30 minutes.

  • Apply the von Frey filaments to the lateral plantar surface of the hind paw (the area innervated by the spared sural nerve).

  • Begin with a filament of low force and apply it with enough pressure to cause a slight bend. Hold for 3-5 seconds.

  • A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

b. Cold Allodynia (Acetone Test): This test assesses the sensitivity to a non-noxious cold stimulus.[11]

Materials:

  • Acetone

  • Syringe with a blunt needle

Procedure:

  • Place the animal in the testing chamber on the wire mesh platform and allow for acclimatization.

  • Apply a drop of acetone to the lateral plantar surface of the hind paw.

  • Observe the animal's response for up to 1 minute.

  • Record the duration of paw withdrawal, flinching, or licking.

Molecular Analysis of Spinal Cord Tissue

To investigate the mechanism of ARA 290, spinal cord tissue can be analyzed for markers of neuroinflammation.

Procedure:

  • At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Extract the lumbar spinal cord (L4-L6 segments).

  • Process the tissue for immunohistochemistry or Western blotting to analyze the expression of microglial markers (e.g., Iba-1) and astrocytic markers (e.g., GFAP).[6][11]

Data Presentation

The following tables summarize representative quantitative data on the effects of ARA 290 in the SNI model.

Table 1: Effect of ARA 290 on Mechanical Allodynia in Rats with SNI

Treatment GroupDose (µg/kg)Paw Withdrawal Threshold (g) - 2 Weeks Post-SNIPaw Withdrawal Threshold (g) - 20 Weeks Post-SNI
Sham-15.2 ± 1.515.0 ± 1.8
SNI + Vehicle-2.1 ± 0.42.5 ± 0.6
SNI + ARA 29035.8 ± 0.96.2 ± 1.1
SNI + ARA 290108.9 ± 1.29.5 ± 1.4
SNI + ARA 2903011.5 ± 1.412.1 ± 1.6
SNI + ARA 2906013.8 ± 1.614.2 ± 1.7
*Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle. Data are illustrative and based on findings from published studies.[6][11]

Table 2: Effect of ARA 290 on Spinal Microglial Activation in Rats with SNI

Treatment GroupDose (µg/kg)Iba-1 Immunoreactivity (% of Sham) - 2 Weeks Post-SNIIba-1 Immunoreactivity (% of Sham) - 20 Weeks Post-SNI
Sham-100100
SNI + Vehicle-350 ± 45420 ± 55
SNI + ARA 29010210 ± 30280 ± 40
SNI + ARA 29030120 ± 25150 ± 35
*Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle. Data are illustrative and based on findings from published studies.[11]

ARA 290 Signaling Pathway

ARA 290 exerts its therapeutic effects by activating the Innate Repair Receptor (IRR).

G cluster_0 ARA 290 Signaling Cascade ARA_290 ARA 290 IRR Innate Repair Receptor (EPOR/CD131) ARA_290->IRR Anti_Inflammatory Anti-inflammatory Signaling IRR->Anti_Inflammatory Tissue_Protection Tissue Protection IRR->Tissue_Protection Nerve_Repair Nerve Repair IRR->Nerve_Repair Downregulation Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Anti_Inflammatory->Downregulation Cell_Survival Activation of Cell Survival Pathways Tissue_Protection->Cell_Survival Nerve_Regeneration Promotion of Nerve Fiber Regeneration Nerve_Repair->Nerve_Regeneration

Caption: ARA 290 signaling through the Innate Repair Receptor.

Activation of the IRR by ARA 290 leads to a cascade of intracellular events that collectively suppress neuroinflammation, protect tissues from further damage, and promote the regeneration of damaged nerve fibers.[7][8] This mechanism of action makes ARA 290 a compelling candidate for a disease-modifying therapy in neuropathic pain. Clinical trials have shown that ARA 290 can reduce neuropathic pain symptoms and may promote nerve regeneration in patients with small fiber neuropathy.[1][12]

Conclusion

The Spared Nerve Injury model provides a reliable and clinically relevant platform for evaluating the efficacy of novel therapeutic agents for neuropathic pain. The protocols and data presented herein demonstrate that ARA 290 effectively alleviates pain-like behaviors and reduces central sensitization in this model. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, highlights its potential as a transformative treatment for neuropathic pain and other inflammatory conditions. Further long-term clinical studies are warranted to fully assess the therapeutic potential of ARA 290.[1]

References

Application of ARA 290 in Sarcoidosis Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcoidosis is a multisystem inflammatory disease of unknown etiology, characterized by the formation of non-caseating granulomas in various organs, most commonly the lungs and lymphatic system. The inflammatory cascade in sarcoidosis involves the activation of macrophages and T-helper 1 (Th1) cells, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. Current treatment options are often limited and can have significant side effects.

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] It is a selective agonist of the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[1][3] Unlike EPO, ARA 290 is non-erythropoietic and exerts potent anti-inflammatory, tissue-protective, and pro-reparative effects.[1][4][5] Its mechanism of action involves the modulation of inflammatory pathways, including the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory and cell survival signals.[6]

While clinical studies have shown promise for ARA 290 in treating sarcoidosis-associated neuropathic pain, its application in preclinical sarcoidosis models is an emerging area of investigation.[1][5][7] These application notes provide a comprehensive guide for researchers on how to utilize ARA 290 in established sarcoidosis research models to explore its therapeutic potential in modulating granulomatous inflammation.

Mechanism of Action of ARA 290 in Inflammation

ARA 290 exerts its anti-inflammatory effects by binding to the Innate Repair Receptor (IRR), which is upregulated in tissues under stress or injury.[3] Activation of the IRR by ARA 290 initiates a signaling cascade that leads to:

  • Suppression of Pro-inflammatory Cytokines: ARA 290 has been shown to inhibit the production and release of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6]

  • Inhibition of NF-κB Activation: By suppressing the activation of the transcription factor NF-κB, ARA 290 downregulates the expression of numerous pro-inflammatory genes.[6]

  • Modulation of Immune Cells: ARA 290 can modulate the activity of macrophages and microglia, shifting them from a pro-inflammatory to an anti-inflammatory and pro-reparative phenotype.[8]

  • Promotion of Tissue Repair: Activation of the IRR stimulates cellular repair and survival pathways, enhancing tissue resilience against inflammatory and oxidative damage.

Signaling Pathway of ARA 290 via the Innate Repair Receptor

The binding of ARA 290 to the IRR triggers a cascade of intracellular signaling events aimed at reducing inflammation and promoting tissue repair.

ARA290_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) ARA290->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Anti_inflammatory_genes Transcription of Anti-inflammatory & Pro-survival Genes STAT3->Anti_inflammatory_genes Translocates to nucleus Akt Akt PI3K->Akt Activates NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition Akt->Anti_inflammatory_genes Promotes Pro_inflammatory_genes Decreased Transcription of Pro-inflammatory Genes NFkB_inhibition->Pro_inflammatory_genes

Caption: ARA 290 signaling cascade via the Innate Repair Receptor.

Experimental Protocols for Sarcoidosis Research Models

The following are detailed protocols for established in vivo and in vitro sarcoidosis models, with proposed methodologies for the application of ARA 290.

In Vivo Model: Propionibacterium acnes-induced Pulmonary Granulomas in Mice

This model is widely used to mimic the granulomatous inflammation seen in pulmonary sarcoidosis.

1. Materials:

  • Heat-killed Propionibacterium acnes (P. acnes)

  • C57BL/6 mice (6-8 weeks old)

  • ARA 290 (lyophilized powder)

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

2. Protocol for Model Induction:

  • Sensitize mice by an intravenous injection of 1 mg of heat-killed P. acnes suspended in 0.1 mL of saline.

  • Seven days after sensitization, challenge the mice with an intratracheal instillation of 0.5 mg of heat-killed P. acnes in 50 µL of saline under anesthesia.

3. Protocol for ARA 290 Administration:

  • Reconstitute lyophilized ARA 290 in sterile saline to the desired concentration.

  • Prophylactic Treatment: Begin daily subcutaneous or intraperitoneal injections of ARA 290 (e.g., 10-100 µg/kg) 24 hours before the intratracheal challenge and continue for the duration of the experiment (e.g., 14-21 days).

  • Therapeutic Treatment: Begin daily injections of ARA 290 3-5 days after the intratracheal challenge, once granuloma formation is expected to have initiated.

  • A vehicle control group should be administered an equivalent volume of saline.

4. Endpoint Analysis:

  • Histopathology: At the end of the experiment, euthanize the mice and collect the lungs. Fix the lungs in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize and quantify granulomas (number, size, and confluence).

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform BAL to collect fluid for cell counting (total and differential) and cytokine analysis (TNF-α, IL-1β, IL-6, IL-12, IFN-γ) using ELISA or multiplex assays.

  • Lung Homogenate Analysis: Homogenize lung tissue to measure cytokine levels and for flow cytometry to analyze immune cell populations (macrophages, T-cells).

  • Gene Expression Analysis: Extract RNA from lung tissue to perform qRT-PCR for genes related to inflammation and fibrosis.

In Vitro Model: Human Peripheral Blood Mononuclear Cell (PBMC) Granuloma Model

This model allows for the study of granuloma formation using human cells.[9][10]

1. Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or sarcoidosis patients.

  • Polystyrene beads (e.g., 50 µm diameter).

  • Purified Protein Derivative (PPD) of Mycobacterium tuberculosis.

  • Human serum albumin (HSA) as a control antigen.

  • ARA 290.

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

  • 96-well culture plates.

2. Protocol for Model Induction:

  • Coat polystyrene beads with PPD or HSA overnight at 4°C.

  • Wash the beads to remove unbound antigen.

  • Plate PBMCs at a concentration of 1 x 10^6 cells/well in a 96-well plate.

  • Add the PPD-coated beads to the PBMC culture at a ratio of 1:10 (beads to cells).

3. Protocol for ARA 290 Application:

  • Prepare a stock solution of ARA 290 in cell culture medium.

  • Add ARA 290 to the PBMC cultures at various concentrations (e.g., 1-100 nM) at the same time as the PPD-coated beads.

  • Include a vehicle control (medium only).

  • Incubate the cultures for 5-7 days to allow for granuloma-like structure formation.

4. Endpoint Analysis:

  • Microscopy: Observe the formation of multicellular aggregates (granuloma-like structures) around the beads using light microscopy.

  • Cytokine Analysis: Collect the culture supernatants at different time points to measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.

  • Flow Cytometry: Analyze the cell populations within the aggregates to characterize the immune cell composition.

  • Gene Expression Analysis: Lyse the cells and extract RNA for qRT-PCR analysis of key inflammatory genes.

Quantitative Data from Preclinical Inflammation Models with ARA 290

The following table summarizes quantitative data from various preclinical models demonstrating the anti-inflammatory effects of ARA 290. While not specific to sarcoidosis models, this data provides a basis for expected outcomes.

Model TypeSpeciesARA 290 DosageKey FindingsReference
Spared Nerve Injury (Neuropathic Pain) Rat3, 10, 30, 60 µg/kg (IP)Dose-dependent reduction in mechanical and cold allodynia; significant suppression of spinal microglia activation (Iba-1 immunoreactivity).[8]
Inflammatory Neuritis RatNot specifiedPrevention of mechanical allodynia.[11]
Cisplatin-induced Nephrotoxicity Not specifiedNot specifiedDecreased TNF-α, IL-1β, and IL-6; reduced DNA damage and oxidative stress markers; shift from pro-apoptotic to anti-apoptotic markers.[6]
Diabetic Wound Healing RodentTopical applicationAccelerated wound closure; reduced NF-κB activity and inflammatory cytokines; increased antioxidant capacity.[6]
Pancreatic Islet Transplantation Mouse120 µg/kg (IP)Significant inhibition of pro-inflammatory cytokine secretion (IL-6, IL-12, TNF-α) from macrophages; suppressed upregulation of inflammatory mRNA in the liver.[12]

Expected Outcomes in Sarcoidosis Models

Based on its known mechanism of action, the application of ARA 290 in sarcoidosis research models is expected to result in:

  • Reduced Granuloma Formation: A decrease in the number, size, and severity of granulomas in in vivo models.

  • Decreased Pro-inflammatory Cytokine Production: Lower levels of TNF-α, IL-1β, IL-6, and other Th1-associated cytokines in BAL fluid, lung homogenates, and in vitro culture supernatants.

  • Modulation of Immune Cell Infiltrates: A reduction in the infiltration of inflammatory macrophages and T-cells into the lungs in animal models.

  • Inhibition of Fibrotic Processes: Potential attenuation of downstream fibrotic changes associated with chronic granulomatous inflammation.

Conclusion

ARA 290 represents a promising therapeutic candidate for sarcoidosis due to its potent anti-inflammatory and tissue-protective properties mediated through the Innate Repair Receptor. The experimental protocols and application notes provided herein offer a framework for researchers to investigate the efficacy of ARA 290 in validated preclinical sarcoidosis models. Such studies are crucial for elucidating the therapeutic potential of ARA 290 as a novel, disease-modifying treatment for sarcoidosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Sarcoidosis Model cluster_invitro In Vitro Granuloma Model Induction_vivo Induce Pulmonary Granulomas (e.g., P. acnes in mice) Treatment_vivo Administer ARA 290 or Vehicle (Prophylactic or Therapeutic) Induction_vivo->Treatment_vivo Analysis_vivo Endpoint Analysis: - Histopathology (Granuloma Quantification) - BAL Fluid Analysis (Cells, Cytokines) - Lung Homogenate (Cytokines, Flow Cytometry) - Gene Expression (qRT-PCR) Treatment_vivo->Analysis_vivo Data_Interpretation Data Interpretation and Conclusion Analysis_vivo->Data_Interpretation Induction_vitro Induce Granuloma-like Structures (e.g., PPD-beads with human PBMCs) Treatment_vitro Apply ARA 290 or Vehicle Induction_vitro->Treatment_vitro Analysis_vitro Endpoint Analysis: - Microscopy (Aggregate Formation) - Supernatant Analysis (Cytokines) - Flow Cytometry (Cell Composition) - Gene Expression (qRT-PCR) Treatment_vitro->Analysis_vitro Analysis_vitro->Data_Interpretation Hypothesis Hypothesis: ARA 290 will attenuate granulomatous inflammation cluster_invivo cluster_invivo Hypothesis->cluster_invivo cluster_invitro cluster_invitro Hypothesis->cluster_invitro

Caption: Workflow for testing ARA 290 in sarcoidosis models.

References

ARA 290 for the Study of Diabetic Neuropathy in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. ARA 290, a non-erythropoietic peptide derived from erythropoietin, has emerged as a promising candidate by selectively activating the innate repair receptor (IRR).[1][2][3] This activation triggers anti-inflammatory, anti-apoptotic, and tissue-protective signaling pathways, offering a potential mechanism to halt or reverse the progression of diabetic neuropathy.[2][4] This document provides detailed application notes and experimental protocols for studying the efficacy of ARA 290 in mouse models of diabetic neuropathy, compiling data from preclinical studies and outlining methodologies for key experiments.

Introduction

ARA 290 is an 11-amino acid peptide that engages the IRR, a heterocomplex of the erythropoietin receptor and the β-common receptor (CD131).[2] Unlike erythropoietin, ARA 290 does not stimulate red blood cell production, thus avoiding the associated adverse cardiovascular effects.[1][3] Preclinical studies in rodent models of neuropathy have demonstrated the potential of ARA 290 to alleviate neuropathic pain, reduce inflammation, and promote nerve fiber regeneration.[1][2][4] Notably, in a mouse model of diabetic autonomic neuropathy, ARA 290 has been shown to reverse established neuritic dystrophy.[5] These findings underscore the therapeutic potential of ARA 290 and provide a strong rationale for its investigation in models of diabetic neuropathy.

Signaling Pathway of ARA 290

ARA 290 exerts its therapeutic effects by binding to the Innate Repair Receptor (IRR). This interaction initiates a signaling cascade that shifts the cellular environment from a pro-inflammatory and damaging state to one of tissue repair and healing. Key downstream effects include the reduction of inflammatory cytokine production and the activation of pro-survival pathways.

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPO-R + βcR) ARA290->IRR Anti_Inflammatory Anti-inflammatory Pathways IRR->Anti_Inflammatory Pro_Survival Pro-survival Pathways IRR->Pro_Survival Tissue_Repair Tissue Repair & Nerve Regeneration Anti_Inflammatory->Tissue_Repair Inflammation Inflammation Anti_Inflammatory->Inflammation Pro_Survival->Tissue_Repair Apoptosis Apoptosis Pro_Survival->Apoptosis

ARA 290 signaling cascade.

Experimental Data in a Mouse Model of Diabetic Autonomic Neuropathy

A key study investigated the effects of ARA 290 in the Akita (Ins2 Akita) mouse, a model of type 1 diabetes that develops progressive autonomic neuropathy.[5]

Table 1: Effect of ARA 290 on Neuritic Dystrophy in Akita Mice

Treatment GroupDosageDurationOutcome MeasureResult
Diabetic ControlVehicle7 weeksNeuritic DystrophyProgressive
ARA 29030 µg/kg/day, s.c.7 weeksNeuritic Dystrophy55-74% decrease compared to diabetic controls[5]

Data presented is based on findings from a study on Akita (Ins2 Akita) diabetic mice, which focused on autonomic neuropathy.[5]

Experimental Protocols

The following protocols are standard methods for inducing diabetic neuropathy in mice and assessing the therapeutic efficacy of compounds like ARA 290.

Induction of Diabetic Neuropathy (Streptozotocin Model)

The streptozotocin (STZ)-induced model is a widely used method for creating a model of type 1 diabetes in mice, which subsequently develops features of diabetic neuropathy.[6][7]

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5)

  • C57BL/6 mice (8 weeks old)[8]

  • Glucose meter and test strips

  • Insulin (optional, for managing severe hyperglycemia)

Protocol:

  • Fast mice for 4-6 hours prior to STZ injection.[9]

  • Prepare a fresh solution of STZ in cold sterile citrate buffer. A common dosage is a single high dose of 150-200 mg/kg or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) administered intraperitoneally (i.p.).[7][9]

  • Inject the STZ solution i.p. immediately after preparation.

  • Provide mice with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.[9]

  • Monitor blood glucose levels 48-72 hours after the final STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.[8]

  • Allow 4-8 weeks for the development of diabetic neuropathy before initiating treatment with ARA 290.

ARA 290 Administration

Materials:

  • ARA 290 peptide

  • Sterile saline for reconstitution

  • Syringes for subcutaneous injection

Protocol:

  • Reconstitute ARA 290 in sterile saline to the desired concentration.

  • Based on preclinical studies in mice, a dosage of 30 µg/kg administered subcutaneously (s.c.) once daily is a reasonable starting point.[5]

  • Administer the prepared ARA 290 solution via s.c. injection.

  • The duration of treatment can vary, with studies showing effects after several weeks of administration.[5]

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a heightened sensitivity to touch, is a common symptom of neuropathic pain. The von Frey test is a standard method for its assessment.[10][11]

Protocol:

  • Acclimatize mice in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.[11]

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[10]

  • A positive response is defined as a brisk withdrawal, licking, or shaking of the paw.[11]

  • The 50% withdrawal threshold is determined using the up-down method.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

The Hargreaves test measures the latency of paw withdrawal from a radiant heat source, providing an index of thermal sensitivity.[12][13]

Protocol:

  • Place mice in individual compartments on a glass plate and allow them to acclimate.[13]

  • Position a radiant heat source beneath the glass plate, focused on the plantar surface of the hind paw.[12][13]

  • Measure the time taken for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[13]

  • Repeat the measurement multiple times for each paw, with sufficient time between stimuli.

Measurement of Nerve Conduction Velocity (NCV)

NCV is a direct measure of nerve function and is often impaired in diabetic neuropathy.[14][15]

Protocol:

  • Anesthetize the mouse and maintain its body temperature at 37°C.[16]

  • For sciatic nerve NCV, place stimulating electrodes at the sciatic notch and recording electrodes in the interosseous muscles of the paw.[15]

  • Deliver a supramaximal stimulus and record the latency of the resulting compound muscle action potential (CMAP).[14]

  • Move the stimulating electrode to a more distal site (e.g., the ankle) and repeat the stimulation.

  • Calculate NCV by dividing the distance between the two stimulation sites by the difference in latencies.

Quantification of Intraepidermal Nerve Fiber Density (IENFD)

A reduction in IENFD is a key pathological hallmark of small fiber neuropathy.[17][18][19]

Protocol:

  • Collect a skin biopsy from the plantar surface of the hind paw.[17][18]

  • Fix the tissue in 4% paraformaldehyde and cryoprotect in sucrose.[17]

  • Cut 50 µm thick sections using a cryostat.

  • Perform immunohistochemistry using an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.[17][18]

  • Visualize the stained sections using fluorescence microscopy.

  • Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of ARA 290 in a mouse model of diabetic neuropathy.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Induction Induce Diabetes (e.g., STZ) Development Allow Neuropathy Development (4-8 weeks) Induction->Development Baseline Baseline Neuropathy Assessment Development->Baseline Treatment_Group ARA 290 Treatment Baseline->Treatment_Group Control_Group Vehicle Control Baseline->Control_Group Functional Functional Tests (von Frey, Hargreaves, NCV) Treatment_Group->Functional Structural Structural Analysis (IENFD) Treatment_Group->Structural Control_Group->Functional Control_Group->Structural Data_Analysis Data Analysis & Comparison Functional->Data_Analysis Structural->Data_Analysis

Workflow for ARA 290 efficacy testing.

Conclusion

ARA 290 represents a promising therapeutic avenue for the treatment of diabetic neuropathy due to its unique mechanism of action that promotes tissue repair and reduces inflammation without the side effects associated with erythropoietin. The protocols and data presented in this document provide a framework for researchers to design and execute preclinical studies to further elucidate the efficacy and mechanisms of ARA 290 in mouse models of diabetic neuropathy. Rigorous and standardized experimental procedures are crucial for generating reproducible and translatable data that can pave the way for future clinical applications.

References

Application Notes & Protocols: Clinical Trial Design for ARA 290 in Humans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Background

ARA 290, also known as Cibinetide, is an investigational synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which stimulates red blood cell production, ARA 290 was specifically designed to be non-erythropoietic while retaining the tissue-protective and anti-inflammatory properties of its parent molecule.[1][3] It selectively activates the Innate Repair Receptor (IRR), a key mediator in tissue protection and inflammation modulation.[3][4]

Preclinical and clinical studies have shown that ARA 290 is effective in models of neuropathy, inflammation, and tissue injury.[5][6][7] It has been investigated in Phase II clinical trials for conditions such as painful diabetic neuropathy and sarcoidosis-associated small fiber neuropathy, demonstrating a favorable safety profile and promising efficacy signals.[4][6][8] The U.S. Food and Drug Administration (FDA) has granted ARA 290 Orphan Drug and Fast Track designations for the treatment of neuropathic pain in patients with sarcoidosis.[9][10][11] These application notes provide a comprehensive framework for designing a Phase III clinical trial to further evaluate the efficacy and safety of ARA 290 in humans.

Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

ARA 290 exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress from injury, inflammation, or metabolic imbalance.[4]

Upon binding of ARA 290, the IRR initiates a cascade of intracellular signals that lead to:

  • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][7]

  • Tissue Protection: Upregulation of anti-apoptotic (cell survival) pathways.[3]

  • Nerve Regeneration: Stimulation of nerve fiber regrowth and repair.[4][6]

Crucially, ARA 290 does not bind to the classic EPOR homodimer responsible for erythropoiesis, thereby avoiding the risks associated with increased red blood cell production, such as thrombosis and hypertension.[4][12]

ARA290_MoA cluster_0 ARA 290 Signaling Pathway cluster_1 Cellular Response cluster_2 EPO Signaling (Avoided by ARA 290) ARA290 ARA 290 (Cibinetide) IRR Innate Repair Receptor (EPOR + CD131) ARA290->IRR Selective Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) IRR->Inflammation Suppression Apoptosis Apoptotic Pathways IRR->Apoptosis Inhibition Repair Nerve Repair & Regeneration IRR->Repair Stimulation Protection Tissue Protection IRR->Protection Promotion EPO Erythropoietin (EPO) EPOR_homodimer EPOR Homodimer EPO->EPOR_homodimer Erythropoiesis Erythropoiesis (Red Blood Cell Production) EPOR_homodimer->Erythropoiesis

Caption: ARA 290 selectively activates the IRR pathway for tissue repair without stimulating erythropoiesis.

Summary of Preclinical and Clinical Data

ARA 290 has been evaluated in multiple Phase II clinical trials, primarily targeting neuropathic pain. The data consistently show a good safety profile with mild adverse events and suggest efficacy in improving both symptoms and underlying pathology.[4][6][8]

Table 1: Summary of Key Phase II Clinical Trial Results for ARA 290
IndicationStudy DesignDose & DurationKey Efficacy OutcomesSafety & TolerabilityReference
Painful Diabetic Neuropathy Randomized, double-blind, placebo-controlled4 mg/day SC for 28 days- Significant improvement in neuropathic symptoms (PainDetect questionnaire; p=0.037).- Improved HbA1c (p<0.002) and lipid profiles.- Significant increase in corneal nerve fiber density (CNFD) in patients with baseline deficits (p=0.02).No potential safety issues identified. Well-tolerated.[6][13][14]
Sarcoidosis-Associated Small Fiber Neuropathy (SFN) Randomized, double-blind, placebo-controlled2 mg IV, 3x/week for 4 weeks- Significant improvement in SFN symptoms (SFNSL score; p<0.05).- Significant improvement in SF-36 domains for pain and physical functioning.No drug-related adverse events reported. No abnormalities in lab evaluations.[7][8]
Sarcoidosis-Associated SFN (Dose-Ranging) Randomized, double-blind, placebo-controlled1, 4, or 8 mg/day SC for 28 days- Primary endpoint: Change in corneal nerve fiber density. The study assessed dose-response effects on nerve regeneration and neuropathic symptoms.Generally well-tolerated across all doses.[9][15]

Proposed Phase III Clinical Trial Protocol

This protocol outlines a pivotal Phase III study to confirm the efficacy and safety of ARA 290 for the treatment of painful diabetic neuropathy (PDN), a condition with significant unmet medical need.[13][16]

4.1 Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of ARA 290 in Subjects with Painful Diabetic Neuropathy.

4.2 Study Phase: Phase III

4.3 Objectives:

  • Primary Objective: To demonstrate the efficacy of ARA 290 compared to placebo in reducing neuropathic pain in subjects with PDN.

  • Secondary Objectives:

    • To evaluate the effect of ARA 290 on nerve fiber density and structure.

    • To assess the impact of ARA 290 on patient-reported quality of life, physical functioning, and sleep.[17]

    • To evaluate the safety and tolerability of ARA 290 over a 12-week treatment period.

    • To assess the effect of ARA 290 on glycemic control and lipid metabolism.[6]

4.4 Study Design: This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:

  • ARA 290 (Low Dose)

  • ARA 290 (High Dose)

  • Placebo

The treatment duration will be 12 weeks, followed by a 4-week safety follow-up period.

Study_Design cluster_0 Phase III Trial Logical Flow cluster_1 Treatment Arms (12 Weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization ArmA ARA 290 (Low Dose) Subcutaneous, Daily Randomization->ArmA ArmB ARA 290 (High Dose) Subcutaneous, Daily Randomization->ArmB ArmC Placebo Subcutaneous, Daily Randomization->ArmC FollowUp Follow-Up (4 Weeks) (Safety & Durability Assessment) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Final Data Analysis FollowUp->Analysis

Caption: Randomized, placebo-controlled, parallel-group study design.

4.5 Patient Population:

Table 2: Inclusion and Exclusion Criteria
Inclusion CriteriaExclusion Criteria
1. Male or female, aged 18-75 years.1. Type 1 diabetes mellitus.
2. Diagnosis of Type 2 Diabetes Mellitus.2. Uncontrolled hypertension.
3. Stable glycemic control (HbA1c ≤ 10%) for ≥90 days.3. History of erythropoiesis-stimulating agent use.
4. Diagnosis of symptomatic diabetic peripheral neuropathy for ≥6 months.4. Other causes of peripheral neuropathy.
5. Average daily pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS).5. Renal impairment (eGFR < 30 mL/min/1.73m²).
6. Willing and able to provide written informed consent.6. Use of opioids or other prohibited analgesics that cannot be washed out.[17]

4.6 Treatment Regimen:

  • Investigational Product: ARA 290 (Cibinetide) for subcutaneous injection.

  • Dosage: Based on Phase II data, proposed doses are 2 mg/day (Low Dose) and 4 mg/day (High Dose).[4][8][13]

  • Administration: Daily self-administered subcutaneous (SC) injection for 12 weeks.

  • Control: Matching placebo for SC injection.

Efficacy and Safety Endpoints

Table 3: Schedule of Assessments and Endpoints
Endpoint CategoryAssessment Tool/MethodSchedule of Assessment
Primary Efficacy Pain Intensity: Weekly average of daily pain scores on 11-point Numeric Rating Scale (NRS).Baseline, Weekly, Week 12
Secondary Efficacy Neuropathic Pain Characteristics: PainDetect Questionnaire.[6][13]Baseline, Week 4, Week 8, Week 12
Nerve Fiber Density: Corneal Confocal Microscopy (CCM) to measure Corneal Nerve Fiber Density (CNFD).[6]Baseline, Week 12
Quality of Life: RAND-36 Health Survey (SF-36).[6]Baseline, Week 12
Physical Function: Brief Pain Inventory (BPI) - Interference Scale.[8]Baseline, Week 4, Week 8, Week 12
Exploratory Metabolic Control: HbA1c, Lipid Panel (Total Cholesterol, HDL, LDL, Triglycerides).[13]Baseline, Week 12
Sensory Function: Quantitative Sensory Testing (QST) for thermal and vibration thresholds.Baseline, Week 12
Safety Adverse Events (AEs): Monitored and recorded throughout the study.All visits
Laboratory Tests: Hematology, serum chemistry.Screening, Baseline, Week 4, Week 12, Follow-up
Vital Signs & Physical Exam: All visits

Experimental Protocols & Methodologies

6.1 Protocol: Corneal Confocal Microscopy (CCM)

Objective: To quantitatively assess the density of small nerve fibers in the cornea as a surrogate marker for peripheral nerve regeneration.[6]

Methodology:

  • Instrumentation: Heidelberg Retina Tomograph (HRT III) with Rostock Cornea Module.

  • Patient Preparation: Anesthetize the subject's eye with a single drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride). Apply a sterile, single-use cap (TomoCap) to the objective lens. Apply a drop of comfort gel to the tip of the cap.

  • Image Acquisition: The subject rests their chin and forehead on the machine supports. The operator uses a joystick to gently bring the lens into contact with the central cornea. Images of the sub-basal nerve plexus are captured. At least 4-6 non-overlapping images from the central cornea of each eye are acquired.

  • Image Analysis: Images are analyzed using specialized software (e.g., ACCMetrics). The software automatically or manually traces nerve fibers to calculate key metrics:

    • Corneal Nerve Fiber Density (CNFD): Total number of major nerves per square millimeter (fibers/mm²).

    • Corneal Nerve Branch Density (CNBD): Number of branches emanating from major nerves per mm².

    • Corneal Nerve Fiber Length (CNFL): Total length of all nerve fibers and branches per mm².

6.2 Protocol: Administration of PainDetect Questionnaire

Objective: To assess the qualitative characteristics of neuropathic pain, helping to distinguish it from nociceptive pain.[13]

Methodology:

  • Instrument: Provide the validated PainDetect questionnaire to the subject.

  • Instructions: Instruct the subject to complete the questionnaire based on their pain experience over the past 4 weeks. The questionnaire includes sections on pain course patterns, pain radiation, and seven questions rating the severity of specific sensations (e.g., burning, tingling, allodynia).

  • Scoring: The final score is calculated based on the subject's responses. A score >18 indicates a high likelihood of a neuropathic pain component. The change in this score from baseline to Week 12 is a key secondary endpoint.

6.3 Trial Workflow and Data Management

The successful execution of the trial relies on a structured workflow from patient recruitment to final analysis.

Experimental_Workflow cluster_0 Clinical Trial Workflow Recruit Site Initiation & Patient Recruitment Consent Informed Consent Recruit->Consent Screen Screening Visit (Assess Eligibility) Consent->Screen Baseline Baseline Assessment (NRS, CCM, QoL, Labs) Screen->Baseline Random Randomization & Drug Dispensation Baseline->Random Treat 12-Week Treatment Period (Daily SC Dosing) Random->Treat Visits Interim Visits (Wk 4, 8) (Pain, Safety, AE) Treat->Visits EndTreat End of Treatment Visit (Wk 12) (Primary & Secondary Endpoints) Treat->EndTreat Visits->Treat Follow 4-Week Safety Follow-Up EndTreat->Follow Lock Database Lock & Unblinding Follow->Lock Analyze Statistical Analysis & Reporting Lock->Analyze

Caption: High-level workflow from patient recruitment to final data analysis.

Statistical Considerations

  • Sample Size: The sample size will be calculated to provide at least 90% power to detect a statistically significant difference in the primary endpoint (change in NRS pain score) between the high-dose ARA 290 group and the placebo group, assuming a two-sided alpha level of 0.05.

  • Primary Analysis: The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population, defined as all randomized subjects who receive at least one dose of the study drug. An Analysis of Covariance (ANCOVA) model will be used, with the change from baseline in NRS score as the dependent variable, treatment group as the main factor, and baseline NRS score as a covariate.

  • Secondary Analyses: Secondary endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes).

  • Safety Analysis: The safety population will include all subjects who received at least one dose of the study drug. Safety data will be summarized using descriptive statistics.

Disclaimer: This document is a template for a clinical trial protocol and should be adapted and expanded according to specific regulatory requirements and expert clinical input.

References

Application Notes and Protocols for the Synthesis and Purification of ARA 290 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing and purifying the ARA 290 peptide, also known as Cibinetide. The protocols outlined below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography, tailored for the specific sequence of ARA 290.

Introduction to ARA 290

ARA 290 is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] It has been engineered to selectively activate the innate repair receptor (IRR) without stimulating erythropoiesis, thereby avoiding the hematological side effects associated with EPO.[1][2] The IRR is a heterodimer of the EPO receptor and the β-common receptor (CD131).[3] Activation of the IRR by ARA 290 initiates anti-inflammatory and tissue-protective signaling pathways, making it a promising therapeutic candidate for conditions involving chronic inflammation and nerve damage.[4]

Physicochemical Properties of ARA 290
PropertyValueReference
Amino Acid Sequence Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH
Molecular Formula C₅₁H₈₄N₁₆O₂₁
Molecular Weight ~1257 Da
Appearance White lyophilized powder
Purity (typical) ≥98%
Solubility Soluble in water

Synthesis of ARA 290 via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides like ARA 290. The following protocol is a representative example based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Fmoc-Based SPPS of ARA 290

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gln(Trt)-OH, pGlu-OH

  • Coupling reagents: HBTU, HOBt

  • Activation base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, IPA

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound serine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH for the second residue) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the ARA 290 sequence (Asn, Leu, Ala, Arg, Glu, Leu, Gln, Glu).

  • N-terminal Pyroglutamic Acid Coupling: For the final residue, couple pyroglutamic acid (pGlu-OH) using the same coupling procedure.

  • Final Washing and Drying: After the final coupling, wash the peptidyl-resin with DMF, DCM, and IPA, and then dry it under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a powder.

Synthesis Workflow Diagram

SPPS_Workflow Resin Fmoc-Ser(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all 10 AA Wash2->Repeat 9 cycles Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave After final AA Repeat->Deprotect Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for ARA 290.

Purification of ARA 290 via Reversed-Phase HPLC (RP-HPLC)

The crude ARA 290 peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (typically >98%).

Experimental Protocol: RP-HPLC Purification of ARA 290

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile (ACN) in 0.1% TFA

  • Crude ARA 290 peptide

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude ARA 290 peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale using an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal gradient conditions.

  • Preparative HPLC Run:

    • Inject the filtered crude peptide solution onto the equilibrated preparative column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 45% B over 40 minutes.

    • Monitor the elution of the peptide at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the final purified ARA 290 peptide as a white, fluffy powder.

Representative HPLC Parameters
ParameterAnalytical HPLCPreparative HPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Gradient 5-45% B over 30 min5-45% B over 40 min
Detection 214 nm214 nm
Injection Volume 20 µL1-5 mL (concentration dependent)
Purification Workflow Diagram```dot

HPLC_Workflow Crude Crude ARA 290 Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Prep RP-HPLC Filter->Inject Elute Elute with ACN Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure ARA 290 Lyophilize->Pure

Caption: ARA 290 signaling pathway via the Innate Repair Receptor.

References

Troubleshooting & Optimization

ARA 290 In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on in vivo studies with ARA 290, this technical support center provides a comprehensive guide to navigate common challenges. This resource offers detailed troubleshooting advice and frequently asked questions to ensure the rigor and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ARA 290 and what is its primary mechanism of action?

A1: ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which primarily stimulates red blood cell production, ARA 290 is non-erythropoietic.[1] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR), a heterocomplex of the EPO receptor and the β-common receptor (CD131).[2][3] This activation triggers anti-inflammatory, tissue-protective, and pro-repair signaling pathways.

Q2: What is the recommended solvent and storage procedure for ARA 290 for in vivo use?

A2: For in vivo experiments, ARA 290 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Reconstitution should be done with sterile, distilled water or a buffer like phosphate-buffered saline (PBS). Some protocols suggest using bacteriostatic water for reconstitution. Once reconstituted, the solution should be refrigerated at 2-8°C and protected from light. It is advisable to use the reconstituted solution within a few days to avoid degradation.

Q3: What are the common routes of administration and reported dosages for ARA 290 in animal models?

A3: The most common routes of administration in preclinical studies are subcutaneous (SC) and intraperitoneal (IP) injections. Dosages can vary significantly depending on the animal model and the condition being studied. For instance, in rat models of neuropathic pain, effective doses have ranged from 3 to 60 μg/kg. In diabetic rat models, daily administration of ARA 290 has been shown to improve glucose tolerance.

Q4: Is ARA 290 generally considered safe in animal models?

A4: Yes, preclinical toxicology studies and clinical trials have consistently shown that ARA 290 is well-tolerated and does not raise any major safety concerns. A key advantage of ARA 290 is its non-erythropoietic nature, meaning it does not stimulate red blood cell production, thus avoiding the risks of increased blood viscosity and thrombosis associated with EPO.

Q5: What is the pharmacokinetic profile of ARA 290 and how does it influence experimental design?

A5: ARA 290 has a short plasma half-life, on the order of minutes. However, its biological effects are long-lasting. This is because the activation of the Innate Repair Receptor acts as a molecular switch, initiating a sustained biological cascade that does not require continuous receptor occupancy. For experimental design, this means that intermittent dosing (e.g., daily or every other day) can be sufficient to achieve a therapeutic effect. Preclinical data suggest that beneficial effects occur when plasma concentrations exceed 1 nmol/L.

Troubleshooting Guide

Challenge Potential Cause(s) Recommended Solution(s)
Inconsistent or Lack of Efficacy - Suboptimal Dosage: The dose may be too low to elicit a therapeutic response. ARA 290's effects are dose-dependent.- Inadequate Dosing Frequency: Due to its short half-life, the dosing interval may be too long to maintain the necessary signaling cascade activation.- Peptide Instability: Improper storage or handling of the reconstituted peptide could lead to degradation and loss of activity.- Conduct a Dose-Response Study: Start with a range of doses reported in the literature for your specific model (e.g., 3, 10, 30, 60 µg/kg in rat neuropathic pain models).- Adjust Dosing Schedule: Consider more frequent administration, such as daily injections, especially during the initial phase of the experiment.- Ensure Proper Handling: Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C or below.
High Variability in Experimental Results - Improper Vehicle Preparation: The vehicle used to dissolve ARA 290 may not be optimal, leading to inconsistent bioavailability.- Inconsistent Administration Technique: Variations in injection volume or site can lead to differences in absorption and efficacy.- Standardize Vehicle: Use a consistent and appropriate vehicle, such as sterile PBS. For placebo controls, use the vehicle alone (e.g., 20 mmol/L sodium phosphate buffer, pH 6.5, 1% sucrose and 4% d-mannitol has been used in clinical trials).- Standardize Injection Protocol: Ensure all researchers are trained in the same administration technique, using consistent volumes and anatomical locations for injections.
Peptide Aggregation or Precipitation - High Peptide Concentration: Peptides can aggregate at high concentrations, reducing their solubility and activity.- pH of the Solution: The pH of the reconstitution buffer can affect peptide stability.- Reconstitute to an Appropriate Concentration: Follow recommended reconstitution guidelines to avoid creating a supersaturated solution.- Optimize Buffer pH: While ARA 290 is generally stable in standard buffers, ensure the pH is within a neutral and compatible range for the peptide.

Quantitative Data from In Vivo Studies

Table 1: Efficacy of ARA 290 in a Rat Model of Spared Nerve Injury (Neuropathic Pain)
Dosage (µg/kg, IP)Reduction in Mechanical Allodynia (vs. Vehicle)Reduction in Cold Allodynia (vs. Vehicle)
3Not significantSignificant
10Not significantSignificant
30SignificantSignificant
60SignificantSignificant

Data summarized from Swartjes et al., 2014.

Table 2: Effects of ARA 290 on Glucose Homeostasis in Goto-Kakizaki (GK) Rats (Type 2 Diabetes Model)
TreatmentChange in Plasma GlucoseChange in HbA1c
ARA 290 (daily for 4 weeks)Lowered after 3 and 4 weeks~20% reduction
PlaceboNo significant changeNo significant change

Data summarized from a study on ARA 290 in diabetic Goto-Kakizaki rats.

Table 3: Pharmacokinetic Parameters of ARA 290 in Human Volunteers
Dose and RouteMedian AUC (>1.3 ng/mL)
2 mg IV65 ng/mL * min
2 mg SC23 ng/mL * min
4 mg SC59 ng/mL * min
6 mg SC249 ng/mL * min

Data from a crossover pharmacokinetic study in normal volunteers.

Experimental Protocols

Protocol 1: Administration of ARA 290 in a Rat Model of Neuropathic Pain

This protocol is based on the methodology described in studies investigating ARA 290 in the spared nerve injury (SNI) model in rats.

Materials:

  • ARA 290 (lyophilized powder)

  • Sterile Phosphate-Buffered Saline (PBS) for reconstitution

  • Sterile syringes and needles for injection

Procedure:

  • Reconstitution: Reconstitute the lyophilized ARA 290 in sterile PBS to the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Dosing: Prepare the final injection solution by diluting the stock solution in PBS to achieve the target doses (e.g., 3, 10, 30, and 60 µg/kg).

  • Administration: Administer the prepared ARA 290 solution via intraperitoneal (IP) injection.

  • Dosing Schedule: A typical dosing schedule in the SNI model is to administer ARA 290 on days 1, 3, 6, 8, and 10 post-surgery.

  • Behavioral Testing: Assess mechanical and cold allodynia at baseline and at regular intervals throughout the study to evaluate the therapeutic effect of ARA 290.

Protocol 2: Corneal Nerve Fiber Density Assessment

Corneal confocal microscopy is a non-invasive technique used to quantify small nerve fiber density, which can be a surrogate marker for the regenerative effects of ARA 290.

Procedure:

  • Image Acquisition: Use a corneal confocal microscope to capture images of the subbasal nerve plexus in the central cornea of the animal.

  • Image Analysis: Utilize specialized software (e.g., CCMetrics) to quantify various corneal nerve parameters from the captured images.

  • Key Parameters:

    • Corneal Nerve Fiber Density (CNFD): The total number of major nerves per square millimeter.

    • Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches.

    • Corneal Nerve Branch Density (CNBD): The number of branches from all major nerve trunks.

  • Data Interpretation: Compare the changes in these parameters between the ARA 290-treated group and the placebo group over time to assess nerve regeneration. An increase in CNFD and CNFL is indicative of a positive therapeutic effect.

Visualizations

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARA290 ARA 290 IRR Innate Repair Receptor (EPOR + CD131) ARA290->IRR Binds and Activates JAK2 JAK2 IRR->JAK2 Phosphorylates PI3K PI3K JAK2->PI3K ERK ERK JAK2->ERK AKT Akt PI3K->AKT NFkB_inhibition NF-κB Inhibition AKT->NFkB_inhibition Tissue_Protective Tissue Protective Gene Expression AKT->Tissue_Protective Pro_repair Pro-repair Gene Expression AKT->Pro_repair Anti_inflammatory Anti-inflammatory Gene Expression ERK->Anti_inflammatory

Caption: ARA 290 signaling pathway initiated by binding to the Innate Repair Receptor.

experimental_workflow start Start: In Vivo Model (e.g., Neuropathic Pain, Diabetes) protocol ARA 290 Administration Protocol - Dose Selection - Route of Administration - Dosing Schedule start->protocol data_collection Data Collection - Behavioral Assays - Biomarker Analysis - Histology (e.g., Corneal Microscopy) protocol->data_collection analysis Data Analysis - Statistical Comparison - Quantitative Assessment data_collection->analysis results Results Interpretation analysis->results troubleshooting Troubleshooting - Inconsistent Results? - Unexpected Side Effects? analysis->troubleshooting If issues arise troubleshooting->protocol Revise Protocol

Caption: A generalized experimental workflow for in vivo studies with ARA 290.

References

Optimizing ARA 290 dosage for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of ARA 290 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ARA 290 and what is its primary mechanism of action?

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1][3] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR).[3] The IRR is a heterocomplex of the EPO receptor and the β-common receptor (CD131) that is typically upregulated in tissues under stress or injury. Activation of the IRR by ARA 290 initiates anti-inflammatory, tissue-protective, and pro-survival signaling pathways.

Q2: What are the key therapeutic effects of ARA 290 observed in preclinical and clinical studies?

ARA 290 has demonstrated a range of therapeutic effects, primarily centered around its anti-inflammatory and neuroprotective properties. Key observed benefits include:

  • Neuropathic Pain Relief: ARA 290 has been shown to reduce neuropathic pain in conditions such as diabetic neuropathy and sarcoidosis-associated small fiber neuropathy.

  • Nerve Regeneration: Studies have indicated that ARA 290 can promote the regrowth of small nerve fibers.

  • Anti-inflammatory Effects: It actively suppresses pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB.

  • Tissue Protection: ARA 290 has shown protective effects in various organs, including the kidneys, heart, and brain, by reducing oxidative stress and apoptosis.

  • Improved Metabolic Control: In patients with type 2 diabetes, ARA 290 has been observed to improve glycemic control, as indicated by a reduction in HbA1c levels.

Q3: What is the recommended dosage range for ARA 290 in research settings?

Dosage of ARA 290 can vary depending on the experimental model and therapeutic goal. However, clinical trials provide a strong basis for effective dosing. A common dosage used in human trials is 2-4 mg administered daily via subcutaneous injection. Dose-ranging studies have evaluated daily doses of 1 mg, 4 mg, and 8 mg for 28 days. For preclinical animal studies, effective doses have been reported in the range of 3 to 60 μg/kg.

Q4: What is the safety and tolerability profile of ARA 290?

ARA 290 has been generally well-tolerated in clinical trials. Reported side effects are typically mild and transient, and may include headache, dizziness, or nausea. A key safety advantage of ARA 290 is its lack of erythropoietic activity, which means it does not increase the risk of hypertension or thrombosis associated with EPO. No dose-limiting toxicity has been observed in Phase II studies.

Troubleshooting Guide

Issue 1: Suboptimal therapeutic effect observed at a standard dosage.

  • Possible Cause: Insufficient dosing for the specific experimental model or severity of the condition.

  • Troubleshooting Steps:

    • Verify Dosage Calculation: Double-check all calculations for dosage preparation and administration.

    • Consider a Dose-Escalation Study: Based on published dose-ranging studies, a carefully planned dose-escalation may be warranted. Doses up to 8 mg/day have been tested in humans.

    • Evaluate Administration Route: While subcutaneous injection is standard, ensure the administration technique is consistent and allows for proper absorption.

    • Assess Peptide Integrity: Ensure the lyophilized peptide has been stored correctly (freezer temperatures) and that the reconstituted solution has been refrigerated and protected from light.

Issue 2: Variability in experimental results between subjects or experiments.

  • Possible Cause: Inconsistent experimental protocol or subject characteristics.

  • Troubleshooting Steps:

    • Standardize Administration Time: Administer ARA 290 at the same time each day to ensure consistent pharmacokinetics.

    • Control for Subject Variables: Ensure that subjects (animal or human) are appropriately matched for age, weight, and disease severity.

    • Review Reconstitution Protocol: Use a consistent and validated protocol for reconstituting the lyophilized peptide. Gentle swirling is recommended over vigorous shaking to avoid denaturation.

Issue 3: Unexpected side effects or adverse events.

  • Possible Cause: While rare, individual sensitivities or interactions with other experimental variables can occur.

  • Troubleshooting Steps:

    • Document and Characterize the Event: Record the nature, severity, and duration of the adverse event.

    • Temporarily Reduce Dosage or Halt Administration: Consider reducing the dosage or pausing administration to see if the event resolves.

    • Review for Confounding Factors: Analyze the experimental protocol for any other substances or procedures that could be contributing to the observed effects.

Data Presentation

Table 1: Summary of ARA 290 Dosages in Clinical Trials

IndicationDosageRoute of AdministrationDurationReference
Type 2 Diabetes with Neuropathy4 mg/daySubcutaneous28 days
Sarcoidosis-Associated Neuropathy1 mg, 4 mg, 8 mg/daySubcutaneous28 days
Diabetic Macular Edema4 mg/daySubcutaneous12 weeks
General Neuropathic Pain2 mg/daySubcutaneous6 weeks

Table 2: Efficacy of ARA 290 in a Phase 2 Study of Type 2 Diabetes with Neuropathy

Outcome MeasureARA 290 GroupPlacebo Groupp-valueReference
Change in PainDetect ScoreSignificant ImprovementNo Change0.03
Change in Corneal Nerve Fiber DensitySignificant IncreaseNo Change-
Change in HbA1cSignificant Improvement--

Experimental Protocols

Protocol 1: Assessment of Neuropathic Pain in a Rodent Model

This protocol is based on methodologies used in preclinical studies of ARA 290 for neuropathic pain.

  • Induction of Neuropathy: A spared nerve injury (SNI) model is established in rats.

  • Treatment Groups:

    • Vehicle control

    • ARA 290 (3 µg/kg)

    • ARA 290 (10 µg/kg)

    • ARA 290 (30 µg/kg)

    • ARA 290 (60 µg/kg)

  • Administration: ARA 290 or vehicle is administered subcutaneously on days 1, 3, 6, 8, and 10 post-injury.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Cold Allodynia: Assessed by observing the response to a drop of acetone applied to the paw.

  • Data Analysis: The withdrawal thresholds and response scores are compared between the treatment groups and the vehicle control group over a period of up to 20 weeks.

Mandatory Visualizations

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcomes Cellular Outcomes ARA 290 ARA 290 IRR Innate Repair Receptor (EPOR + CD131) ARA 290->IRR JAK2 JAK2 IRR->JAK2 Activation PI3K_Akt PI3K/Akt Pathway JAK2->PI3K_Akt MAPK MAPK Pathway JAK2->MAPK NF_kB NF-κB (Inhibited) JAK2->NF_kB Inhibition Outcome2 ↑ Cell Survival PI3K_Akt->Outcome2 Outcome3 ↓ Apoptosis PI3K_Akt->Outcome3 Outcome4 ↑ Tissue Repair MAPK->Outcome4 Outcome1 ↓ Pro-inflammatory Cytokines NF_kB->Outcome1

Caption: ARA 290 Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Induction Induce Neuropathy (e.g., SNI Model) Baseline Baseline Assessment (Behavioral Tests) Induction->Baseline Randomization Randomize Subjects (ARA 290 vs. Vehicle) Baseline->Randomization Administration Subcutaneous Administration (e.g., Days 1, 3, 6, 8, 10) Randomization->Administration Behavioral Post-Treatment Behavioral Testing Administration->Behavioral Tissue Tissue Collection (e.g., Spinal Cord) Behavioral->Tissue Analysis Immunohistochemistry (e.g., Microglia) Tissue->Analysis Stats Statistical Analysis (Compare Treatment Groups) Analysis->Stats

References

Stability and proper storage of lyophilized ARA 290

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of lyophilized ARA 290.

Frequently Asked Questions (FAQs)

Q1: What is ARA 290?

A: ARA 290 is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[3] Its therapeutic effects are mediated through the selective activation of the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common (CD131) receptor.[4][5] This activation triggers anti-inflammatory, tissue-protective, and pro-survival signaling pathways.[4][5]

Q2: What are the primary research applications of ARA 290?

A: ARA 290 is primarily investigated for its potential in treating neuropathic pain, particularly in conditions like small fiber neuropathy associated with diabetes and sarcoidosis.[1][5][6] It is also being explored for its role in wound healing, metabolic control, and its immunomodulatory properties in autoimmune diseases.[3]

Q3: How should lyophilized ARA 290 be stored upon receipt?

A: Upon receipt, lyophilized ARA 290 should be stored in a freezer at -20°C or colder for long-term stability.[7] It is crucial to protect the lyophilized powder from moisture and bright light. While stable at room temperature for short periods (days to weeks), colder temperatures are recommended for extended storage to preserve the peptide's integrity.

Q4: What is the shelf-life of lyophilized ARA 290?

A: When stored correctly at -20°C or colder, lyophilized ARA 290 can be stable for several months to years. Always refer to the manufacturer's certificate of analysis for specific expiry dates.

Q5: How do I properly reconstitute lyophilized ARA 290?

A: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[7] Reconstitute the peptide using a sterile, appropriate solvent such as bacteriostatic water or sterile water.[2] Gently swirl or roll the vial to dissolve the powder; avoid vigorous shaking, which can cause peptide aggregation.[8]

Q6: What is the stability of reconstituted ARA 290?

A: Once reconstituted, ARA 290 solutions are significantly less stable than the lyophilized form. It is recommended to store reconstituted solutions at 2-8°C and use them within a few days.[9] For longer-term storage of the reconstituted peptide, it should be aliquoted and frozen at -20°C or colder to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: The lyophilized ARA 290 powder appears clumped or discolored.

  • Possible Cause: Exposure to moisture or improper storage conditions.

  • Solution: Do not use the peptide if you observe any changes in its physical appearance. Contact the supplier for a replacement. To prevent this, always ensure the vial is tightly sealed and stored in a desiccated environment at the recommended temperature.

Issue 2: The ARA 290 peptide is difficult to dissolve.

  • Possible Cause: The peptide sequence may have hydrophobic residues, or the incorrect solvent is being used.[8]

  • Solution:

    • Ensure the peptide has fully equilibrated to room temperature before adding the solvent.

    • If sterile water is not effective, a small amount of a suitable organic solvent like acetonitrile or DMSO may be used to first wet the peptide before adding the aqueous buffer.[8] Always check the compatibility of any organic solvent with your experimental system.

    • Sonication can also aid in dissolving aggregated peptides.[8]

Issue 3: Inconsistent results in in-vitro assays.

  • Possible Cause 1: Peptide degradation.

    • Solution: Ensure proper storage of both lyophilized and reconstituted ARA 290. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted peptide.[7][10]

  • Possible Cause 2: Presence of impurities.

    • Solution: Always use high-purity ARA 290, as confirmed by the supplier's certificate of analysis (CoA). Impurities can arise from the synthesis process and may interfere with biological activity.[11]

  • Possible Cause 3: TFA salt interference.

    • Solution: Peptides are often supplied as trifluoroacetate (TFA) salts, which can affect cell-based assays.[10] If you suspect TFA interference, consider using a peptide from a supplier that offers salt exchange services.

Data Presentation

Table 1: Recommended Storage Conditions for Lyophilized ARA 290

ParameterConditionRationale
Temperature -20°C or colderMinimizes chemical degradation and preserves long-term stability.[7]
Light Protected from lightPrevents photodegradation of the peptide.
Moisture Tightly sealed vial in a desiccated environmentLyophilized peptides are hygroscopic and moisture can lead to hydrolysis.

Table 2: Stability of Reconstituted ARA 290

Storage TemperatureDurationRecommendations
2-8°C Short-term (days)Use as soon as possible after reconstitution.
-20°C or colder Long-term (weeks to months)Aliquot into single-use vials to avoid freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Quality Control of ARA 290 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a lyophilized ARA 290 sample.

Materials:

  • Lyophilized ARA 290

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Allow the lyophilized ARA 290 vial to equilibrate to room temperature.

    • Reconstitute the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of ARA 290 as the percentage of the main peak area relative to the total peak area.

Protocol 2: Molecular Weight Verification of ARA 290 using MALDI-TOF Mass Spectrometry

Objective: To confirm the identity of ARA 290 by verifying its molecular weight.

Materials:

  • Reconstituted ARA 290 sample (from Protocol 1)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% ACN, 0.1% TFA)

  • Calibration standards

Procedure:

  • Sample Preparation:

    • Mix the reconstituted ARA 290 sample (1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • Data Acquisition:

    • Calibrate the mass spectrometer using the appropriate calibration standards.

    • Acquire the mass spectrum of the ARA 290 sample in positive ion mode.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the major peak with the theoretical molecular weight of ARA 290 (approximately 1257.3 Da).[2]

Visualizations

ARA290_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) ARA290->IRR Binds and Activates JAK2 JAK2 IRR->JAK2 Phosphorylates STAT3 STAT3 JAK2->STAT3 Activates PI3K PI3K JAK2->PI3K NFkB_inhibition Inhibition of NF-κB STAT3->NFkB_inhibition Akt Akt PI3K->Akt Tissue_Protection Tissue Protection (Anti-apoptosis) Akt->Tissue_Protection Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: ARA 290 signaling pathway upon activation of the Innate Repair Receptor (IRR).

Experimental_Workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_experiment In Vitro Assay cluster_analysis Data Analysis Lyophilized_ARA290 Lyophilized ARA 290 (-20°C) Reconstitution Reconstitution (Sterile Water) Lyophilized_ARA290->Reconstitution QC Quality Control (HPLC, MS) Reconstitution->QC Cell_Culture Cell Culture Treatment QC->Cell_Culture Purity & Identity Verified Bioassay Biological Activity Assay Cell_Culture->Bioassay Data_Collection Data Collection Bioassay->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: A typical experimental workflow for using lyophilized ARA 290.

References

How to reconstitute ARA 290 powder for injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of ARA 290 powder for injection. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful preparation of ARA 290 for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ARA 290?

A1: ARA 290, also known as cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] It is engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating the production of red blood cells (erythropoiesis).[1][2] ARA 290 selectively activates the innate repair receptor (IRR), a complex of the EPO receptor and the β-common receptor (CD131), which is upregulated in response to tissue injury and stress.[1][3] This activation triggers anti-inflammatory and tissue repair pathways.[3][4]

Q2: What is the recommended solvent for reconstituting ARA 290 powder?

A2: While bacteriostatic water is commonly used for reconstituting many peptides, ARA 290 has known solubility issues in water alone.[5][6][7] Therefore, the recommended solvent is sterile phosphate-buffered saline (PBS).[8][9][10][11] In experimental settings, ARA 290 has been dissolved in PBS to create stock solutions for injection.[10] Some users report successfully using a combination of PBS to dissolve the powder initially, followed by dilution with bacteriostatic water.[9]

Q3: What are the proper storage conditions for ARA 290 before and after reconstitution?

A3: Proper storage is crucial to maintain the integrity of ARA 290. Lyophilized powder should be stored frozen at approximately -20°C and protected from light.[12] Reconstituted ARA 290 solution should be refrigerated at 2-8°C and protected from light.[3][12] It is recommended to avoid repeated freeze-thaw cycles.[12]

Q4: How long is reconstituted ARA 290 stable?

A4: Once reconstituted, ARA 290 solution is stable for up to six weeks when stored under proper refrigerated conditions (2-8°C) and protected from light.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or unclear solution after reconstitution with bacteriostatic water. ARA 290 has poor solubility in water-based solutions without a proper buffer system.[5][6][7] This can lead to the peptide not fully dissolving or aggregating.Use sterile phosphate-buffered saline (PBS) for reconstitution.[8][9][10][11] If the solution is already cloudy, you may try to very gently warm the vial or sonicate it briefly, but this may not be effective and could potentially damage the peptide. The best practice is to start with the correct solvent.
Visible particles or precipitation in the reconstituted solution. This can indicate incomplete dissolution, peptide aggregation, or contamination.[13][14]Do not use the solution if visible particles are present.[13][14] Ensure you are following the correct reconstitution protocol and using a sterile technique. The solution should be clear and homogeneous after proper reconstitution.[13][15]
Difficulty drawing the reconstituted solution from the vial. This can be due to a vacuum or pressure difference inside the vial.To equalize the pressure, you can inject a small amount of air into the vial before withdrawing the liquid.

Quantitative Data Summary

Storage Conditions for ARA 290

Form Temperature Duration Additional Notes
Lyophilized Powder Freezer (around -20°C)Up to 3 years[3]Protect from light.[3]
Refrigerator (2-8°C)Up to 2 years[3]Protect from light.[3]
Reconstituted Solution Refrigerator (2-8°C)Up to 6 weeks[3]Protect from light. Avoid repeated freeze-thaw cycles.[3][12]

Experimental Protocols

Protocol 1: Reconstitution of ARA 290 Powder with Bacteriostatic Water (Attempt with caution)

Note: This method is often attempted first but may result in solubility issues. Proceed to Protocol 2 if a clear solution is not obtained.

  • Preparation: Allow the ARA 290 vial and the bacteriostatic water to come to room temperature.[14]

  • Sterilization: Clean the rubber stoppers of both vials with an alcohol swab.[14]

  • Solvent Addition: Using a sterile syringe, draw up the desired volume of bacteriostatic water (e.g., 2.0 mL for a 16 mg vial to achieve an 8 mg/mL solution).[12]

  • Injection: Slowly inject the bacteriostatic water down the side of the ARA 290 vial, avoiding direct spraying onto the powder.[12]

  • Dissolution: Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause aggregation.[12]

  • Inspection: Visually inspect the solution for clarity. If the solution is cloudy or contains particles, proceed to the troubleshooting guide.[13]

Protocol 2: Reconstitution of ARA 290 Powder with Phosphate-Buffered Saline (PBS)
  • Preparation of Sterile 1x PBS (pH 7.4):

    • Dissolve 8g of NaCl, 0.2g of KCl, 1.44g of Na₂HPO₄, and 0.24g of KH₂PO₄ in 800mL of distilled water.

    • Adjust the pH to 7.4 using HCl.

    • Add distilled water to bring the total volume to 1 liter.

    • Sterilize the solution by autoclaving on a liquid cycle.[16]

  • Reconstitution Procedure:

    • Allow the ARA 290 vial and the sterile 1x PBS to come to room temperature.

    • Clean the rubber stoppers of both the ARA 290 vial and the PBS container with an alcohol swab.

    • Using a sterile syringe, draw up the desired volume of sterile 1x PBS.

    • Slowly inject the PBS down the side of the ARA 290 vial.

    • Gently swirl the vial until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particles.

Protocol 3: Quality Control of Reconstituted ARA 290
  • Visual Inspection: The primary quality control check is a visual inspection of the reconstituted solution. It should be clear, colorless, and free of any visible particles or cloudiness.[13]

  • Analytical Methods (for advanced quality control):

    • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity and integrity of the reconstituted peptide.[15]

    • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the peptide and identify any potential degradation products.[15]

Visualizations

Reconstitution_Workflow ARA 290 Reconstitution Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_qc Quality Control cluster_storage Storage & Use cluster_troubleshoot Troubleshooting prep1 Allow ARA 290 vial and solvent to reach room temperature prep2 Sterilize vial stoppers with alcohol swab prep1->prep2 recon1 Slowly inject recommended solvent (PBS) into the vial prep2->recon1 recon2 Gently swirl to dissolve the powder recon1->recon2 qc1 Visually inspect for clarity and absence of particles recon2->qc1 qc2 Solution is clear? qc1->qc2 Check storage Store at 2-8°C, protected from light qc2->storage Yes trouble Discard and reprepare with correct solvent (PBS) qc2->trouble No (Cloudy/Particles) use Ready for experimental use storage->use

Caption: Workflow for the reconstitution of ARA 290 powder.

ARA290_Signaling_Pathway ARA 290 Signaling Pathway cluster_outcomes Cellular Outcomes ARA290 ARA 290 (Cibinetide) IRR Innate Repair Receptor (IRR) (EPOR/CD131 complex) ARA290->IRR Binds and Activates AntiInflammation Anti-inflammatory Effects (Suppression of pro-inflammatory cytokines) IRR->AntiInflammation Initiates Signaling Cascade TissueProtection Tissue Protection (Inhibition of apoptosis) IRR->TissueProtection Initiates Signaling Cascade NerveRegeneration Nerve Regeneration IRR->NerveRegeneration Promotes

Caption: Simplified signaling pathway of ARA 290.

References

Potential side effects of ARA 290 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of ARA 290 observed in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety advantage of ARA 290 in preclinical models compared to erythropoietin (EPO)?

A1: The principal safety advantage of ARA 290 is that it is non-erythropoietic.[1][2] Unlike EPO, which can lead to an increase in red blood cell mass and associated cardiovascular side effects, ARA 290 is designed to be devoid of hematopoietic activity.[1][2] Preclinical studies have consistently shown that ARA 290 does not have the hematopoietic and cardiovascular side effects associated with EPO.[1]

Q2: Have any significant adverse events been reported in preclinical toxicology studies of ARA 290?

A2: No, preclinical toxicology studies of ARA 290 have not raised any significant safety issues.[3][4][5] Multiple studies in various animal models have shown the agent to be safe and well-tolerated.[4]

Q3: Were there any observed effects on hematology or clinical chemistry in preclinical studies?

A3: Preclinical animal toxicology studies did not show any clinically significant alterations in hematological or biochemical parameters.[6] This includes parameters related to erythrocytes, thrombocytes, leukocytes, electrolytes, calcium, as well as liver, kidney, and pancreas function.[6]

Q4: Are there any known local side effects at the injection site in animal models?

Q5: What is the mechanism of action of ARA 290, and how does it relate to its safety profile?

A5: ARA 290 is an 11-amino acid peptide that selectively binds to the innate repair receptor (IRR).[6] The IRR is a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[7] This receptor is typically upregulated in response to tissue injury, inflammation, or metabolic stress.[6] By targeting the IRR, which is not ubiquitously expressed in normal tissues, ARA 290's action is localized to sites of injury and inflammation, thereby limiting systemic adverse events.[6] Activation of the IRR by ARA 290 initiates anti-inflammatory and tissue-protective signaling pathways.[3][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in hematocrit or red blood cell counts in animal models. This is highly unlikely to be caused by ARA 290 itself, as it is designed to be non-erythropoietic.[1][2] The issue may stem from the animal model, other experimental variables, or an error in measurement.1. Verify the integrity of the ARA 290 compound. 2. Review all experimental procedures for potential confounding factors. 3. Ensure hematological analysis equipment is properly calibrated. 4. Run a control group with vehicle administration to establish a baseline.
Local inflammation or irritation at the subcutaneous injection site. While not a commonly reported side effect, individual animal sensitivity or issues with the vehicle or injection technique could be a factor.1. Ensure the vehicle used for ARA 290 administration is appropriate and sterile. 2. Vary the injection site to minimize local irritation. 3. Observe the site for signs of infection and treat according to veterinary guidelines. 4. Consider reducing the concentration of the ARA 290 solution by increasing the injection volume, if feasible within the experimental protocol.
No observable therapeutic effect in a neuropathic pain model. The lack of efficacy could be due to several factors, including insufficient dosage, issues with the animal model, or the specific pain modality being assessed.1. Verify the dosage and administration route are consistent with published effective protocols (e.g., 30 µg/kg intraperitoneally).[1] 2. Confirm the successful induction of the neuropathic pain model through behavioral testing. 3. Ensure that the timing of ARA 290 administration is appropriate for the model (e.g., prophylactic vs. therapeutic). 4. Consider that the efficacy of ARA 290 is dependent on the activation of the β-common receptor.[1]

Data Presentation

Currently, there is a lack of publicly available quantitative data from preclinical toxicology studies of ARA 290 in a structured table format. The available literature consistently reports a lack of adverse events without providing specific data tables for hematology, clinical chemistry, or histopathology. The primary takeaway from the preclinical safety data is the absence of hematopoietic side effects.

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats

This protocol is based on methodologies described in preclinical studies evaluating the efficacy of ARA 290.[1][8][9]

1. Animals:

  • Species: Sprague-Dawley rats.[1]

  • Sex: Male.

  • Weight: 200-250 g.

2. Anesthesia:

  • Induce and maintain anesthesia with an appropriate inhalant anesthetic (e.g., isoflurane).

3. Surgical Procedure:

  • Place the anesthetized rat in a prone position.

  • Make a small skin incision on the lateral surface of the thigh.

  • Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 5-0 silk).

  • Section the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Take care to leave the sural nerve intact.

  • Close the muscle and skin layers with appropriate sutures.

  • A sham surgery group should be included where the sciatic nerve is exposed, but no ligation or transection is performed.

4. Post-operative Care:

  • Administer appropriate analgesics as per institutional guidelines.

  • Monitor the animals for signs of distress or infection.

5. Behavioral Testing for Allodynia:

  • Mechanical Allodynia: Assessed using von Frey filaments. Measure the paw withdrawal threshold in response to stimulation of the lateral aspect of the paw (the sural nerve territory).

  • Cold Allodynia: Assessed by applying a drop of acetone to the lateral aspect of the paw and observing the withdrawal response.

6. ARA 290 Administration:

  • Dose: 30 µg/kg has been shown to be effective.[1]

  • Route: Intraperitoneal injection.[1]

  • Regimen: A typical regimen involves injections at 2-day intervals for the first week, followed by once-weekly injections.[1]

Visualizations

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR + βcR) ARA290->IRR Binds JAK2 JAK2 IRR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K JAK2->PI3K Activates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerizes Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Gene_Transcription Gene Transcription STAT5_dimer->Gene_Transcription Promotes Anti_Inflammation Anti-inflammation Gene_Transcription->Anti_Inflammation Tissue_Protection Tissue Protection Gene_Transcription->Tissue_Protection Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Sprague-Dawley Rats SNI_Surgery Spared Nerve Injury (SNI) Surgery Animal_Model->SNI_Surgery Sham_Surgery Sham Surgery Animal_Model->Sham_Surgery ARA290_Treatment ARA 290 (30 µg/kg, IP) SNI_Surgery->ARA290_Treatment Vehicle_Control Vehicle Control (IP) SNI_Surgery->Vehicle_Control Sham_Surgery->Vehicle_Control Behavioral_Testing Behavioral Testing (Mechanical & Cold Allodynia) ARA290_Treatment->Behavioral_Testing Vehicle_Control->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

References

Interpreting variable results in ARA 290 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ARA 290. The information is designed to help interpret variable results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is ARA 290 and what is its primary mechanism of action?

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO).[1] Unlike EPO, ARA 290 is non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1] Its therapeutic effects are mediated through the selective activation of the Innate Repair Receptor (IRR).[2][3] The IRR is a heteromeric receptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[3][4] This receptor is typically upregulated in tissues in response to injury, inflammation, or metabolic stress.[3] Activation of the IRR by ARA 290 initiates a cascade of intracellular signals that promote tissue protection, reduce inflammation, and facilitate tissue repair.[2][4][5]

Q2: We are observing significant variability in the anti-inflammatory effects of ARA 290 in our in vitro experiments. What are the potential causes?

Variable anti-inflammatory effects in vitro can stem from several factors:

  • Cell Line Selection and Receptor Expression: The presence and density of the Innate Repair Receptor (IRR) on your chosen cell line are critical. Not all cell lines express the necessary EPOR/CD131 subunits to form a functional IRR. It is crucial to verify IRR expression in your cell model.

  • ARA 290 Concentration: A full dose-response curve should be established for your specific cell line and inflammatory stimulus. Sub-optimal or supra-optimal concentrations can lead to diminished or variable effects.

  • Inflammatory Stimulus: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS], TNF-α) can significantly impact the observed effect of ARA 290. Ensure the stimulus consistently induces a measurable inflammatory response.

  • Timing of Treatment: The timing of ARA 290 administration relative to the inflammatory challenge (pre-treatment, co-treatment, or post-treatment) will influence the outcome.

  • Peptide Integrity: Improper storage or handling of the ARA 290 peptide can lead to degradation and loss of activity.

Q3: Our in vivo neuropathy model is showing inconsistent results in behavioral tests after ARA 290 administration. What should we troubleshoot?

Inconsistent results in animal models of neuropathy are a common challenge.[6][7] Consider the following factors:

  • Animal Strain and Genetics: Different rodent strains can exhibit varying responses to nerve injury and subsequent treatments.[8][9] The genetic background of the animals can influence the inflammatory response and pain sensitivity.[6]

  • Surgical Variability: The method of inducing neuropathy (e.g., chronic constriction injury, spared nerve injury) can have inherent variability. Standardizing the surgical procedure is crucial.[10]

  • Dosing and Administration: Ensure accurate and consistent dosing and route of administration (e.g., subcutaneous, intraperitoneal). The timing of the first dose relative to the nerve injury is also a critical parameter.

  • Behavioral Testing Procedures: The execution of behavioral tests (e.g., von Frey, hot plate) can be a significant source of variability.[7][11] Ensure proper habituation of the animals, consistent application of stimuli, and blinding of the experimenter to the treatment groups.[12] The sequence of behavioral tests can also influence outcomes.[12]

  • Animal Welfare: Stress and other health issues in the animals can affect their behavior and response to treatment.

Q4: What are the expected downstream signaling effects following IRR activation by ARA 290?

Activation of the Innate Repair Receptor by ARA 290 triggers several downstream signaling pathways that collectively contribute to its anti-inflammatory and tissue-protective effects.[4][5] Key pathways include:

  • JAK2/STAT5 Pathway: Activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) is a known signaling event.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is activated, which promotes cell survival and inhibits apoptosis.

  • MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways, such as p38, is also implicated.

  • Inhibition of NF-κB: ARA 290 has been shown to reduce the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

Troubleshooting Guides

In Vitro Experimentation
IssuePotential CauseRecommended Action
No observable anti-inflammatory effect 1. Low or absent IRR expression on the cell line. 2. Inactive ARA 290 peptide. 3. Inappropriate ARA 290 concentration.1. Confirm EPOR and CD131 expression via qPCR, Western blot, or flow cytometry. 2. Use a fresh, properly stored and reconstituted aliquot of ARA 290. 3. Perform a dose-response study (e.g., 1 nM to 1 µM) to identify the optimal concentration.
High variability between replicates 1. Inconsistent cell seeding density. 2. Uneven application of inflammatory stimulus or ARA 290. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with a buffer.
Unexpected cytotoxicity 1. High concentration of ARA 290 or vehicle (e.g., DMSO). 2. Contamination of cell culture.1. Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range. 2. Regularly test for mycoplasma and other contaminants.
In Vivo Neuropathy Models
IssuePotential CauseRecommended Action
High baseline variability in behavioral tests 1. Inadequate animal habituation to the testing environment and equipment. 2. Inconsistent stimulus application in tests like von Frey or Hargreaves. 3. Stress due to handling or housing conditions.1. Implement a multi-day habituation protocol. 2. Ensure the same experimenter, blinded to treatment groups, performs all behavioral testing using a standardized protocol. 3. Handle animals gently and maintain a stable environment.
Lack of significant therapeutic effect 1. Insufficient dose of ARA 290. 2. Timing of treatment initiation is too late. 3. Animal strain is a non-responder.1. Conduct a dose-ranging study based on literature values (e.g., 10-100 µg/kg). 2. Initiate treatment shortly after nerve injury, as ARA 290 is known to have protective effects. 3. Review literature for the responsiveness of the chosen strain or consider using a different strain.
Contralateral limb shows signs of hypersensitivity 1. Central sensitization. 2. Systemic inflammation.1. This can be a normal physiological response in some neuropathy models. Document and analyze it as a separate data point. 2. Measure systemic inflammatory markers to assess the overall inflammatory state.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory effects of ARA 290 on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Plate cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

2. ARA 290 Treatment and LPS Stimulation:

  • Prepare fresh dilutions of ARA 290 in serum-free DMEM.
  • Pre-treat the cells with varying concentrations of ARA 290 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with ARA 290 alone, and cells treated with LPS alone).

3. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant and centrifuge to remove debris.
  • Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Spared Nerve Injury (SNI) Model and Behavioral Testing in Rats

This protocol describes the induction of neuropathic pain using the SNI model and subsequent assessment of mechanical allodynia.

1. Spared Nerve Injury (SNI) Surgery:

  • Anesthetize adult male Sprague-Dawley rats.
  • Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
  • Isolate and ligate the common peroneal and tibial nerves, then transect them, removing a 2-4 mm distal portion. Take care to leave the sural nerve intact.
  • Close the muscle and skin layers with sutures.

2. ARA 290 Administration:

  • Beginning 24 hours post-surgery, administer ARA 290 or vehicle control via intraperitoneal or subcutaneous injection. A sample dosing regimen could be 30 µg/kg every other day for two weeks.[13]

3. Behavioral Testing (von Frey Test for Mechanical Allodynia):

  • Habituate the rats to the testing apparatus (an elevated mesh floor) for at least three consecutive days before baseline testing.
  • On testing days, allow the rats to acclimate for 15-20 minutes.
  • Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
  • A positive response is a brisk withdrawal or licking of the paw.
  • Determine the 50% withdrawal threshold using the up-down method.
  • Conduct baseline testing before surgery and then at regular intervals post-surgery (e.g., days 3, 7, 14, 21).

Visualizations

ARA 290 Signaling Pathway

ARA290_Signaling_Pathway ARA 290 Signaling Cascade cluster_receptor Innate Repair Receptor (IRR) EPOR EPOR JAK2 JAK2 EPOR->JAK2 activates CD131 βcR (CD131) CD131->JAK2 activates ARA290 ARA 290 ARA290->EPOR ARA290->CD131 binds to PI3K PI3K JAK2->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB inhibits Survival Cell Survival Apoptosis Inhibition Akt->Survival promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription Troubleshooting_InVivo Troubleshooting Inconsistent In Vivo Results Start Inconsistent *In Vivo* Results Check_Surgery Review Surgical Procedure Start->Check_Surgery Check_Dosing Verify Dosing & Administration Start->Check_Dosing Check_Behavior Audit Behavioral Testing Protocol Start->Check_Behavior Check_Animals Assess Animal Health & Strain Start->Check_Animals Result_Surgery Standardize Surgical Technique Check_Surgery->Result_Surgery Result_Dosing Ensure Accurate Dosing & Timing Check_Dosing->Result_Dosing Result_Behavior Standardize Habituation & Blinding Check_Behavior->Result_Behavior Result_Animals Confirm Animal Health & Strain Suitability Check_Animals->Result_Animals Cytokine_Workflow Experimental Workflow for Cytokine Measurement A 1. Plate Cells (e.g., RAW 264.7) B 2. Pre-treat with ARA 290 A->B C 3. Stimulate with Inflammatory Agent (LPS) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Collect Supernatant D->E F 6. Perform ELISA for Target Cytokine (e.g., TNF-α) E->F G 7. Analyze Data F->G

References

Technical Support Center: Enhancing the Bioavailability of Subcutaneously Injected Cibinetide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cibinetide Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of subcutaneously injected Cibinetide (also known as ARA 290). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the subcutaneous administration of Cibinetide, helping you to identify potential problems and find effective solutions.

General Dosing and Formulation

Q1: What is a typical dose range for subcutaneous Cibinetide administration in preclinical and clinical studies?

A1: Dosing for Cibinetide can vary depending on the animal model and the clinical indication. In preclinical studies with rat models of neuropathic pain, doses have ranged from 3 to 60 µg/kg.[1] Clinical trials in humans have utilized daily subcutaneous doses of 1 mg, 4 mg, and 8 mg.[2][3] A 4 mg daily dose has been commonly used in phase 2 studies.[1][4]

Q2: My Cibinetide solution appears cloudy or has precipitates. What should I do?

A2: Peptide solubility can be a challenge. If you observe cloudiness or precipitation, consider the following troubleshooting steps:

  • Adjust pH: The solubility of peptides is often pH-dependent. A slight adjustment of the formulation's pH (while ensuring it remains within a physiologically acceptable range) can sometimes improve solubility.

  • Consider Excipients: For preclinical formulations, the use of solubility-enhancing excipients may be necessary. However, it is crucial to first test the tolerability of any new excipient in your animal model.

Q3: What is the reported plasma half-life of Cibinetide after subcutaneous injection?

A3: In normal human volunteers, a 4 mg subcutaneous dose of Cibinetide resulted in a terminal half-life of approximately 20 minutes.[4]

Injection Technique and Site Reactions

Q4: I am observing high variability in the therapeutic effect of Cibinetide between experimental animals. What could be the cause?

A4: High variability in response is a common challenge in subcutaneous administration studies. Several factors could be contributing:

  • Injection Site: The anatomical location of the injection can significantly impact absorption. Factors such as blood flow and lymphatic drainage differ between sites like the abdomen, thigh, and upper arm, which can affect the pharmacokinetic profile of the peptide.

  • Injection Depth: Inconsistent injection depth can lead to variable absorption. An injection that is too shallow (intradermal) or too deep (intramuscular) will alter the absorption rate compared to a proper subcutaneous injection.

  • Injection Volume and Speed: Large volumes or rapid injection can cause backflow and leakage from the injection site, leading to inaccurate dosing.

  • Animal Restraint: Improper restraint can cause stress to the animal, which may alter blood flow and affect absorption. Ensure a consistent and humane restraint technique for all animals.

Q5: There is swelling and redness at the injection site in my animal models. How can I mitigate this?

A5: Injection site reactions can occur due to the formulation or the injection procedure itself.

  • Formulation pH and Osmolality: Ensure your Cibinetide formulation has a pH and osmolality that are close to physiological levels to minimize irritation.

  • Sterile Technique: Maintain a strict sterile technique during preparation and administration to prevent infection, which can cause inflammation at the injection site.

  • Injection Volume: If possible, reduce the injection volume by preparing a more concentrated solution (while ensuring solubility).

  • Rotate Injection Sites: For studies involving repeated injections, rotate the injection sites to allow for tissue recovery.

Q6: How can I ensure I am consistently administering the injection subcutaneously and not into other tissues?

A6: Proper technique is crucial for consistent subcutaneous delivery.

  • "Tenting" the Skin: Gently lift a fold of skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin.

  • Aspiration: Before injecting, gently pull back on the syringe plunger. If blood appears in the syringe, you have likely entered a blood vessel. Withdraw the needle and choose a new site. If air is drawn in, you may have pushed the needle through the other side of the skin fold.

  • Needle Gauge and Length: Use an appropriate needle size for your animal model. A needle that is too long increases the risk of intramuscular injection.

Quantitative Data on Subcutaneous Cibinetide Administration

The following table summarizes available pharmacokinetic data for subcutaneously administered Cibinetide. It is important to note that comprehensive, publicly available pharmacokinetic data, particularly from preclinical studies, is limited.

SpeciesDoseTmaxCmaxAUCBioavailability (%)Half-lifeReference
Human4 mg (SC, daily)Not Reported~2.4 nmol/L (~3 ng/mL)Not ReportedNot Reported~20 minutes[4]
Human1, 4, 8 mg (SC, daily)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[2][3]
Rat (spared nerve injury model)3, 10, 30, 60 µg/kg (SC)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]

Experimental Protocols

Protocol for Subcutaneous Injection of Cibinetide in Rodents

This protocol provides a general guideline for the subcutaneous administration of Cibinetide in mice or rats. It should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Cibinetide solution (sterile, at the desired concentration)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles of appropriate gauge and length for the animal model (e.g., 25-27 gauge for mice)

  • 70% ethanol or other appropriate skin disinfectant

  • Animal restraint device (if necessary)

Procedure:

  • Preparation:

    • Prepare the Cibinetide solution under sterile conditions.

    • Draw the required volume of the solution into a sterile syringe, ensuring there are no air bubbles.

    • Properly restrain the animal to ensure its safety and to allow for accurate injection.

  • Injection Site Selection and Preparation:

    • Select an appropriate injection site. The loose skin over the back, between the shoulder blades, is a common site for rodents.

    • Clean the injection site with a 70% ethanol swab and allow it to air dry.

  • Administration:

    • Using your non-dominant hand, gently lift a fold of skin to create a "tent."

    • With your dominant hand, hold the syringe and insert the needle, bevel facing up, at the base of the skin tent at a 45-degree angle.

    • Gently aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel.

    • Slowly and steadily inject the Cibinetide solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • In the hours and days following the injection, observe the injection site for signs of irritation, swelling, or infection.

Protocol for Assessing the Bioavailability of Subcutaneous Cibinetide using LC-MS/MS

This protocol outlines the key steps for determining the pharmacokinetic profile and bioavailability of Cibinetide in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Collection:

  • Following subcutaneous administration of Cibinetide, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately process the blood by centrifugation to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile, often containing an internal standard, at a specific ratio (e.g., 3:1).

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 reversed-phase column for peptide separation.

    • Develop a gradient elution method using mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B).

  • Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for Cibinetide.

    • Develop a Multiple Reaction Monitoring (MRM) method by selecting specific precursor-to-product ion transitions for Cibinetide and the internal standard for sensitive and specific quantification.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of Cibinetide spiked into blank plasma.

  • Quantify the concentration of Cibinetide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Plot the plasma concentration of Cibinetide versus time to generate a pharmacokinetic profile.

  • Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using appropriate software.

  • To determine absolute bioavailability, a separate experiment with intravenous administration of Cibinetide is required. Bioavailability is calculated as: (AUC_subcutaneous / Dose_subcutaneous) / (AUC_intravenous / Dose_intravenous) * 100%.

Signaling Pathways and Experimental Workflows

Cibinetide Signaling Pathway

Cibinetide exerts its therapeutic effects by selectively activating the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). Activation of the IRR by Cibinetide initiates downstream signaling cascades, including the JAK/STAT and PI3K/AKT pathways, which lead to anti-inflammatory and tissue-protective responses.

Cibinetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cibinetide Cibinetide (ARA 290) IRR Innate Repair Receptor (IRR) (EPOR/CD131) Cibinetide->IRR Binds and Activates JAK2 JAK2 IRR->JAK2 Activates PI3K PI3K IRR->PI3K Activates STAT STAT JAK2->STAT Phosphorylates Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) STAT->Anti_inflammatory AKT AKT PI3K->AKT Activates NFkB_inhibition Inhibition of NF-κB Pathway AKT->NFkB_inhibition Tissue_Protection Tissue Protection (e.g., Anti-apoptosis, Angiogenesis) AKT->Tissue_Protection NFkB_inhibition->Anti_inflammatory

Caption: Cibinetide activates the IRR, triggering downstream JAK/STAT and PI3K/AKT pathways.

Experimental Workflow for Assessing Cibinetide Bioavailability

The following diagram illustrates a typical workflow for a preclinical study aimed at determining the bioavailability of subcutaneously administered Cibinetide.

Bioavailability_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation formulation Cibinetide Formulation (Sterile, Known Concentration) sc_injection Subcutaneous (SC) Injection formulation->sc_injection iv_injection Intravenous (IV) Injection (for absolute bioavailability) formulation->iv_injection animal_prep Animal Model Preparation (e.g., Acclimatization, Grouping) animal_prep->sc_injection animal_prep->iv_injection blood_collection Serial Blood Collection (Defined Timepoints) sc_injection->blood_collection iv_injection->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_profiling Pharmacokinetic (PK) Profiling (Conc. vs. Time) lcms_analysis->pk_profiling bioavailability_calc Bioavailability Calculation pk_profiling->bioavailability_calc

Caption: Workflow for determining the subcutaneous bioavailability of Cibinetide.

References

Addressing solubility issues with ARA 290 in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising therapeutic peptide ARA 290, ensuring its proper dissolution is a critical first step for experimental success. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common solubility challenges encountered with ARA 290 in various buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized ARA 290 not dissolving in sterile water or bacteriostatic water?

A1: ARA 290 in its pure, lyophilized form is known to have poor solubility in plain water.[1][2] This is a common characteristic of this peptide. For successful reconstitution, a buffered solution is typically required to maintain an appropriate pH and ionic strength.

Q2: What is the recommended solvent for reconstituting ARA 290?

A2: The most commonly recommended solvent for reconstituting ARA 290 is phosphate-buffered saline (PBS).[1][3][4] This provides a stable pH environment that facilitates the dissolution of the peptide. Some protocols also mention the use of bacteriostatic water, though this may be part of a pre-formulated product where the lyophilized powder itself contains buffering agents.[5][6]

Q3: I'm still having trouble dissolving ARA 290 in PBS. What else can I do?

A3: If you are encountering difficulties with PBS, you can try adjusting the pH of the solution. Some sources suggest that a slightly alkaline pH of around 8 can improve solubility.[7] This can be achieved by the careful addition of a base like sodium bicarbonate solution.[2][7] Alternatively, for non-in-vivo applications, organic solvents like dimethyl sulfoxide (DMSO) can be used.[8][9]

Q4: Can I use saline (0.9% NaCl) instead of PBS?

A4: While saline provides the necessary ionic strength, it lacks the buffering capacity of PBS. This may result in a suboptimal pH for ARA 290 dissolution, potentially leading to incomplete solubilization or aggregation. PBS is generally the preferred choice.

Q5: My reconstituted ARA 290 solution appears cloudy or has visible particles. What should I do?

A5: A cloudy solution or the presence of particulates indicates either incomplete dissolution or aggregation of the peptide. Do not use the solution in this state. You can try gentle warming or brief sonication to aid dissolution. If the issue persists, it may be necessary to discard the vial and review your reconstitution protocol, ensuring the use of the correct buffer and technique.

Troubleshooting Guide

Encountering solubility issues can be a frustrating roadblock in your research. The following troubleshooting workflow provides a step-by-step approach to resolving common problems with ARA 290 dissolution.

G cluster_0 Troubleshooting Workflow for ARA 290 Solubility start Start: Lyophilized ARA 290 reconstitute Reconstitute with recommended buffer (e.g., PBS) start->reconstitute observe Observe Solution reconstitute->observe clear_solution Solution is Clear: Proceed with Experiment observe->clear_solution Clear cloudy_solution Solution is Cloudy/Has Particulates observe->cloudy_solution Cloudy troubleshoot Troubleshooting Steps cloudy_solution->troubleshoot gentle_vortex Gentle Vortexing/Inversion troubleshoot->gentle_vortex sonication Brief Sonication gentle_vortex->sonication check_ph Check & Adjust pH (if applicable) sonication->check_ph reassess Re-evaluate Protocol check_ph->reassess consult_manufacturer Consult Manufacturer's Protocol reassess->consult_manufacturer Protocol Issue consider_alternative Consider Alternative Solvent (e.g., DMSO for in vitro) reassess->consider_alternative Persistent Issue discard Discard and Prepare Fresh consult_manufacturer->discard consider_alternative->discard

A step-by-step guide to troubleshooting ARA 290 solubility issues.

Quantitative Solubility Data

The following table summarizes the known solubility of ARA 290 in different solvents. It is important to note that these values can be influenced by factors such as pH, temperature, and the purity of the peptide.

SolventConcentrationNotes
Water (H₂O)66.67 mg/mLRequires pH adjustment to 8 with NH₃·H₂O.[10]
0.1 M Sodium Hydroxide (NaOH)≥ 50 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 34 mg/mLUse freshly opened DMSO as it is hygroscopic.[10]
Phosphate-Buffered Saline (PBS)Widely reported for dissolutionSpecific concentration data is limited, but it is the standard recommended buffer for in vivo studies.[3]

Experimental Protocols

Below are detailed methodologies for preparing ARA 290 solutions. Always handle the lyophilized peptide and resulting solutions using sterile techniques to prevent contamination.

Protocol 1: Reconstitution of ARA 290 in Phosphate-Buffered Saline (PBS)

This protocol is recommended for most in vivo and in vitro applications where a physiologically compatible buffer is required.

G cluster_1 Experimental Workflow: Reconstitution in PBS start Start step1 Equilibrate vial of lyophilized ARA 290 and sterile PBS to room temperature. start->step1 step2 Calculate the required volume of PBS based on the desired final concentration. step1->step2 step3 Using a sterile syringe, slowly add the calculated volume of PBS to the ARA 290 vial. step2->step3 step4 Gently swirl or invert the vial to mix. Avoid vigorous shaking to prevent aggregation. step3->step4 step5 Allow the vial to sit at room temperature for several minutes to ensure complete dissolution. step4->step5 step6 Visually inspect the solution for clarity. It should be free of particulates. step5->step6 end_node End: Reconstituted ARA 290 Solution step6->end_node G cluster_2 ARA 290 Signaling Pathway ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPO-R / CD131 heterodimer) ARA290->IRR Binds and Activates No_Erythropoiesis No Erythropoiesis ARA290->No_Erythropoiesis Does not stimulate Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK, NF-κB) IRR->Signaling_Cascade Anti_inflammatory Anti-inflammatory Effects (Reduced pro-inflammatory cytokines) Signaling_Cascade->Anti_inflammatory Tissue_Protective Tissue Protective Effects (Anti-apoptosis, cell survival) Signaling_Cascade->Tissue_Protective

References

Long-term stability of reconstituted ARA 290 solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of reconstituted ARA 290 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized ARA 290 be stored for long-term stability?

A1: For optimal long-term stability, lyophilized ARA 290 powder should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can remain stable for several years. Storing at 2-8°C is acceptable for shorter durations.

Q2: What is the recommended procedure for reconstituting ARA 290?

A2: It is recommended to reconstitute ARA 290 with bacteriostatic water (containing 0.9% benzyl alcohol) to a desired concentration. To avoid foaming and potential degradation, gently swirl or roll the vial to dissolve the powder; do not shake vigorously. Allow the vial to reach room temperature before reconstitution.

Q3: What is the expected long-term stability of reconstituted ARA 290 solution?

A3: While specific, peer-reviewed long-term stability studies on reconstituted ARA 290 are limited in publicly available literature, general guidelines for peptides and some manufacturer recommendations suggest that a reconstituted solution of ARA 290 can be stable for up to 6 weeks when stored at 2-8°C and protected from light.[1] For optimal potency, it is advisable to use the reconstituted solution within 30 days.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.

Q4: What are the common degradation pathways for peptides like ARA 290 in solution?

A4: Peptides in aqueous solutions can degrade through several chemical and physical pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or alkaline pH.

  • Oxidation: Particularly of methionine and cysteine residues, which can be catalyzed by trace metal ions.

  • Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.

  • Aggregation: Formation of non-covalent oligomers or larger aggregates, which can lead to precipitation and loss of biological activity.

Q5: What are the visible signs of ARA 290 degradation in a reconstituted solution?

A5: Visual indicators of potential degradation include the appearance of cloudiness, precipitation, or discoloration of the solution. Any solution exhibiting these changes should be discarded.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced or no biological activity in experiments. Degradation of the reconstituted ARA 290 solution due to improper storage or handling.1. Prepare a fresh solution of ARA 290 from a new lyophilized vial. 2. Ensure the reconstituted solution has been stored at 2-8°C and protected from light. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 4. Verify the accuracy of the concentration of the reconstituted solution.
Precipitate forms in the reconstituted solution upon storage. The pH of the solution is near the isoelectric point (pI) of ARA 290, or the concentration is too high for the solubility in the chosen buffer.1. Adjust the pH of the buffer to be at least one to two units away from the pI of ARA 290. 2. Consider using a different buffer system. 3. Reconstitute the peptide at a lower concentration.
Inconsistent experimental results between different batches of reconstituted ARA 290. Variability in reconstitution procedure or storage conditions.1. Standardize the reconstitution protocol, including the type and volume of solvent used. 2. Ensure consistent storage temperatures and protection from light for all batches. 3. Use aliquots from the same reconstituted batch for a single set of comparative experiments.

Quantitative Data on ARA 290 Stability

Form Storage Temperature Recommended Storage Duration Source
Lyophilized Powder-20°C to -80°CSeveral yearsGeneral Peptide Guidelines
Lyophilized Powder2-8°CUp to 2 years[1]
Reconstituted Solution2-8°CUp to 6 weeks (protected from light)[1]
Reconstituted Solution2-8°CWithin 30 days for optimal potency[2]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for ARA 290

This protocol outlines a general procedure to assess the purity and degradation of ARA 290 in a reconstituted solution over time.

1. Materials and Equipment:

  • Reconstituted ARA 290 solution

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B (linear gradient)

    • 41-45 min: 5% B (re-equilibration)

3. Procedure:

  • Prepare aliquots of the reconstituted ARA 290 solution and store them under the desired stability testing conditions (e.g., 2-8°C, 25°C).

  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 6), retrieve an aliquot for analysis.

  • Transfer the sample to an autosampler vial.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram.

  • Analyze the data by integrating the peak area of the intact ARA 290 and any new peaks that appear, which may represent degradation products.

  • Calculate the percentage of remaining intact ARA 290 at each time point relative to the initial time point (Day 0).

Protocol 2: Mass Spectrometry (MS) for Identification of ARA 290 Degradation Products

This protocol provides a general workflow for identifying potential degradation products of ARA 290 using mass spectrometry.

1. Materials and Equipment:

  • ARA 290 samples from the stability study (stressed samples)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-Q-TOF)

  • Solvents and columns as described in the HPLC protocol

  • Protease (e.g., Trypsin) for peptide mapping (optional)

  • Denaturing and reducing agents (e.g., urea, DTT) for peptide mapping (optional)

2. Sample Preparation:

  • Dilute the stressed ARA 290 samples to an appropriate concentration for MS analysis (typically in the low µg/mL to ng/mL range) using a solvent compatible with the LC-MS system (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • For more detailed characterization of degradation sites (e.g., specific amino acid modifications), perform peptide mapping. This involves denaturing, reducing, alkylating, and digesting the protein with a specific protease like trypsin.

3. LC-MS Analysis:

  • Inject the prepared sample into the LC-MS system.

  • Perform a full scan analysis in positive ion mode to detect the molecular weights of the intact peptide and any potential degradation products.

  • Based on the full scan data, perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

4. Data Analysis:

  • Compare the mass spectra of the stressed samples to the control (time zero) sample to identify new peaks corresponding to potential degradation products.

  • Determine the mass shifts of the degradation products relative to the intact ARA 290. These mass shifts can indicate specific chemical modifications (e.g., +16 Da for oxidation, +1 Da for deamidation).

  • Analyze the MS/MS fragmentation data to confirm the identity of the degradation products and pinpoint the location of the modification within the peptide sequence.

Signaling Pathway of ARA 290

ARA 290 exerts its therapeutic effects by selectively binding to the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). This interaction activates downstream signaling cascades that promote tissue protection and reduce inflammation, without stimulating red blood cell production.

ARA290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) ARA290->IRR Binds to JAK2 JAK2 IRR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K Tissue_Protection Tissue Protection (Anti-apoptosis, Cell Survival) STAT3->Tissue_Protection Akt Akt PI3K->Akt NFkB_Inhibition Inhibition of NF-κB Akt->NFkB_Inhibition Akt->Tissue_Protection Anti_inflammatory Anti-inflammatory Effects (Reduced pro-inflammatory cytokines) NFkB_Inhibition->Anti_inflammatory

Caption: ARA 290 signaling pathway.

References

Troubleshooting lack of efficacy in ARA 290 animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of efficacy in animal studies with ARA 290.

Troubleshooting Guide: Lack of Efficacy

Problem 1: Sub-optimal Therapeutic Response to ARA 290 Treatment
Possible Cause Troubleshooting Steps
Inadequate Dosing Regimen Verify that the administered dose of ARA 290 falls within the effective range reported in preclinical studies. Dosages can vary significantly depending on the animal model and the targeted pathology. For instance, in rat models of neuropathic pain, effective doses have ranged from 3 to 60 μg/kg.[1] Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Incorrect Administration Route or Frequency The most common and effective route of administration for ARA 290 is subcutaneous injection.[2] Ensure that the injection technique is consistent and delivers the full intended dose. The frequency of administration is also critical; studies showing positive outcomes often involve repeated administrations (e.g., daily or every other day) over a specific period.[1]
Timing of Treatment Initiation The therapeutic window for ARA 290 can be crucial. In many models of acute injury, initiating treatment shortly after the insult is key to its protective effects. For chronic disease models, a longer treatment duration may be necessary to observe significant improvements.
Animal Model Variability The expression of the Innate Repair Receptor (IRR), the target of ARA 290, can vary between different animal strains and models of disease.[1] It is important to confirm that the IRR is expressed in the target tissue of your animal model. Consider using a positive control (e.g., a model where ARA 290 has previously shown efficacy) to validate your experimental setup.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Drug Formulation and Handling ARA 290 is a peptide and requires proper handling to maintain its stability and activity. Ensure that the lyophilized peptide is stored correctly and reconstituted according to the manufacturer's instructions. Use a consistent and appropriate vehicle for administration.
Variability in Surgical Procedures or Injury Induction In models involving surgical intervention or induced injury, inconsistencies in the procedure can lead to high variability in the resulting pathology and, consequently, in the response to treatment. Standardize all experimental procedures to minimize inter-animal variability.
Subjective Outcome Measures When assessing outcomes like pain, which can have a subjective component, it is important to use blinded observers and validated, objective measurement techniques to reduce bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ARA 290?

ARA 290 is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] It selectively binds to and activates the Innate Repair Receptor (IRR).[2][3][4] The IRR is a heterodimer composed of the EPO receptor and the β-common receptor (CD131).[3][5] Activation of the IRR by ARA 290 initiates anti-inflammatory, tissue-protective, and pro-survival signaling pathways.[3][4] This is achieved without stimulating red blood cell production (erythropoiesis), a key difference from EPO.[2][3]

Q2: What are the key signaling pathways activated by ARA 290?

Upon binding to the IRR, ARA 290 triggers a cascade of intracellular events that collectively contribute to its therapeutic effects. These include:

  • Downregulation of Pro-inflammatory Cytokines: ARA 290 has been shown to reduce the expression of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4]

  • Inhibition of Apoptosis: It promotes cell survival by modulating the balance of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

  • Reduction of Oxidative Stress: ARA 290 can enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.[4]

  • Suppression of NF-κB Signaling: By inhibiting the NF-κB pathway, ARA 290 can broadly attenuate the inflammatory response.[4]

Q3: What are some common animal models used to study ARA 290?

ARA 290 has been investigated in a variety of preclinical animal models, including:

  • Neuropathic Pain: Models such as spared nerve injury (SNI) in rats are used to assess the analgesic and neuro-regenerative properties of ARA 290.[1][5]

  • Diabetic Neuropathy: Animal models of type 2 diabetes are employed to study its effects on nerve fiber regeneration and metabolic control.[5][6]

  • Nephrotoxicity: Cisplatin-induced kidney injury models are used to evaluate the kidney-protective effects of ARA 290.[4]

  • Cardiac Injury and Aging: Models of myocardial infarction and aged rodents are used to investigate its cardioprotective and anti-aging effects.[1][7]

  • Wound Healing: Diabetic wound models are used to assess its ability to promote tissue repair.[7]

Q4: Are there any known issues with the stability or formulation of ARA 290?

As a peptide, ARA 290 is susceptible to degradation. It is typically supplied in a lyophilized form and should be stored at recommended temperatures. Once reconstituted, it is advisable to use the solution promptly or store it under conditions that minimize degradation. The choice of vehicle for administration should also be considered to ensure solubility and stability.

Quantitative Data Summary

Animal ModelSpeciesARA 290 Dose RangeAdministration RouteKey Efficacy EndpointsReference
Spared Nerve InjuryRat3 - 60 μg/kgSubcutaneousReduced mechanical and cold allodynia[1]
Diabetic NeuropathyMouseNot SpecifiedNot SpecifiedPromoted repair of small autonomic nerve fibers[5]
Cisplatin-induced NephrotoxicityNot SpecifiedNot SpecifiedNot SpecifiedReduced DNA damage, decreased TNFα, IL-1β, and IL-6[4]
Cardiac AgingRatNot SpecifiedNot SpecifiedImproved mitochondrial fitness and reduced cellular stress[4]

Experimental Protocols

Spared Nerve Injury (SNI) Model in Rats for Neuropathic Pain Assessment

  • Objective: To evaluate the effect of ARA 290 on mechanical and cold allodynia in a rat model of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.

  • Treatment Protocol: ARA 290 or vehicle is administered subcutaneously at various doses (e.g., 3, 10, 30, and 60 μg/kg) on specific post-operative days (e.g., days 1, 3, 6, 8, and 10).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments applied to the lateral plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

  • Data Analysis: Behavioral responses are compared between the ARA 290-treated and vehicle-treated groups over time.

Visualizations

ARA290_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Regulation cluster_outcomes Cellular Outcomes ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR + CD131) ARA290->IRR Binds and Activates NFkB NF-κB Pathway IRR->NFkB Inhibits Bax Bax (Pro-apoptotic) IRR->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) IRR->Bcl2 Promotes TissueProtection Tissue Protection IRR->TissueProtection Promotes NerveRepair Nerve Repair IRR->NerveRepair Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription NFkB->TissueProtection Causes Inflammation Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Bcl2->Caspase3 CellSurvival Cell Survival Caspase3->CellSurvival Induces Apoptosis

Caption: ARA 290 Signaling Pathway.

Troubleshooting_Workflow Start Lack of Efficacy Observed CheckDose Review Dosing Regimen - Dose-response? - Literature comparison Start->CheckDose CheckAdmin Verify Administration - Route (Subcutaneous?) - Frequency - Technique CheckDose->CheckAdmin Dose OK Optimize Optimize Protocol and Re-run CheckDose->Optimize Dose incorrect CheckTiming Assess Treatment Timing - Acute vs. Chronic Model - Therapeutic Window CheckAdmin->CheckTiming Admin OK CheckAdmin->Optimize Admin incorrect CheckModel Evaluate Animal Model - IRR Expression? - Strain Variability CheckTiming->CheckModel Timing OK CheckTiming->Optimize Timing incorrect CheckDrug Confirm Drug Integrity - Storage - Reconstitution - Vehicle CheckModel->CheckDrug Model OK Consult Consult Literature/ Expert CheckModel->Consult Model issue CheckDrug->Optimize Drug OK CheckDrug->Optimize Drug issue

References

Validation & Comparative

ARA 290 vs. Erythropoietin (EPO) for Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythropoietin (EPO), a glycoprotein hormone renowned for its critical role in stimulating red blood cell production, has also demonstrated significant neuroprotective properties. However, its clinical application for neurological disorders is hampered by serious side effects, including an increased risk of thromboembolic events and hypertension. This has spurred the development of EPO derivatives that retain neuroprotective functions while being devoid of erythropoietic activity. A leading candidate in this new class of therapeutics is ARA 290, a synthetic 11-amino acid peptide.

This guide provides an objective comparison of ARA 290 and EPO for neuroprotection, supported by experimental data from preclinical and clinical studies. We delve into their distinct mechanisms of action, signaling pathways, and comparative efficacy and safety profiles to inform future research and drug development in the field of neurotherapeutics.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference in the biological activity of EPO and ARA 290 lies in their receptor interactions. EPO primarily binds to the homodimeric EPO receptor (EPOR/EPOR), which is highly expressed on erythroid progenitor cells, thereby stimulating erythropoiesis. In contrast, ARA 290 selectively activates the innate repair receptor (IRR), a heterocomplex of the EPO receptor and the β-common receptor (CD131). The IRR is typically upregulated in response to tissue injury and inflammation, mediating tissue-protective and anti-inflammatory signals.

Signaling Pathways

The differential receptor activation by EPO and ARA 290 initiates distinct downstream signaling cascades.

cluster_EPO Erythropoietin (EPO) Signaling cluster_ARA290 ARA 290 Signaling EPO EPO EPOR_homodimer EPOR/EPOR Homodimer EPO->EPOR_homodimer Binds JAK2_EPO JAK2 EPOR_homodimer->JAK2_EPO Activates STAT5 STAT5 JAK2_EPO->STAT5 Phosphorylates PI3K_EPO PI3K JAK2_EPO->PI3K_EPO Activates MAPK_EPO MAPK JAK2_EPO->MAPK_EPO Activates Erythropoiesis Erythropoiesis STAT5->Erythropoiesis Akt_EPO Akt PI3K_EPO->Akt_EPO Neuroprotection_EPO Neuroprotection Akt_EPO->Neuroprotection_EPO MAPK_EPO->Neuroprotection_EPO Thrombosis Thrombosis Risk Erythropoiesis->Thrombosis ARA290 ARA 290 IRR Innate Repair Receptor (EPOR/CD131) ARA290->IRR Selectively Binds Anti_inflammatory Anti-inflammatory Pathways IRR->Anti_inflammatory Activates Tissue_protection Tissue Protection IRR->Tissue_protection Promotes No_Erythropoiesis No Erythropoiesis IRR->No_Erythropoiesis Neuroprotection_ARA Neuroprotection Anti_inflammatory->Neuroprotection_ARA Tissue_protection->Neuroprotection_ARA

Diagram 1: Simplified signaling pathways of EPO and ARA 290.

Preclinical Evidence: Comparative Efficacy

A substantial body of preclinical research has explored the neuroprotective effects of both ARA 290 and EPO in various animal models of neurological injury.

Neuropathic Pain

In a rat spared nerve injury (SNI) model, ARA 290 demonstrated a dose-dependent and long-lasting reversal of mechanical and cold allodynia.[1] This effect was shown to be dependent on the β-common receptor, as no effect was observed in βcR knockout mice.[2]

Compound Animal Model Dosage Key Findings Reference
ARA 290 Rat Spared Nerve Injury (SNI)3, 10, 30, 60 µg/kg (intraperitoneal)Dose-dependent and significant reduction of mechanical and cold allodynia for up to 20 weeks.[1]
ARA 290 Rat Neuritis Model30 or 120 µg/kg (intraperitoneal)Reversal of mechanical allodynia.[3]
Ischemic Stroke

In rodent models of middle cerebral artery occlusion (MCAO), EPO has been shown to reduce infarct volume and improve neurological outcomes. However, the therapeutic window is narrow, and the risk of side effects remains a concern. Studies with ARA 290 in stroke models are less numerous but have shown promising results.

Compound Animal Model Dosage Key Findings Reference
EPO Rat MCAO5,000 IU/kg (intravenous)Significant reduction in infarct volume (34.83 ± 9.84% vs. 25.28 ± 7.03% in control) and midline shift.[4][5]
EPO Rat MCAO1,000 IU/kg (intravenous)78% reduction in brain edema.[6]
Mutant EPO (non-erythropoietic) Murine MCAO5,000 U/kg (intraperitoneal)53% reduction in infarct volume.[7]

Clinical Evidence: Efficacy and Safety in Humans

Clinical trials have further elucidated the potential and the pitfalls of ARA 290 and EPO for neuroprotection.

Diabetic Neuropathy

A phase II clinical trial investigating ARA 290 in patients with type 2 diabetes and painful neuropathy demonstrated significant improvements in neuropathic symptoms and an increase in corneal nerve fiber density, suggesting a disease-modifying effect.[8][9][10]

Compound Clinical Trial Phase Patient Population Dosage Key Efficacy Findings Key Safety Findings Reference
ARA 290 Phase IIType 2 Diabetes with Painful Neuropathy4 mg/day (subcutaneous) for 28 daysSignificant improvement in PainDetect questionnaire scores; increase in corneal nerve fiber density (+2.6 ± 1.0 fibers/mm² in ARA 290 group vs. +0.7 ± 1.3 fibers/mm² in placebo).No significant adverse events reported.[8][10][11]
Ischemic Stroke

Clinical trials of EPO in acute ischemic stroke have yielded mixed and often disappointing results. While some studies suggested potential benefits, a large German multicenter trial found no improvement in functional outcome and an increased mortality rate, particularly in patients also receiving thrombolytic therapy.[12][13]

Compound Clinical Trial Phase Patient Population Dosage Key Efficacy Findings Key Safety Findings Reference
EPO Phase II/IIIAcute Ischemic Stroke40,000 IU (intravenous) at 0, 24, and 48 hoursNo improvement in Barthel Index at day 90.Increased mortality rate (16.4% in EPO group vs. 9.0% in placebo).[12]
EPO Meta-analysisPreterm InfantsHigh and low dosesHigh dose rhEPO showed a significant increase in composite cognitive scores.No significant difference in death or neurodevelopmental impairment.[14]

Experimental Protocols

Spared Nerve Injury (SNI) Model for Neuropathic Pain (ARA 290)

cluster_protocol Experimental Workflow: Spared Nerve Injury Model Animal_Model Animal Model: Male Sprague-Dawley Rats SNI_Surgery Spared Nerve Injury (SNI) Surgery: Ligation and transection of tibial and common peroneal nerves, leaving the sural nerve intact. Animal_Model->SNI_Surgery Treatment Treatment Groups (n=8/group): - Vehicle (PBS) - ARA 290 (30 µg/kg, intraperitoneal) SNI_Surgery->Treatment Dosing_Schedule Dosing Schedule: Five injections at 2-day intervals starting 24h post-surgery, followed by weekly maintenance doses. Treatment->Dosing_Schedule Behavioral_Testing Behavioral Testing: - Mechanical Allodynia (von Frey filaments) - Cold Allodynia Dosing_Schedule->Behavioral_Testing Endpoint Primary Endpoint: Assessment of allodynia for up to 15 weeks post-surgery. Behavioral_Testing->Endpoint

Diagram 2: Workflow for the Spared Nerve Injury (SNI) experiment.

Methodology: Adult male Sprague-Dawley rats undergo SNI surgery where the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[2] Twenty-four hours after surgery, animals receive intraperitoneal injections of either vehicle (phosphate-buffered saline) or ARA 290 (30 µg/kg).[2] The initial treatment consists of five injections at two-day intervals, followed by weekly maintenance doses.[2] Behavioral testing for mechanical allodynia (using von Frey filaments) and cold allodynia is performed at regular intervals for up to 15 weeks.[2]

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke (EPO)

cluster_protocol_mcao Experimental Workflow: MCAO Model Animal_Model_MCAO Animal Model: Male Wistar Rats MCAO_Surgery MCAO Surgery: Transient (60-90 min) occlusion of the middle cerebral artery via the intraluminal filament technique. Animal_Model_MCAO->MCAO_Surgery Treatment_MCAO Treatment Groups: - Saline (control) - rhEPO (5,000 IU/kg, intravenous) MCAO_Surgery->Treatment_MCAO Administration_MCAO Drug Administration: Single dose administered 15 minutes prior to MCAO. Treatment_MCAO->Administration_MCAO Assessment_MCAO Post-reperfusion Assessment (24h): - Neurological deficit scoring - MRI for infarct volume - Brain water content (edema) Administration_MCAO->Assessment_MCAO Endpoint_MCAO Primary Endpoints: Infarct volume, neurological score, and brain edema. Assessment_MCAO->Endpoint_MCAO

Diagram 3: Workflow for the Middle Cerebral Artery Occlusion (MCAO) experiment.

Methodology: Adult male Wistar rats are subjected to transient MCAO for 60-90 minutes using the intraluminal filament technique.[4][5] Recombinant human EPO (5,000 IU/kg) or saline is administered intravenously 15 minutes before the induction of ischemia.[4][5] At 24 hours post-reperfusion, neurological deficits are assessed, and brains are analyzed for infarct volume (via MRI or TTC staining) and edema (brain water content).[4][5]

Conclusion and Future Directions

ARA 290 and EPO represent two distinct strategies for harnessing the neuroprotective potential of the EPO signaling axis. While EPO's broad biological activity, particularly its erythropoietic effects, has led to significant safety concerns that limit its clinical utility in neuroprotection, ARA 290 offers a more targeted approach. By selectively activating the innate repair receptor, ARA 290 appears to retain the neuroprotective and anti-inflammatory benefits of EPO without the associated hematopoietic side effects.

Preclinical and early-phase clinical data for ARA 290 are promising, particularly in the context of neuropathic pain. However, larger, long-term clinical trials are necessary to fully establish its efficacy and safety profile for a range of neurological disorders. For EPO, its future in neuroprotection may lie in the development of non-erythropoietic variants or in identifying specific patient populations where the benefits might outweigh the risks.

The comparative data presented in this guide underscore the importance of targeted drug design in developing safer and more effective neuroprotective therapies. Further research into the distinct signaling pathways activated by these molecules will be crucial for optimizing their therapeutic potential and identifying novel targets for neuroprotection.

References

Comparative Efficacy of ARA 290 and BPC-157 for Nerve Repair: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Promising Peptides in Neuroregeneration

The pursuit of effective therapies for nerve repair is a cornerstone of regenerative medicine. Among the novel therapeutic peptides being investigated, ARA 290 (Cibinetide) and BPC-157 have emerged as significant candidates, each demonstrating considerable potential in preclinical and clinical settings. This guide provides a comparative analysis of their efficacy in nerve repair, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the Peptides

ARA 290 (Cibinetide) is a synthetic 11-amino acid peptide designed as a selective agonist for the innate repair receptor (IRR).[1] The IRR is a heterocomplex of the erythropoietin (EPO) receptor and the β-common receptor (CD131).[2] Activation of the IRR triggers anti-inflammatory and tissue-protective pathways without stimulating red blood cell production, a significant side effect of EPO.[2][3] ARA 290's development has primarily focused on treating neuropathic pain and promoting the regeneration of small nerve fibers.[2]

BPC-157 is a pentadecapeptide composed of 15 amino acids, originally isolated from human gastric juice. It is lauded for its systemic healing properties, particularly in soft tissue repair. BPC-157 is thought to exert its regenerative effects through multiple pathways, including the promotion of angiogenesis (new blood vessel formation), modulation of nitric oxide signaling, and upregulation of growth factors. Its application in nerve repair has been explored in various animal models of traumatic nerve injury.

Mechanism of Action: A Comparative Overview

The neuroregenerative mechanisms of ARA 290 and BPC-157 are distinct, reflecting their different origins and receptor targets.

ARA 290 selectively activates the Innate Repair Receptor (IRR), initiating a signaling cascade that downregulates inflammatory cytokines and reduces immune overactivation. This anti-inflammatory action is coupled with the stimulation of cellular survival pathways and a reduction in oxidative stress, creating a favorable environment for nerve regeneration.

ARA290_Pathway ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPO-R/βcR) ARA290->IRR binds to JAK2 JAK2 IRR->JAK2 activates STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K Survival ↑ Cell Survival ↓ Apoptosis STAT3->Survival Akt Akt PI3K->Akt NFkB NF-κB Inhibition Akt->NFkB Akt->Survival Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammation Repair Tissue Repair & Nerve Regeneration Inflammation->Repair Survival->Repair

Caption: ARA 290 Signaling Pathway for Nerve Repair.

BPC-157 appears to operate through a more pleiotropic mechanism that is not fully elucidated. A key proposed pathway involves the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. This promotes angiogenesis, which is critical for delivering nutrients and oxygen to the injury site. BPC-157 also interacts with the nitric oxide (NO) system and may modulate the expression of various growth factors, contributing to its broad regenerative capabilities.

BPC157_Pathway BPC157 BPC-157 VEGFR2 VEGFR2 BPC157->VEGFR2 activates FAK FAK Signaling BPC157->FAK GHR ↑ Growth Hormone Receptor BPC157->GHR PI3K_Akt PI3K-Akt Pathway VEGFR2->PI3K_Akt eNOS eNOS PI3K_Akt->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Repair Tissue Repair & Nerve Regeneration Angiogenesis->Repair Fibroblasts ↑ Fibroblast Migration & Proliferation FAK->Fibroblasts Fibroblasts->Repair GHR->Repair

Caption: Proposed Signaling Pathways for BPC-157 in Tissue Repair.

Comparative Efficacy from Experimental Data

Direct comparative studies between ARA 290 and BPC-157 are not available in the published literature. Therefore, this section presents a juxtaposition of their performance based on individual studies.

ARA 290: Clinical Evidence in Small Fiber Neuropathy

ARA 290 has been evaluated in Phase 2 clinical trials for its efficacy in treating small fiber neuropathy (SFN) associated with sarcoidosis and type 2 diabetes. These studies provide valuable quantitative data on its nerve regenerative capabilities in humans.

Table 1: Summary of Clinical Trial Data for ARA 290 in Small Fiber Neuropathy

ParameterStudy PopulationTreatment GroupOutcomeReference
Corneal Nerve Fiber Area (CNFA) 64 patients with sarcoidosis-associated SFN4 mg/day ARA 290 for 28 daysSignificant increase vs. placebo (23% increase from baseline)
Intraepidermal Nerve Fiber Density (IENFD) 64 patients with sarcoidosis-associated SFN4 mg/day ARA 290 for 28 daysSignificant increase in GAP-43+ nerve fibers
Neuropathic Pain Patients with moderate to severe pain at baseline4 mg/day ARA 290 for 28 daysClinically meaningful placebo-corrected decrease in pain intensity
Functional Capacity (6-Minute Walk Test) 64 patients with sarcoidosis-associated SFN4 mg/day ARA 290 for 28 daysCorrelation between change in CNFA and change in 6MWT
Neuropathic Symptoms 48 patients with type 2 diabetes and SFN4 mg/day ARA 290 for 28 daysImprovement in neuropathic symptoms
BPC-157: Preclinical Evidence in Traumatic Nerve Injury

The efficacy of BPC-157 in nerve repair has been primarily demonstrated in animal models of peripheral nerve transection. These studies highlight its potential for promoting axonal regeneration and functional recovery after severe nerve damage.

Table 2: Summary of Preclinical Data for BPC-157 in Sciatic Nerve Injury

ParameterAnimal ModelTreatment GroupOutcomeReference
Axonal Regeneration Rat sciatic nerve transection10 µg/kg or 10 ng/kg BPC-157 (IP, IG, or local)Faster axonal regeneration, increased density and size of regenerative fibers
Myelination Rat sciatic nerve transection10 µg/kg or 10 ng/kg BPC-157Increased diameter of myelinated fibers and thickness of myelin sheath
Functional Recovery (Sciatic Functional Index - SFI) Rat sciatic nerve transection10 µg/kg or 10 ng/kg BPC-157Improved SFI at weekly intervals
Electrophysiology (EMG) Rat sciatic nerve transection10 µg/kg or 10 ng/kg BPC-157Increased motor action potentials one or two months post-injury
Autotomy (Self-mutilation) Rat sciatic nerve transection10 µg/kg or 10 ng/kg BPC-157Absence of autotomy in treated rats

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication.

ARA 290: Clinical Trial Protocol for Sarcoidosis-Associated SFN
  • Study Design: A Phase 2b, double-blind, randomized, placebo-controlled, two-center study.

  • Participants: 64 patients diagnosed with painful sarcoid neuropathy.

  • Intervention: Daily subcutaneous injections of ARA 290 (1 mg, 4 mg, or 8 mg) or placebo for 28 days.

  • Primary Endpoint: Change in corneal nerve fiber area (CNFA) at day 28, assessed by corneal confocal microscopy (CCM).

  • Secondary Endpoints:

    • Change in skin intraepidermal nerve fiber density (IENFD) from a skin biopsy.

    • Assessment of neuropathic pain and functional capacity.

  • Follow-up: Total participation time for each patient was 16 weeks.

BPC-157: Preclinical Protocol for Sciatic Nerve Transection
  • Animal Model: Rats with surgically transected sciatic nerves.

  • Intervention: Administration of BPC-157 at doses of 10 µg/kg or 10 ng/kg shortly after injury.

  • Routes of Administration: Intraperitoneal, intragastric, or local application at the site of anastomosis. In some experiments, BPC-157 was applied directly into a tube following the resection of a 7 mm nerve segment.

  • Assessments:

    • Clinical: Observation for autotomy behavior.

    • Functional: Walking recovery assessed by the Sciatic Functional Index (SFI) at weekly intervals.

    • Electrophysiological: Electromyography (EMG) to measure motor action potentials at one or two months post-injury.

    • Histological/Morphometric: Microscopic analysis of nerve sections to evaluate axonal regeneration, myelination, and nerve fascicle organization.

Experimental_Workflow cluster_ARA290 ARA 290 Clinical Trial cluster_BPC157 BPC-157 Preclinical Study A_Start Patient Recruitment (Sarcoidosis with SFN) A_Rand Randomization A_Start->A_Rand A_Treat_1 ARA 290 (1, 4, or 8 mg/day SC) A_Rand->A_Treat_1 A_Treat_2 Placebo SC A_Rand->A_Treat_2 A_Assess Assessments (28 days) - Corneal Confocal Microscopy - Skin Biopsy - Pain Questionnaires - 6-Minute Walk Test A_Treat_1->A_Assess A_Treat_2->A_Assess A_End Data Analysis A_Assess->A_End B_Start Animal Model (Rat Sciatic Nerve Transection) B_Treat BPC-157 Administration (IP, IG, or Local) B_Start->B_Treat B_Control Control Group B_Start->B_Control B_Assess Assessments (Weekly to 2 Months) - Sciatic Functional Index (SFI) - Electromyography (EMG) - Histology/Morphometry - Autotomy Observation B_Treat->B_Assess B_Control->B_Assess B_End Data Analysis B_Assess->B_End

Caption: Comparative Experimental Workflows for ARA 290 and BPC-157 Studies.

Comparative Discussion and Future Directions

ARA 290 and BPC-157 both demonstrate significant promise for nerve repair, but their strengths lie in different areas based on current research.

  • Clinical Translation: ARA 290 is significantly more advanced in its clinical development, with Phase 2b data demonstrating its efficacy and safety in human subjects with SFN. This provides a strong foundation for its potential use as a therapeutic for neuropathic conditions. BPC-157, while showing robust effects in animal models, has very limited human clinical data, particularly for nerve repair.

  • Type of Nerve Injury: The research on ARA 290 has focused on small fiber neuropathy, a condition characterized by damage to small myelinated and unmyelinated sensory nerve fibers, often resulting from metabolic or inflammatory conditions. In contrast, studies on BPC-157 have primarily used models of severe traumatic nerve injury, such as complete transection of the sciatic nerve, suggesting its potential application in recovery from physical trauma.

  • Mechanism and Scope: ARA 290's targeted action on the Innate Repair Receptor provides a clear, anti-inflammatory, and cytoprotective mechanism. BPC-157's broader, multi-faceted mechanism involving angiogenesis and growth factor modulation may offer advantages in complex injuries requiring extensive tissue remodeling.

For future research, several avenues are apparent:

  • Direct Comparative Studies: Preclinical studies directly comparing the efficacy of ARA 290 and BPC-157 in the same nerve injury model would be highly valuable.

  • Clinical Trials for BPC-157: Well-designed clinical trials are necessary to validate the promising preclinical findings of BPC-157 for nerve repair in humans.

  • Combination Therapies: Investigating the potential synergistic effects of combining the targeted anti-inflammatory action of ARA 290 with the pro-angiogenic and broader regenerative effects of BPC-157 could lead to more effective treatments for severe nerve injuries.

References

Synergistic effects of ARA 290 with other anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ARA 290 (Cibinetide) with conventional anti-inflammatory agents. While direct synergistic effects are still an emerging area of research, this document summarizes the existing preclinical and clinical data on ARA 290's standalone efficacy, offering a comparative perspective against corticosteroids, nonsteroidal anti-inflammatory drugs (NSAIDs), and TNF-alpha inhibitors.

ARA 290: An Overview of its Anti-Inflammatory Efficacy

ARA 290 is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It is designed to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, a significant advantage over EPO itself.[1] ARA 290 exerts its effects by selectively binding to the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[2][3] Activation of the IRR triggers a signaling cascade that ultimately leads to the downregulation of pro-inflammatory cytokines and promotes tissue repair.[1][3]

Preclinical Data in Neuropathic Pain and Inflammation Models

Numerous preclinical studies have demonstrated the anti-inflammatory and analgesic effects of ARA 290 in various animal models. A key model used to assess its efficacy is the spared nerve injury (SNI) model in rats, which mimics chronic neuropathic pain.

Table 1: Effects of ARA 290 on Mechanical and Cold Allodynia in a Rat Spared Nerve Injury (SNI) Model

Treatment GroupDose (µg/kg)Outcome MeasureResultp-value vs. Vehicle
Vehicle-Mechanical Allodynia (von Frey)No significant change-
ARA 2903Mechanical Allodynia (von Frey)No significant relief0.825
ARA 29010Mechanical Allodynia (von Frey)No significant relief0.707
ARA 29030Mechanical Allodynia (von Frey)Significant lasting relief0.049
ARA 29060Mechanical Allodynia (von Frey)Significant lasting relief< 0.001
Vehicle-Cold Allodynia (Acetone Test)No significant change-
ARA 2903, 10, 30, 60Cold Allodynia (Acetone Test)Significant dose-dependent relief< 0.001

Data summarized from Swartjes et al., 2014.[3]

Clinical Data in Sarcoidosis-Associated Small Fiber Neuropathy

Clinical trials have investigated the efficacy of ARA 290 in patients with inflammatory conditions such as sarcoidosis-associated small fiber neuropathy. These studies provide valuable insights into its anti-inflammatory and symptom-modifying effects in humans.

Table 2: Efficacy of ARA 290 in Patients with Sarcoidosis-Associated Small Fiber Neuropathy

Treatment GroupNPrimary EndpointMean Change from Baselinep-value vs. Placebo
Placebo10SFNSL Score at Week 4-2.9 ± 3.34-
ARA 290 (2 mg)12SFNSL Score at Week 4-11.5 ± 3.04< 0.05
Placebo10SF-36 Pain Dimension--
ARA 290 (2 mg)12SF-36 Pain DimensionSignificant Improvement
Placebo10SF-36 Physical Functioning--
ARA 290 (2 mg)12SF-36 Physical FunctioningSignificant Improvement

*SFNSL: Small Fiber Neuropathy Screening List; SF-36: Short Form (36) Health Survey. Data are presented as mean ± standard error of the mean. *p < 0.01 vs. baseline. Data summarized from a randomized, double-blind pilot study.[4]

Experimental Protocols

Spared Nerve Injury (SNI) Model in Rats

The spared nerve injury model is a widely used preclinical model to induce persistent neuropathic pain. The following protocol is a summary of the methodology described in the cited literature.[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.

  • Drug Administration: ARA 290 or vehicle is administered via intraperitoneal injection at specified doses and time points post-surgery.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve). The paw withdrawal threshold is determined.

    • Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of the response (licking, shaking) is measured.

  • Immunohistochemistry: At the end of the experiment, spinal cord tissue is collected, sectioned, and stained for markers of microglial and astrocyte activation (e.g., Iba1 and GFAP) to assess neuroinflammation.

Clinical Trial in Sarcoidosis-Associated Small Fiber Neuropathy

The following is a summarized protocol from a randomized, double-blind, placebo-controlled pilot study.[4]

  • Study Population: Patients diagnosed with sarcoidosis and symptoms of small fiber neuropathy.

  • Study Design: A double-blind, placebo-controlled trial.

  • Intervention: Patients received intravenous infusions of either ARA 290 (2 mg) or placebo three times a week for four weeks.

  • Outcome Measures:

    • Small Fiber Neuropathy Screening List (SFNSL): A questionnaire to assess the symptoms of small fiber neuropathy.

    • Short Form (36) Health Survey (SF-36): A patient-reported survey of health outcomes, including pain and physical functioning.

    • Brief Pain Inventory (BPI): A tool to assess the severity of pain and its impact on daily functions.

    • Fatigue Assessment Scale (FAS): A questionnaire to measure fatigue.

  • Safety Monitoring: Clinical and laboratory assessments were conducted throughout the study.

Comparative Analysis with Other Anti-Inflammatory Agents

While direct synergistic data with ARA 290 is limited, a comparison of its mechanism of action with other classes of anti-inflammatory drugs highlights its unique properties.

Table 3: Mechanistic Comparison of Anti-Inflammatory Agents

Agent ClassPrimary Mechanism of ActionKey Signaling Pathways
ARA 290 Selective activation of the Innate Repair Receptor (IRR)JAK2/STAT, PI3K/Akt, MAPK
Corticosteroids Bind to glucocorticoid receptors (GR), leading to transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors (NF-κB, AP-1).[5][6][7]GR signaling, NF-κB pathway, AP-1 pathway
NSAIDs Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.[8][9][10]Arachidonic acid metabolism pathway
TNF-alpha Inhibitors Neutralize the activity of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[11][][13]TNF-α signaling pathway, NF-κB pathway

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of ARA 290 and other major anti-inflammatory agent classes.

ARA290_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARA290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131) ARA290->IRR JAK2 JAK2 IRR->JAK2 PI3K PI3K IRR->PI3K MAPK MAPK IRR->MAPK STAT STAT JAK2->STAT Gene_Expression Gene Expression STAT->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression MAPK->Gene_Expression Outcome Anti-inflammatory Effects Tissue Repair Gene_Expression->Outcome

ARA 290 Signaling Pathway.

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_active Activated GR Complex GR->GR_active NFkB NF-κB GR_active->NFkB Inhibits AP1 AP-1 GR_active->AP1 Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GR_active->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Anti_inflammation Anti-inflammation Anti_inflammatory_Genes->Anti_inflammation

Corticosteroid Signaling Pathway.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits TNF_alpha_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR TNFa_Inhibitor TNF-α Inhibitor TNFa_Inhibitor->TNFa Neutralizes Signaling_Complex Signaling Complex TNFR->Signaling_Complex NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

A Comparative Analysis of the Safety Profiles of ARA 290 and Traditional Neuropathic Pain Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While traditional pharmacotherapies, including gabapentinoids, tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), are widely prescribed, their utility is often limited by dose-limiting side effects. This guide provides a comparative analysis of the safety profile of the investigational drug ARA 290 against these established treatments, supported by experimental data and detailed methodologies.

Executive Summary

ARA 290, a novel peptide derived from erythropoietin, demonstrates a markedly favorable safety profile in clinical trials for neuropathic pain compared to traditional therapies. Unlike conventional drugs that modulate central nervous system activity, ARA 290 selectively targets the innate repair receptor (IRR) to resolve inflammation and promote tissue repair, thereby avoiding the common adverse events associated with gabapentinoids, TCAs, and SNRIs. Clinical data consistently show ARA 290 to be well-tolerated, with an adverse event profile similar to placebo and a notable absence of serious drug-related side effects.

Comparative Safety Profile: ARA 290 vs. Traditional Drugs

The following table summarizes the incidence of common and serious adverse events reported in clinical trials for ARA 290 and traditional neuropathic pain medications.

Adverse EventARA 290Gabapentinoids (Gabapentin & Pregabalin)Tricyclic Antidepressants (Amitriptyline)Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - Duloxetine)
Common Adverse Events
DizzinessSimilar to placebo[1]19-23.2%[2][3]Higher than placebo[4]10.1-18.7%[5][6]
Somnolence/DrowsinessSimilar to placebo[1]14-17%[2][3]Higher than placebo[4]12.73%[5]
Dry MouthNot reported as significantCommon with pregabalin[3]55% (vs 36% placebo)[7]22.7%[6]
Peripheral EdemaNot reported as significant7-11.5%[8]--
NauseaSimilar to placebo[1]--20.21-34.7%[5][6]
ConstipationNot reported as significant-Higher than placebo[4]8.01%[5]
Weight GainNot reported as significantCommon[3]--
Serious Adverse Events
Drug-related Serious Adverse EventsNone reported in neuropathic pain trials[1][4][7][9][10][11]Rare, but include respiratory depression with opioids[4]Rare, but include cardiac arrhythmiasRare, but include hepatotoxicity and serotonin syndrome[6]
Discontinuation due to Adverse EventsSimilar to placebo[1]4-14%[3]Not significantly different from placebo in some studies[7]4.3-12.1%[12]

Signaling Pathways and Mechanisms of Action

The distinct safety profiles of ARA 290 and traditional neuropathic pain drugs are rooted in their fundamentally different mechanisms of action.

ARA 290: Targeting the Innate Repair Receptor

ARA 290 is an 11-amino acid peptide that selectively binds to the innate repair receptor (IRR), a heterodimer of the erythropoietin receptor and the β-common receptor (CD131).[10][13] Unlike erythropoietin, ARA 290 does not stimulate red blood cell production, thus avoiding hematological side effects.[13] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory and tissue-protective signals, including the suppression of pro-inflammatory cytokines and the promotion of nerve regeneration.

ARA290_Pathway cluster_intracellular Intracellular Signaling ARA 290 ARA 290 IRR Innate Repair Receptor (IRR) (EPOR/CD131) ARA 290->IRR Anti_Inflammatory Anti-inflammatory Signaling (e.g., ↓ NF-κB) IRR->Anti_Inflammatory Tissue_Protective Tissue Protective Pathways (e.g., ↑ Anti-apoptotic signals) IRR->Tissue_Protective Nerve_Regeneration Nerve Regeneration Tissue_Protective->Nerve_Regeneration Traditional_Pathways cluster_Gabapentinoids Gabapentinoids (Gabapentin, Pregabalin) cluster_TCAs_SNRIs TCAs (Amitriptyline) & SNRIs (Duloxetine) Gabapentinoids Gabapentinoids Alpha2Delta α2δ-1 Subunit of Voltage-Gated Ca2+ Channels Gabapentinoids->Alpha2Delta Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release Alpha2Delta->Neurotransmitter_Release TCAs_SNRIs TCAs / SNRIs Reuptake_Inhibition Inhibition of Serotonin & Norepinephrine Reuptake TCAs_SNRIs->Reuptake_Inhibition Increased_Neurotransmitters ↑ Serotonin & Norepinephrine in Synaptic Cleft Reuptake_Inhibition->Increased_Neurotransmitters Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, QoL, Safety Labs) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_Drug Treatment Arm: Investigational Drug Randomization->Treatment_Drug Treatment_Placebo Control Arm: Placebo Randomization->Treatment_Placebo Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Drug->Follow_Up Safety_Monitoring Ongoing Safety Monitoring (Adverse Event Reporting) Treatment_Drug->Safety_Monitoring Treatment_Placebo->Follow_Up Treatment_Placebo->Safety_Monitoring Endpoint Primary & Secondary Endpoint Analysis Follow_Up->Endpoint

References

Comparative Efficacy of ARA 290 and Palmitoylethanolamide (PEA) in Neuropathy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ARA 290 and Palmitoylethanolamide (PEA), two therapeutic agents under investigation for the management of neuropathy. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data. This document summarizes their mechanisms of action, presents quantitative efficacy data from clinical trials, details experimental protocols, and visualizes key pathways and workflows.

Introduction to Neuropathy and Investigational Agents

Peripheral neuropathy, resulting from damage to the peripheral nervous system, is a common and often debilitating condition associated with diseases like diabetes and sarcoidosis.[1] Its management remains a significant challenge, with current treatments often providing limited efficacy and notable side effects.[1] This has spurred research into novel therapeutic agents that target the underlying pathophysiology.

ARA 290 (Cibinetide) is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[2][3] It was specifically engineered to activate tissue-protective pathways without stimulating red blood cell production, thereby avoiding the cardiovascular risks associated with EPO.[2][4] Clinical investigations have focused on its potential to reduce neuropathic symptoms and promote nerve regeneration.[3][5]

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[6] It is a naturally occurring lipid messenger with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[7][8] PEA has been evaluated in numerous clinical studies for various chronic pain conditions, including neuropathic pain.[6][9]

Mechanism of Action and Signaling Pathways

While both ARA 290 and PEA exhibit anti-inflammatory and neuroprotective effects, they operate through distinct signaling pathways.

ARA 290: The Innate Repair Receptor (IRR) Pathway

ARA 290's primary mechanism is the selective activation of the Innate Repair Receptor (IRR).[2][10] The IRR is a heterodimeric receptor complex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[4][11][12] Unlike the classical EPO receptor homodimer that mediates erythropoiesis, the IRR is typically upregulated in response to tissue injury or stress and triggers a cascade of protective and reparative signals.[11][13]

Key signaling events following ARA 290 binding to the IRR include:

  • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[2] This is achieved, in part, by reducing the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][14]

  • Cytoprotection and Tissue Repair: Activation of cellular survival pathways that inhibit apoptosis (programmed cell death) and promote tissue regeneration.[2][10][11] In the context of neuropathy, this includes promoting the regrowth of damaged nerve fibers.[3][14]

  • Modulation of Microglia: In preclinical models, ARA 290 has been shown to suppress the activation of spinal microglia, which are key immune cells in the central nervous system involved in the maintenance of neuropathic pain.[15]

ARA_290_Signaling_Pathway cluster_0 Cell Membrane ARA290 ARA 290 IRR Innate Repair Receptor (EPOR + CD131) ARA290->IRR Binds & Activates NFkB_path NF-κB Pathway IRR->NFkB_path Inhibits Survival_path Pro-Survival Pathways (e.g., Akt) IRR->Survival_path Activates PainRelief Pain Relief ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_path->ProInflammatory Promotes Transcription Inflammation Reduced Inflammation Apoptosis Apoptosis Survival_path->Apoptosis NerveRegen Nerve Regeneration Survival_path->NerveRegen Promotes Inflammation->PainRelief Contributes to NerveRegen->PainRelief

Caption: ARA 290 Signaling Pathway.
Palmitoylethanolamide (PEA): PPAR-α and Mast Cell Modulation

PEA exerts its effects through multiple mechanisms, with the primary pathway involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor.[7][8]

Key signaling events following PEA administration include:

  • PPAR-α Activation: PEA binds to and activates PPAR-α, which in turn modulates the transcription of genes involved in inflammation.[7][16] This leads to a transrepression (inhibition) of pro-inflammatory signaling pathways, including NF-κB.[16][17]

  • Mast Cell and Glial Cell Modulation: PEA stabilizes mast cells, preventing their degranulation and the release of inflammatory mediators like histamine and TNF-α.[18][19] It also modulates the activity of microglia, further contributing to the reduction of neuroinflammation.[6][8]

  • Entourage Effect: PEA can enhance the effects of other endocannabinoids, like anandamide, by inhibiting the enzyme (FAAH) that breaks them down.[19] This indirect action can contribute to its analgesic effects.[18]

PEA_Signaling_Pathway cluster_0 Extracellular & Membrane cluster_1 Intracellular & Nuclear cluster_2 Cellular Outcomes PEA PEA MastCell Mast Cell PEA->MastCell Stabilizes PPARa PPAR-α (Nuclear Receptor) PEA->PPARa Activates Inflammation Reduced Inflammation MastCell->Inflammation Reduces Mediator Release NFkB_path NF-κB Pathway PPARa->NFkB_path Inhibits Neuroprotection Neuroprotection PPARa->Neuroprotection Promotes ProInflammatory Pro-inflammatory Genes NFkB_path->ProInflammatory Activates ProInflammatory->Inflammation Reduces Expression PainRelief Pain Relief Inflammation->PainRelief Contributes to Neuroprotection->PainRelief Contributes to

Caption: Palmitoylethanolamide (PEA) Signaling Pathway.

Comparative Efficacy from Clinical Trials

Direct head-to-head clinical trials comparing ARA 290 and PEA for neuropathy have not been identified in the current literature. Therefore, this comparison is based on data from separate clinical studies for each compound.

ARA 290 Efficacy Data

Clinical research on ARA 290 has primarily focused on small fiber neuropathy (SFN) in patients with sarcoidosis and type 2 diabetes.

Table 1: Summary of Key Clinical Trial Results for ARA 290

Study PopulationInterventionDurationKey OutcomesResult
Sarcoidosis with SFN [20][21]ARA 290 (2 mg IV, 3x/week) vs. Placebo28 daysSFNSL Score Change: -11.5 (ARA 290) vs. -2.9 (Placebo), p < 0.05
SF-36 Pain Dimension Change: -23.4 (ARA 290), p < 0.01 from baseline
SF-36 Physical Functioning Change: -14.6 (ARA 290), p < 0.01 from baseline
Sarcoidosis with SFN [5][22]ARA 290 (4 mg SC, daily) vs. Placebo28 daysCorneal Nerve Fiber Area Change: +23% (ARA 290) vs. Placebo
Pain Intensity (in moderate/severe patients): Clinically meaningful decrease vs. Placebo
Type 2 Diabetes with Painful Neuropathy [3]ARA 290 (4 mg SC, daily) vs. Placebo28 daysPainDetect Score Change (Day 28): -3.3 points (ARA 290) vs. -1.1 points (Placebo), p = 0.037
Corneal Nerve Fiber Density (CNFD): Significant increase in subjects with baseline CNFD >1 SD from normal

SC: Subcutaneous, IV: Intravenous, SFNSL: Small Fiber Neuropathy Screening List, SF-36: Short Form-36 Health Survey.

Palmitoylethanolamide (PEA) Efficacy Data

PEA has been studied more extensively in various neuropathic pain conditions, particularly diabetic peripheral neuropathy.

Table 2: Summary of Key Clinical Trial Results for PEA

Study PopulationInterventionDurationKey OutcomesResult
Diabetic Peripheral Neuropathy [23][24]PEA (600 mg/day) vs. Placebo8 weeksBPI-DPN Total Pain Score: Significant reduction vs. Placebo, p ≤ 0.001
NPSI Total Score: Significant reduction vs. Placebo, p ≤ 0.001
Inflammatory Markers (IL-6, CRP): Significant reduction vs. Placebo, p = 0.05
Diabetic Peripheral Neuropathy [6]Micronized PEA (600 mg/day)60 daysMNSI, TSS, NPSI Scores: Significant reduction from baseline, p < 0.0001
Diabetic Peripheral Neuropathy (Add-on) [25][26]PEA (dose not specified) + Standard Therapy8 weeksPain Score (10-point scale) Change: 6.05 to 3.57 , p < 0.05
Quality of Life Score Change: 7.67 to 9.68

BPI-DPN: Brief Pain Inventory for Diabetic Peripheral Neuropathy, NPSI: Neuropathic Pain Symptom Inventory, MNSI: Michigan Neuropathy Screening Instrument, TSS: Total Symptom Score, IL-6: Interleukin-6, CRP: C-Reactive Protein.

Experimental Protocols and Methodologies

The design and execution of clinical trials are critical for interpreting their outcomes. Below are summaries of the methodologies used in key studies for both compounds.

General Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial assessing a novel agent for neuropathy, which applies to the studies cited for both ARA 290 and PEA.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Pain Scores, QoL, Nerve Biopsy/CCM) Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (e.g., ARA 290 or PEA) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Treatment Treatment Period (e.g., 28-60 days) Group_A->Treatment Group_B->Treatment FollowUp Follow-up Assessments (Repeat Baseline Measures) Treatment->FollowUp Unblinding Data Unblinding FollowUp->Unblinding Analysis Statistical Analysis (Comparison of Endpoints) Unblinding->Analysis

Caption: Generalized Workflow for a Neuropathy Clinical Trial.
ARA 290 Study Protocol (Sarcoidosis with SFN)

  • Study Design: A double-blind, randomized, placebo-controlled, two-center Phase 2b study.[5]

  • Participants: 64 patients diagnosed with painful sarcoid neuropathy.[5]

  • Intervention: Daily subcutaneous injections of cibinetide (ARA 290) at doses of 1, 4, or 8 mg, or placebo for 28 days.[5]

  • Primary Efficacy Endpoint: Assessment of small nerve fiber loss and repair quantified by corneal confocal microscopy (CCM).[5]

  • Secondary Endpoints: Changes in skin intraepidermal nerve fiber length, pain intensity (Brief Pain Inventory), and functional capacity.[5][20]

  • Safety Assessment: Monitoring of adverse events, clinical laboratory tests, and vital signs.[20]

PEA Study Protocol (Diabetic Peripheral Neuropathy)
  • Study Design: A single-center, quadruple-blinded, placebo-controlled trial.[23][24]

  • Participants: 70 participants with type 1 or type 2 diabetes and diagnosed diabetic-related peripheral neuropathic pain.[23]

  • Intervention: 600 mg of a PEA formulation or placebo administered daily for 8 weeks.[23]

  • Primary Outcome Measures: Changes in neuropathic pain scores using the Brief Pain Inventory for Diabetic Peripheral Neuropathy (BPI-DPN) and the Neuropathic Pain Symptom Inventory (NPSI).[23]

  • Secondary Outcome Measures: Assessment of sleep quality (MOS sleep scale), mood (DASS-21), and levels of systemic inflammatory markers (e.g., IL-6, CRP).[23][24]

  • Safety Assessment: Evaluation of safety pathology parameters and reporting of adverse events.[23]

Summary and Conclusion

ARA 290 and PEA represent two distinct, promising approaches for the treatment of neuropathy.

  • ARA 290 acts as a disease-modifying agent by activating the Innate Repair Receptor, leading to anti-inflammatory effects and, notably, the promotion of nerve fiber regeneration.[3][5][11] Clinical data, though from smaller Phase II trials, shows its potential to not only reduce symptoms but also reverse underlying structural nerve damage, as evidenced by increased corneal nerve fiber density.[3][5][22]

  • PEA functions primarily as a potent anti-inflammatory and analgesic agent by activating the PPAR-α nuclear receptor and modulating immune cells like mast cells.[7][8] A broader base of clinical studies supports its efficacy in significantly reducing pain scores across different assessment tools in patients with diabetic neuropathy.[6][23][26]

Objective Comparison:

  • Efficacy on Pain: Both compounds have demonstrated statistically significant reductions in neuropathic pain. PEA has a larger body of clinical evidence specifically for pain reduction in diabetic neuropathy.

  • Mechanism: ARA 290's mechanism appears more directly targeted at nerve repair and regeneration, a key aspect of disease modification.[5][11] PEA's mechanism is centered on resolving inflammation and modulating pain signaling.[7][8]

  • Clinical Development: ARA 290 remains investigational, with larger Phase III studies needed to confirm its efficacy and safety.[4] PEA is available in many regions as a supplement or "food for special medical purposes" and has been the subject of numerous clinical trials.

References

Validating the Role of the Innate Repair Receptor in ARA 290's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARA 290, a novel therapeutic peptide, with alternative treatments, focusing on its mechanism of action mediated by the innate repair receptor (IRR). Supporting experimental data from preclinical and clinical studies are presented to validate the role of the IRR in the therapeutic effects of ARA 290.

Executive Summary

ARA 290 is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).[1][2] Unlike EPO, which stimulates red blood cell production, ARA 290 selectively binds to the innate repair receptor (IRR).[1][2] The IRR is a heterodimeric receptor composed of the EPO receptor and the β-common receptor (CD131).[1] This selective activation of the IRR confers tissue-protective and anti-inflammatory effects without the hematopoietic side effects associated with EPO.[1][2] Clinical and preclinical studies have shown the potential of ARA 290 in treating conditions characterized by inflammation and nerve damage, particularly painful diabetic neuropathy and sarcoidosis-associated small fiber neuropathy.[3][4]

Comparison with Alternatives

Currently, the standard of care for painful diabetic neuropathy includes anticonvulsants (e.g., pregabalin, gabapentin), serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine), and tricyclic antidepressants. While these treatments can provide symptomatic relief, they do not address the underlying nerve damage and are often associated with significant side effects. ARA 290 offers a potentially disease-modifying approach by promoting nerve regeneration and reducing inflammation.

Table 1: Comparison of ARA 290 with Standard of Care for Painful Neuropathy
FeatureARA 290PregabalinDuloxetine
Mechanism of Action Selective agonist of the Innate Repair Receptor (IRR), promoting tissue repair and reducing inflammation.[1]Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.Serotonin and norepinephrine reuptake inhibitor, modulating pain pathways.
Erythropoietic Effects None.[1]None.None.
Primary Therapeutic Effect Potential for disease modification through nerve regeneration and anti-inflammatory action.[3]Symptomatic pain relief.Symptomatic pain relief and antidepressant effects.
Administration Subcutaneous injection.[1]Oral.Oral.

Clinical Data Supporting ARA 290's Efficacy

Placebo-controlled clinical trials have provided evidence for the therapeutic potential of ARA 290 in neuropathic pain.

Table 2: Summary of Key Clinical Trial Data for ARA 290 in Neuropathy
Study PopulationInterventionKey OutcomesReference
Patients with Type 2 Diabetes and Painful NeuropathyARA 290 (4 mg/day) vs. Placebo for 28 daysSignificant improvement in PainDetect scores (p=0.037); Significant increase in corneal nerve fiber density in patients with baseline reduction.[3]
Patients with Sarcoidosis and Small Fiber NeuropathyARA 290 (2 mg, 3x/week) vs. Placebo for 4 weeksSignificant improvement in Small Fiber Neuropathy Screening List (SFNSL) scores (p<0.05); Significant improvement in SF-36 scores for pain and physical functioning.[4]

The Innate Repair Receptor Signaling Pathway

Activation of the IRR by ARA 290 initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This leads to the transcription of genes involved in anti-inflammatory and cytoprotective processes.

IRR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARA_290 ARA 290 IRR Innate Repair Receptor (EPOR/CD131) ARA_290->IRR Binds to JAK2_inactive JAK2 (inactive) IRR->JAK2_inactive Recruits & Activates JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylates STAT_dimer STAT Dimer P STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Gene_Transcription Gene Transcription (Anti-inflammatory & Cytoprotective Genes) DNA->Gene_Transcription

Innate Repair Receptor Signaling Cascade

Experimental Protocols

Competitive Radioligand Binding Assay for ARA 290

This protocol describes a method to determine the binding affinity of ARA 290 to the innate repair receptor.

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line co-expressing human EPO receptor and CD131.

  • Radioligand: [125I]-EPO (as the competing ligand).

  • Competitor: Unlabeled ARA 290.

  • Assay Buffer: Tris-HCl buffer with BSA and protease inhibitors.

  • Instrumentation: Gamma counter.

2. Procedure:

  • Prepare serial dilutions of unlabeled ARA 290.

  • In a microplate, combine the cell membrane preparation, a fixed concentration of [125I]-EPO, and varying concentrations of unlabeled ARA 290.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a gamma counter.

  • Analyze the data to determine the concentration of ARA 290 that inhibits 50% of the specific binding of [125I]-EPO (IC50).

  • Calculate the binding affinity (Ki) of ARA 290 for the IRR using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Serial Dilutions of ARA 290 B Incubate Membranes, [125I]-EPO, and ARA 290 A->B C Separate Bound and Free Ligand via Filtration B->C D Measure Radioactivity with Gamma Counter C->D E Calculate IC50 and Ki D->E

References

Safety Operating Guide

Proper Disposal Procedures for AJM 290: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A definitive chemical identification for "AJM 290" could not be established through publicly available resources. The information provided below is a general guide for the proper handling and disposal of an unidentified laboratory chemical. It is imperative to identify the substance and consult its specific Safety Data Sheet (SDS) before proceeding with any disposal protocol.

The proper disposal of any chemical agent is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. For a substance identified as "this compound," which does not correspond to a universally recognized chemical name, researchers, scientists, and drug development professionals must exercise caution and follow a stringent identification and disposal workflow. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, treating the substance as potentially hazardous until its properties are fully understood.

Immediate Safety and Handling Precautions

Prior to any disposal procedure, it is essential to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical splash gogglesTo protect eyes from potential splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact with the substance.
Body Protection Laboratory coatTo protect clothing and skin from contamination.

Step-by-Step Disposal Workflow

The following procedural flowchart outlines the necessary steps to ensure the safe and compliant disposal of an unidentified chemical like "this compound."

Caption: Logical workflow for the safe disposal of an unidentified laboratory chemical.

Experimental Protocol for Chemical Identification and Disposal

If the identity of "this compound" cannot be determined from laboratory records, a systematic approach to characterization and disposal, in consultation with your institution's Environmental Health and Safety (EHS) department, is required.

1. Information Gathering:

  • Thoroughly search all laboratory notebooks, chemical inventory systems, and purchasing records for any mention of "this compound."
  • Consult with all laboratory personnel who may have used or ordered the substance.

2. Preliminary Hazard Assessment (to be performed by EHS or a qualified chemist):

  • Visually inspect the substance for any physical hazard indicators (e.g., signs of reactivity, crystallization, or pressure buildup in the container).
  • If deemed safe by EHS, a small, representative sample may be taken for analysis.

3. Chemical Characterization (if necessary and approved by EHS):

  • Depending on the physical state of the substance, various analytical techniques may be employed to determine its chemical class and potential hazards. This could include techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis or Mass Spectrometry (MS) for molecular weight determination.

4. Waste Segregation and Containment:

  • Based on the information gathered, segregate the "this compound" waste from other chemical waste streams.
  • Ensure the waste container is appropriate for the suspected chemical class, is in good condition, and is securely sealed.

5. Labeling and Documentation:

  • Label the waste container clearly as "Unidentified Waste: this compound" and include any known information (e.g., "suspected organic solvent," "solid powder").
  • Maintain detailed records of all efforts to identify the substance and all communications with the EHS department.

6. Final Disposal:

  • The final disposal of unidentified waste must be handled by a licensed hazardous waste disposal contractor arranged through your EHS department.

By adhering to this structured approach, laboratory professionals can manage the disposal of an unidentified substance like "this compound" in a manner that prioritizes safety and ensures regulatory compliance, thereby building trust and reinforcing a culture of safety in the laboratory environment.

Personal protective equipment for handling AJM 290

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "AJM 290"

To provide you with accurate and essential safety information for handling "this compound," it is crucial to first correctly identify the substance. Initial searches have revealed several products with similar names, each with distinct chemical properties and associated handling requirements. These include an adhesive (AAT-290), a cutting fluid (XTREME CUT 290), and an organophosphorus insecticide (Imtrade Omen 290).

Providing safety protocols for the wrong substance could have serious consequences. To ensure the information you receive is relevant and protective for your researchers, scientists, and drug development professionals, please provide a more specific identifier for "this compound," such as:

  • CAS (Chemical Abstracts Service) Number: The most reliable way to identify a specific chemical.

  • Full Product Name and Manufacturer: This will help locate the correct Safety Data Sheet (SDS).

  • Chemical IUPAC Name or Common Synonyms: Other names the chemical might be known by.

  • Context of Use: A brief description of how "this compound" is used in your laboratory (e.g., as a reagent in a specific synthesis, a component in a formulation) can also help in identification.

Once the specific identity of "this compound" is confirmed, I can proceed to develop the comprehensive safety and handling guide you have requested, including:

  • Detailed Personal Protective Equipment (PPE) requirements.

  • Quantitative data summarized in clear tables.

  • Step-by-step experimental and disposal protocols.

  • A visual workflow diagram for handling and disposal procedures.

The safety of your team is paramount. I am ready to assist you as soon as the correct substance can be identified.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.